4-Ethylbenzophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-ethylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUPTKULISHEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171268 | |
| Record name | 4-Ethylbenzophenone | |
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Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18220-90-1 | |
| Record name | 4-Ethylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18220-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Ethylbenzophenone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethylbenzophenone | |
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| Record name | 4-ethylbenzophenone | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-Ethylbenzophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PJ45A2ULA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Ethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethylbenzophenone, a diaryl ketone with applications in photochemistry and organic synthesis. This document details the compound's structural and physicochemical characteristics, provides established experimental protocols for their determination, and includes a thorough analysis of its spectroscopic data. A key feature of this guide is the inclusion of detailed methodologies and a visualization of its role as a Type II photoinitiator, making it a valuable resource for professionals in research and development.
Chemical and Physical Properties
This compound, with the IUPAC name (4-ethylphenyl)(phenyl)methanone, is an aromatic ketone. Its fundamental properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O | --INVALID-LINK-- |
| Molecular Weight | 210.27 g/mol | --INVALID-LINK-- |
| Appearance | Off-white crystalline powder | Alfa Aesar MSDS |
| Boiling Point | 150 °C at 0.5 mmHg | ChemicalBook |
| Density | 1.0232 g/cm³ (rough estimate) | ChemicalBook |
| Refractive Index | 1.5935 | ChemicalBook |
| Flash Point | >110 °C | ChemicalBook |
| Water Solubility | Insoluble | ChemicalBook |
Table 2: Spectroscopic Data Summary for this compound
| Spectroscopic Technique | Key Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons and the ethyl group protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and ethyl group carbons. |
| Infrared (IR) Spectroscopy | Characteristic absorption band for the carbonyl (C=O) group, and bands for aromatic C-H and C=C bonds. |
| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation patterns. |
Note: Specific peak data is detailed in the Spectroscopic Analysis section.
Experimental Protocols
The following sections detail the methodologies for determining the key physical and spectroscopic properties of this compound.
Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting range.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.
Determination of Boiling Point
For liquid compounds or solids that can be melted without decomposition, the boiling point is a key physical constant.
Apparatus:
-
Thiele tube or a small-scale distillation apparatus
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil (for Thiele tube)
Procedure (Thiele Tube Method):
-
A small amount of this compound is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
-
The fusion tube is attached to a thermometer and placed in a Thiele tube containing mineral oil.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Spectroscopic Analysis Protocols
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
The solution is then transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to calibrate the chemical shift scale to 0 ppm.
Data Acquisition (¹H and ¹³C NMR):
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
IR spectroscopy is used to identify the functional groups present in a molecule.
Procedure (Attenuated Total Reflectance - ATR-FTIR):
-
A background spectrum of the clean ATR crystal is recorded.
-
A small amount of the solid this compound sample is placed directly onto the ATR crystal, ensuring good contact.
-
The sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the compound.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Procedure (Gas Chromatography-Mass Spectrometry - GC-MS):
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
-
The solution is injected into the gas chromatograph, where the compound is vaporized and separated from any impurities.
-
The separated compound then enters the mass spectrometer.
-
In the ion source (typically using electron ionization - EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Spectroscopic Data Analysis
Note: As specific, publicly available, high-resolution spectral data for this compound is limited, the following analysis is based on expected chemical shifts and fragmentation patterns for a molecule of this structure, supplemented by data for closely related compounds.
¹H NMR Spectrum Analysis
The proton NMR spectrum of this compound is expected to show signals in the aromatic and aliphatic regions.
-
Aromatic Protons: Multiple signals between δ 7.2 and 7.8 ppm, corresponding to the protons on the two phenyl rings. The protons on the ethyl-substituted ring will show a distinct splitting pattern due to their substitution.
-
Ethyl Group Protons:
-
A quartet around δ 2.7 ppm, corresponding to the methylene protons (-CH₂-), split by the adjacent methyl protons.
-
A triplet around δ 1.2 ppm, corresponding to the methyl protons (-CH₃), split by the adjacent methylene protons.
-
¹³C NMR Spectrum Analysis
The carbon NMR spectrum will provide information on the different carbon environments.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 196 ppm.
-
Aromatic Carbons: Several signals between δ 128 and 145 ppm. The carbon attached to the ethyl group and the carbon ipso to the carbonyl group will have distinct chemical shifts.
-
Ethyl Group Carbons:
-
A signal for the methylene carbon (-CH₂-) around δ 29 ppm.
-
A signal for the methyl carbon (-CH₃) around δ 15 ppm.
-
Infrared (IR) Spectrum Analysis
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch: A strong, sharp absorption band around 1660 cm⁻¹, characteristic of an aromatic ketone.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.
-
C=C Aromatic Ring Stretch: Medium intensity bands in the 1600-1450 cm⁻¹ region.
Mass Spectrum Analysis
The mass spectrum will show the molecular ion peak and various fragment ions.
-
Molecular Ion (M⁺): A peak at m/z = 210, corresponding to the molecular weight of this compound.
-
Key Fragment Ions:
-
m/z = 181: Loss of an ethyl group (-CH₂CH₃, 29 Da).
-
m/z = 105: Formation of the benzoyl cation ([C₆H₅CO]⁺).
-
m/z = 77: Formation of the phenyl cation ([C₆H₅]⁺).
-
Role as a Type II Photoinitiator
This compound, like other benzophenone derivatives, can function as a Type II photoinitiator in photopolymerization reactions. This process involves the absorption of UV light and subsequent interaction with a co-initiator (synergist), typically a tertiary amine, to generate free radicals that initiate polymerization.
Mechanism of Photoinitiation
Caption: Type II Photoinitiation Mechanism of this compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a skin irritant and is toxic to aquatic life with long-lasting effects. --INVALID-LINK-- For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with experimental protocols for their determination and an analysis of its spectroscopic characteristics. The visualization of its role as a Type II photoinitiator further enhances its utility for researchers and professionals in the field. This comprehensive resource is intended to support the effective and safe use of this compound in various scientific and industrial applications.
An In-depth Technical Guide to the Synthesis of 4-Ethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-ethylbenzophenone, a key intermediate in various chemical industries. This document details the core synthetic methodologies, including the widely utilized Friedel-Crafts acylation and explores alternative synthetic routes. Each section provides in-depth mechanistic details, experimental protocols, and quantitative data to facilitate practical application and further research.
Friedel-Crafts Acylation of Ethylbenzene with Benzoyl Chloride
The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds through a well-established electrophilic aromatic substitution mechanism, which can be broken down into three key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the benzoyl chloride by coordinating with the chlorine atom, leading to the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant in the subsequent step.
-
Electrophilic Attack: The π-electron system of the ethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.
-
Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex formed in the initial step, removes a proton from the carbon atom bonded to the new acyl group. This step restores the aromaticity of the ring, yielding the final this compound product and regenerating the aluminum chloride catalyst.
The ethyl group on the benzene ring is an ortho-, para-directing activator. Due to steric hindrance from the ethyl group, the para-substituted product, this compound, is the major isomer formed. However, smaller amounts of the ortho and meta isomers are also typically produced.[1]
Quantitative Data
The yield and isomer distribution of the Friedel-Crafts acylation are influenced by various factors, including the catalyst, solvent, temperature, and reaction time. The following table summarizes representative data from the literature.
| Aromatic Substrate | Acylating Agent | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield of 4-isomer (%) | Isomer Distribution (o:m:p) | Reference |
| Ethylbenzene | Benzoyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 0.5 | 60 | 2:7:78 | [1] |
| Toluene | p-Toluoyl Chloride | AlCl₃ | Not specified | Not specified | Not specified | 43.7 | Not specified | [2] |
| Benzene | Benzoyl Chloride | FeCl₃ | Ionic Liquid | 80 | 0.25 | 89 (unsubstituted) | Not applicable | [3] |
| Anisole | Benzoyl Chloride | Cu(OTf)₂ | Ionic Liquid | 80 | 1 | 96 (4-methoxy) | 4:96 (o:p) | [2] |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via Friedel-Crafts acylation.[1]
Materials:
-
Ethylbenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and dichloromethane. Cool the flask in an ice-water bath.
-
Addition of Reactants: Charge the dropping funnel with a solution of benzoyl chloride (1.0 equivalent) in dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes. After the addition is complete, add a solution of ethylbenzene (1.0 equivalent) in dichloromethane dropwise over 15-20 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition of ethylbenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Alternative Synthesis Pathways
While Friedel-Crafts acylation is the dominant method, other synthetic strategies can be employed to produce this compound. These routes may be advantageous in specific contexts, such as avoiding the use of stoichiometric Lewis acids or accessing different substitution patterns.
Gattermann-Koch Reaction Followed by Oxidation and Grignard Reaction
This multi-step pathway offers an alternative to the direct acylation of ethylbenzene.
-
Gattermann-Koch Formylation: Ethylbenzene can be formylated to produce 4-ethylbenzaldehyde using a mixture of carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst (e.g., CuCl).[4]
-
Oxidation to Carboxylic Acid: The resulting 4-ethylbenzaldehyde is then oxidized to 4-ethylbenzoic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid.
-
Conversion to this compound: The 4-ethylbenzoic acid can be converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-ethylbenzoyl chloride can then undergo a Friedel-Crafts acylation with benzene to yield this compound. Alternatively, 4-ethylbenzoic acid can be reacted with a phenyl Grignard reagent (phenylmagnesium bromide) to form the desired product.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction provides a powerful method for forming carbon-carbon bonds and can be adapted for the synthesis of this compound. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide.
A plausible route would involve the coupling of 4-ethylphenylboronic acid with benzoyl chloride.
Experimental Protocol (General):
-
Reaction Setup: In a reaction flask, combine 4-ethylphenylboronic acid (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction progress by TLC or GC.
-
Work-up and Purification: After the reaction is complete, cool the mixture, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and remove the solvent. Purify the crude product by column chromatography.
Oxidation of 4-Ethyldiphenylmethane
Another potential route is the oxidation of 4-ethyldiphenylmethane.
-
Synthesis of 4-Ethyldiphenylmethane: This precursor can be synthesized via a Friedel-Crafts alkylation of benzene with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst.
-
Oxidation: The benzylic methylene bridge of 4-ethyldiphenylmethane can be oxidized to a carbonyl group using various oxidizing agents, such as potassium permanganate, chromium trioxide, or catalytic oxidation with air or a peroxide in the presence of a suitable metal catalyst.[5][6][7]
Conclusion
The synthesis of this compound is predominantly achieved through the robust and well-established Friedel-Crafts acylation of ethylbenzene with benzoyl chloride. This method offers a direct and efficient route to the desired product, with the para-isomer being the major product due to the directing effect of the ethyl group. However, the formation of isomeric byproducts necessitates careful purification.
Alternative multi-step pathways, including those starting with the Gattermann-Koch formylation of ethylbenzene or employing a Suzuki-Miyaura cross-coupling, provide valuable alternatives, particularly in research settings where milder conditions or different starting materials are preferred. The oxidation of 4-ethyldiphenylmethane also presents a viable, though less direct, synthetic strategy.
The choice of the optimal synthesis pathway will depend on factors such as the desired scale of production, purity requirements, cost and availability of starting materials, and environmental considerations. This guide provides the foundational knowledge and experimental frameworks to enable researchers and professionals to make informed decisions in the synthesis of this compound.
References
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. Experimental Chemistry II [sites.science.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Ethylbenzophenone: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethylbenzophenone, a substituted aromatic ketone with significant applications in organic synthesis and materials science. This document details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis and characterization. Furthermore, it explores its role as a versatile building block in the development of novel chemical entities and its applications as a photoinitiator, with a focus on its relevance to the pharmaceutical and drug development sectors.
Molecular Structure and IUPAC Nomenclature
This compound is a diarylketone characterized by a benzoyl group attached to a phenyl ring which is substituted with an ethyl group at the para position.
IUPAC Name: (4-ethylphenyl)(phenyl)methanone[1]
Synonyms: p-Ethylbenzophenone, 4-Ethylphenyl phenyl ketone
The molecular structure of this compound is depicted in Figure 1.
Figure 1. 2D Molecular Structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below. This data is essential for its identification, purification, and application in various experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| CAS Number | 18220-90-1 | [1] |
| Appearance | White to off-white crystalline solid | |
| Boiling Point | 348 °C | |
| Density | 1.069 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and diethyl ether. |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹³C NMR (CDCl₃) | Carbonyl (C=O): ~196 ppm; Quaternary carbons: ~144 ppm, ~138 ppm, ~135 ppm; Aromatic CH: ~132-128 ppm; Ethyl CH₂: ~29 ppm; Ethyl CH₃: ~15 ppm.[2][3] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 182; Key Fragments: m/z 105 (benzoyl cation), m/z 77 (phenyl cation), m/z 119 (ethylbenzoyl cation).[4][5] |
| Infrared (IR) Spectroscopy | C=O stretch: ~1660 cm⁻¹; Aromatic C-H stretch: ~3060 cm⁻¹; Aliphatic C-H stretch: ~2970 cm⁻¹. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction Scheme:
C₂H₅-C₆H₅ + C₆H₅COCl --(AlCl₃)--> (4-C₂H₅-C₆H₄)(C₆H₅)CO + HCl
Experimental Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolved HCl gas. The apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) in the reaction flask and cooled in an ice bath.
-
Addition of Reactants: Ethylbenzene (1.0 equivalent) is added to the stirred suspension. Benzoyl chloride (1.0 equivalent) is then added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Optimization of Yield:
The yield of the Friedel-Crafts acylation can be influenced by several factors including reaction time, temperature, and the ratio of reactants and catalyst. Bayesian optimization has been shown to be an effective tool for optimizing reaction conditions to achieve higher yields in complex chemical syntheses.[6][7]
¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 20-50 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumental Parameters: Acquire the ¹³C NMR spectrum on a 400 MHz or higher field NMR spectrometer. A standard proton-decoupled pulse program is used. Key parameters include a spectral width of 0-220 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 2-5 seconds.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 77.16 ppm).
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions: Inject 1 µL of the sample solution into a GC equipped with a capillary column (e.g., HP-5MS). A typical temperature program starts at 100 °C, holds for 2 minutes, then ramps to 280 °C at a rate of 10 °C/min, and holds for 5 minutes. The injector and transfer line temperatures are typically set to 250 °C and 280 °C, respectively.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is acquired over a mass range of m/z 40-400.
-
Data Analysis: The resulting chromatogram will show the retention time of this compound, and the mass spectrum will display its molecular ion peak and characteristic fragmentation pattern.
Applications in Drug Development and Research
Benzophenones are a class of compounds with diverse applications in the pharmaceutical industry, primarily as photoinitiators and as versatile chemical building blocks for the synthesis of more complex molecules.[1]
Benzophenone and its derivatives are widely used as Type II photoinitiators in UV-curing applications.[8][9][10] Upon absorption of UV light, the benzophenone molecule is promoted to an excited triplet state. This excited state can then abstract a hydrogen atom from a suitable donor molecule (e.g., an amine or a thiol) to generate free radicals, which in turn initiate polymerization. This property is particularly valuable in the fabrication of polymer-based drug delivery systems, hydrogels for tissue engineering, and in 3D printing of medical devices.[11] The use of polymeric photoinitiators containing benzophenone moieties can reduce the migration of small molecule initiators, which is a critical consideration for biomedical applications.
The benzophenone scaffold is present in a number of biologically active compounds and serves as a key intermediate in the synthesis of various pharmaceuticals. While there are no major drugs directly synthesized from this compound, its structural motif is of interest in medicinal chemistry. For example, derivatives of 4-hydroxybenzophenone are precursors to poly(arylene ether ketones) and have been utilized in the synthesis of compounds with potential therapeutic activities.[12][13][14] The reactivity of the carbonyl group and the potential for further functionalization of the aromatic rings make this compound a valuable starting material for the generation of compound libraries for high-throughput screening.
Signaling Pathways and Future Research Directions
While direct modulation of specific signaling pathways by this compound has not been extensively reported, many structurally related phenolic compounds and other phytochemicals are known to interact with key cellular signaling cascades, such as the NF-κB and MAPK pathways.[15][16][17][18][19] These pathways are crucial in regulating inflammation, cell proliferation, and apoptosis, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.
The benzophenone scaffold offers a template for the design of novel kinase inhibitors. A general workflow for screening such compounds is presented below. Given its structural features, this compound and its derivatives represent an interesting area for future investigation into their potential to modulate these and other signaling pathways, which could lead to the discovery of new therapeutic agents.
Visualizations
Caption: General Workflow for Synthesis and Characterization of this compound.
Caption: Mechanism of Photoinitiation by Benzophenone Derivatives.
Caption: Workflow for Screening Benzophenone Derivatives as Kinase Inhibitors.
References
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cshifts [sites.science.oregonstate.edu]
- 3. compoundchem.com [compoundchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. Bayesian reaction optimization as a tool for chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Novel polymeric photoinitiators with side-chain benzophenone: Facile synthesis and photopolymerization properties witho… [ouci.dntb.gov.ua]
- 12. data.epo.org [data.epo.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. AU733422B2 - Methods for the preparation of benzophenone derivatives - Google Patents [patents.google.com]
- 15. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 16. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of the NF- κ B and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Eupatilin Inhibits Reactive Oxygen Species Generation via Akt/NF-κB/MAPK Signaling Pathways in Particulate Matter-Exposed Human Bronchial Epithelial Cells [mdpi.com]
- 19. scienceopen.com [scienceopen.com]
In-Depth Technical Guide to 4-Ethylbenzophenone
CAS Registry Number: 18220-90-1
This technical guide provides a comprehensive overview of 4-Ethylbenzophenone, a substituted aromatic ketone. The information presented is intended for researchers, scientists, and professionals in drug development and related fields. This document covers the compound's chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its role as a photoinitiator.
Chemical and Physical Properties
This compound, with the IUPAC name (4-ethylphenyl)(phenyl)methanone, is a solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Registry Number | 18220-90-1 | [1][2] |
| Molecular Formula | C₁₅H₁₄O | [1][2] |
| Molecular Weight | 210.27 g/mol | [2] |
| Boiling Point | 150 °C at 0.5 mmHg | |
| Flash Point | >110 °C | |
| Water Solubility | Insoluble |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Ethylbenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.
-
Addition of Reactants: Cool the suspension in an ice bath. Slowly add a solution of benzoyl chloride (1.0 equivalent) in dichloromethane to the stirred suspension. Following this, add ethylbenzene (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully quench the reaction by the slow addition of crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by column chromatography or recrystallization.
A study reporting this synthesis noted a yield of approximately 60% for the target this compound. The primary impurities identified were the ortho (2%) and meta (7%) isomers of ethylbenzophenone, as well as diethylbenzophenone (13%).
Spectroscopic Data and Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a typical ¹H NMR spectrum recorded in deuterated chloroform (CDCl₃), characteristic peaks for the ethyl group are observed as a triplet around 1.3 ppm (for the -CH₃) and a quartet around 2.7 ppm (for the -CH₂-). The aromatic protons appear as a complex multiplet in the region of 7.2 to 7.8 ppm.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound, typically obtained as a KBr pellet, displays characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) group stretch is observed around 1655 cm⁻¹. Aromatic C-H stretching vibrations are seen around 3030 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears around 2900 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 210. The fragmentation pattern is characteristic of aromatic ketones, with major fragments corresponding to the loss of the ethyl group and the benzoyl cation.
Applications in Photochemistry
This compound, like other benzophenone derivatives, can function as a photoinitiator in UV-curable formulations such as inks, coatings, and adhesives. It is classified as a Type II photoinitiator.
Mechanism of Photoinitiation
The process of photoinitiation by this compound involves a bimolecular reaction with a co-initiator, typically a hydrogen-donating species like a tertiary amine.
-
UV Absorption: Upon exposure to UV radiation, the this compound molecule absorbs a photon, promoting it from its ground state to an excited singlet state.
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.
-
Hydrogen Abstraction: The triplet-state this compound abstracts a hydrogen atom from the co-initiator.
-
Radical Generation: This hydrogen abstraction event produces two radicals: a ketyl radical derived from the benzophenone and a radical from the co-initiator. The latter is typically the species that initiates the polymerization of monomers.
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Photoinitiation Mechanism
Caption: Mechanism of Type II photoinitiation involving this compound.
Toxicological and Environmental Considerations
Benzophenone and its derivatives are under scrutiny for their potential environmental and health impacts. Some benzophenones are known endocrine disruptors. While specific data for this compound is limited, the class of compounds is known to be persistent in the environment and can accumulate in aquatic organisms. Further research is needed to fully characterize the toxicological profile of this compound.
References
photophysical and photochemical properties of 4-Ethylbenzophenone
An in-depth analysis of the reveals its significance as a Type II photoinitiator in various industrial applications, particularly in UV curing processes for inks, coatings, and adhesives.[1][2] As a derivative of benzophenone, its behavior upon light absorption is governed by well-established principles of aromatic ketone photochemistry, characterized by highly efficient intersystem crossing to a reactive triplet state.
This technical guide provides a comprehensive overview of these properties. Due to the limited availability of specific quantitative data for 4-Ethylbenzophenone in scientific literature, this document utilizes data from its parent compound, benzophenone, as a close and representative proxy to elucidate the fundamental principles. This approach is scientifically grounded, as the core photophysical and photochemical character is largely determined by the benzophenone chromophore, with the ethyl substituent providing minor perturbations.
The guide details the molecule's absorption and emission characteristics, the critical role of its triplet excited state, and its primary photochemical reaction pathway—intermolecular hydrogen abstraction. Furthermore, it furnishes detailed experimental protocols for the characterization of these properties and includes diagrammatic representations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug and materials development.
Photophysical Properties
The photophysical behavior of this compound is dictated by the electronic transitions within the benzophenone moiety. Upon absorbing a photon of appropriate energy, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). This is followed by a series of relaxation processes that are fundamental to its function.
Absorption and Emission: Like most benzophenone derivatives, the UV absorption spectrum of this compound is expected to show two characteristic bands: a very strong absorption band around 250 nm attributed to a π→π* transition within the aromatic rings, and a much weaker band between 330-360 nm corresponding to the n→π* transition of the carbonyl group.[3][4] The latter transition is crucial as it leads to the formation of the reactive excited state.
Following excitation, fluorescence (emission from the S₁ state) is generally negligible for benzophenones at room temperature. This is because the rate of intersystem crossing (ISC) to the triplet manifold is exceptionally fast, occurring on the picosecond timescale, and highly efficient, with a quantum yield approaching unity.[5][6] The dominant emissive process is phosphorescence, a slow emission from the triplet state (T₁) back to the ground state (S₀), which is typically only observed at low temperatures (e.g., 77 K) in a rigid matrix.[5][7]
Intersystem Crossing and the Triplet State: The defining photophysical characteristic of benzophenones is the near-quantitative efficiency of intersystem crossing from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).[5][6] This process is highly favored, making the triplet state the principal species responsible for the molecule's subsequent photochemical reactivity. The triplet state has a relatively long lifetime, ranging from nanoseconds to microseconds in solution, which allows it to engage in bimolecular reactions.[8][9] It can be directly observed and characterized using techniques like transient absorption spectroscopy, where it exhibits a strong, broad absorption maximum around 530 nm.[5][10]
Summary of Photophysical Data (Based on Benzophenone Proxy)
| Property | Symbol | Value / Range | Solvent / Conditions |
| Absorption Maxima | λabs (π→π) | ~250 nm | Ethanol, Cyclohexane[4] |
| λabs (n→π) | ~340 - 350 nm | Ethanol, Cyclohexane[4][11] | |
| Intersystem Crossing | ΦISC | ~1.0 | Various Solvents[5][6] |
| Fluorescence Quantum Yield | Φf | < 0.01 | Room Temperature |
| Phosphorescence Maximum | λp | ~450 nm | 77 K in Ethanol/Methanol[5] |
| Triplet-Triplet Absorption | λT-T | ~530 nm | Various Solvents[5] |
| Triplet State Lifetime | τT | µs range | Varies with solvent and quenchers[8][9] |
Note: The data presented is for the parent compound, benzophenone, serving as a close proxy for this compound.
Photochemical Properties
The photochemical reactivity of this compound is almost exclusively derived from its triplet excited state (T₁). Its primary application as a Type II photoinitiator relies on a bimolecular hydrogen abstraction reaction.
Type II Photoinitiation Mechanism: As a Type II photoinitiator, this compound requires a co-initiator, which is typically a molecule with an easily abstractable hydrogen atom, such as a tertiary amine (e.g., ethyl-4-dimethylaminobenzoate) or an alcohol.[1][12] The process unfolds in several steps:
-
Excitation & ISC: The this compound molecule absorbs a UV photon and, via rapid intersystem crossing, forms the triplet state (³EBP*).
-
Hydrogen Abstraction: The electrophilic oxygen atom of the triplet-state carbonyl group abstracts a hydrogen atom from the co-initiator (e.g., an amine).
-
Radical Generation: This reaction produces two radicals: a ketyl radical derived from the this compound and an amine-derived radical.
-
Polymerization Initiation: The amine radical is typically the more reactive species and proceeds to initiate the polymerization of monomers (like acrylates) in the formulation, leading to the formation of a cured polymer network.[1] The ketyl radical is less reactive and may participate in termination reactions.[8]
This mechanism is fundamental to the UV curing industry, enabling the rapid, on-demand hardening of inks and coatings.
Visualizations of Core Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrafast study of substituted-position-dependent excited-state evolution in benzophenone-carbazole dyads - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. edinst.com [edinst.com]
- 6. researchgate.net [researchgate.net]
- 7. edinst.com [edinst.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 11. Benzophenone [webbook.nist.gov]
- 12. collectionscanada.gc.ca [collectionscanada.gc.ca]
Technical Guide: Determination of 4-Ethylbenzophenone Solubility in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethylbenzophenone is an aromatic ketone utilized in various chemical syntheses, including as a photoinitiator in polymer chemistry and in the preparation of catalysts.[1] Understanding its solubility in common organic solvents is critical for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating products. The principle of "like dissolves like" suggests that this compound, a moderately polar molecule due to its carbonyl group but also possessing significant nonpolar character from its two phenyl rings, will exhibit varying degrees of solubility in different organic solvents.[2][3][4][5] Aldehydes and ketones are generally soluble in most common organic solvents.[2]
This technical guide provides a comprehensive experimental protocol for the quantitative determination of this compound solubility. While specific quantitative data is not widely published, this document outlines the methodology to generate such data reliably and reproducibly. It includes a detailed experimental workflow, a structured table for data presentation, and a discussion of the underlying thermodynamic principles.
Predicted Solubility Profile
The molecular structure of this compound, featuring a polar carbonyl group and large nonpolar aromatic regions, governs its solubility.
-
Polar Solvents (e.g., Methanol, Ethanol): Lower alcohols are polar and capable of hydrogen bonding. While this compound's carbonyl oxygen can act as a hydrogen bond acceptor, its large nonpolar structure will likely limit its solubility in these solvents compared to smaller ketones.[3][5][6]
-
Dipolar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have significant dipole moments but do not donate hydrogen bonds. Given the dipole-dipole interactions possible with the carbonyl group of this compound, moderate to good solubility is expected in these solvents.[2] Acetone, in particular, is an excellent solvent for many organic compounds.[3][6]
-
Nonpolar Solvents (e.g., Toluene, Hexane): The two aromatic rings and the ethyl group contribute significant nonpolar character. Therefore, this compound is expected to be soluble in nonpolar aromatic solvents like toluene due to favorable van der Waals interactions. Solubility in nonpolar aliphatic solvents like hexane may be more limited.
Quantitative Data Presentation
For accurate and comparative analysis, all experimentally determined solubility data should be recorded in a standardized format. The following table provides a template for recording the equilibrium solubility of this compound at atmospheric pressure.
| Solvent | Temperature (°C) | Molarity (mol/L) | Solubility ( g/100 mL) | Method of Analysis | Observations |
| Methanol | 25 | HPLC | |||
| Ethanol | 25 | HPLC | |||
| Acetone | 25 | HPLC | |||
| Ethyl Acetate | 25 | HPLC | |||
| Dichloromethane | 25 | HPLC | |||
| Toluene | 25 | HPLC | |||
| Hexane | 25 | HPLC | |||
| User-defined |
Experimental Protocol: Thermodynamic Solubility Determination
This section details the analytical method for determining the equilibrium (thermodynamic) solubility of this compound. This method involves creating a saturated solution and measuring the concentration of the dissolved solid after equilibrium has been reached.[7]
4.1 Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or test tubes with screw caps
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.45 µm or finer, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
4.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. An excess is critical to ensure that a solid phase remains at equilibrium.
-
Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.[8]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the system has reached a steady state.[9] The rate of equilibration depends on factors like solvent volume and the surface area of the solid.[7]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.[9]
-
-
Sample Analysis (HPLC Method):
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent being tested.[9] Generate a calibration curve by injecting these standards into the HPLC and plotting the peak area against concentration.
-
Quantification: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Using the peak area from the sample chromatogram and the calibration curve, determine the concentration of this compound in the diluted sample.[9]
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in the desired units, such as molarity (mol/L) or grams per 100 mL ( g/100 mL).
-
4.3 Verification of Equilibrium
To confirm that thermodynamic equilibrium has been achieved, it is good practice to compare the X-ray powder diffraction (XRPD) pattern of the solid material recovered after the experiment with that of the initial substance. The patterns should be identical, indicating no phase or polymorphic transformation occurred during the process.[7]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining thermodynamic solubility.
References
- 1. This compound | 18220-90-1 | Benchchem [benchchem.com]
- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. saltise.ca [saltise.ca]
- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaguru.co [pharmaguru.co]
An In-depth Technical Guide to 4-Ethylbenzophenone: From Synthesis to Potential Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the historical and recent literature on 4-Ethylbenzophenone (4-EBP). It covers the fundamental chemical and physical properties, detailed synthetic protocols, and spectroscopic characterization of this diarylketone. Furthermore, this document explores its primary application as a Type II photoinitiator and delves into the broader biological activities of the benzophenone scaffold, suggesting potential, though not yet fully elucidated, relevance for 4-EBP in medicinal chemistry and drug development. Toxicological aspects of related compounds are also discussed to provide a complete safety profile. All quantitative data is presented in structured tables, and key experimental and mechanistic pathways are visualized using diagrams in the DOT language.
Introduction
This compound, a derivative of benzophenone, is an aromatic ketone that has garnered interest in various chemical fields. Structurally characterized by a benzoyl group attached to a p-ethylated benzene ring, its primary utility lies in its photochemical properties, which make it an effective photoinitiator for polymerization reactions.[1] The benzophenone scaffold itself is a recurring motif in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide aims to consolidate the existing knowledge on this compound, providing a detailed resource for researchers in organic synthesis, materials science, and medicinal chemistry.
Chemical and Physical Properties
This compound is a white solid at room temperature. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (4-ethylphenyl)(phenyl)methanone | [4] |
| CAS Number | 18220-90-1 | [4] |
| Molecular Formula | C₁₅H₁₄O | [4] |
| Molecular Weight | 210.27 g/mol | [4] |
| Boiling Point | 150 °C at 0.5 mmHg | [5] |
| Density | 1.0232 g/cm³ (estimate) | [5] |
| Refractive Index | 1.5935 | [5] |
| Water Solubility | Insoluble | [5] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Ethylbenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap) is charged with anhydrous aluminum chloride and dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice-water bath.
-
Addition of Reactants: A solution of benzoyl chloride in dichloromethane is added dropwise to the stirred suspension of aluminum chloride. Subsequently, ethylbenzene is added dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is cautiously poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield pure this compound.
Reaction Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques.
| Spectroscopic Data | Observed Features |
| ¹H NMR | Aromatic protons in the range of 7.2-7.8 ppm. Quartet and triplet signals corresponding to the ethyl group protons. |
| ¹³C NMR | Carbonyl carbon signal around 196 ppm. Aromatic carbon signals in the range of 128-143 ppm. Signals for the ethyl group carbons. |
| IR (Infrared) | Strong absorption band for the carbonyl (C=O) stretching around 1660 cm⁻¹. C-H stretching of aromatic and aliphatic groups. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 210. Characteristic fragment ions corresponding to the loss of the ethyl group and the benzoyl cation.[4] |
Applications of this compound
Photoinitiator in Polymer Chemistry
This compound is primarily used as a Type II photoinitiator in UV-curable coatings, inks, and adhesives.[1] Upon absorption of UV radiation, it undergoes intersystem crossing to an excited triplet state. This excited state then abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate free radicals that initiate polymerization.
Relevance in Drug Development and Medicinal Chemistry
While this compound itself is not a marketed drug, the benzophenone scaffold is a key structural motif in many pharmacologically active compounds.[2] Derivatives of benzophenone have been reported to possess a wide array of biological activities.
Biological Activities of Benzophenone Derivatives
-
Anticancer: Certain benzophenone derivatives have shown potent inhibitory activity against various cancer cell lines, such as HL-60 (promyelocytic leukemia), A-549 (lung cancer), SMMC-7721 (hepatocarcinoma), and SW480 (colon cancer).[3]
-
Anti-inflammatory: Some benzophenone analogs exhibit anti-inflammatory properties.[6]
-
Antimicrobial and Antiviral: The benzophenone core has been incorporated into molecules with antibacterial, antifungal, and antiviral activities.[2]
-
Antileishmanial: Ethers of 4-hydroxybenzophenone have demonstrated significant activity against Leishmania major.[7]
Given the diverse bioactivities of its structural class, this compound serves as a valuable starting material or fragment for the synthesis of novel therapeutic agents. The ethyl group can be further functionalized or can influence the pharmacokinetic properties of a potential drug candidate.
Potential Signaling Pathways
Direct evidence for a specific signaling pathway modulated by this compound is not yet available in the literature. However, based on studies of other bioactive benzophenone derivatives, a hypothetical mechanism of action in cancer cells could involve the modulation of key signaling proteins. One study on a potent anticancer benzophenone derivative identified several potential target hub genes, including AKT1, CASP3, ESR1, and STAT3, which are central nodes in major cancer-related signaling pathways.[8]
Disclaimer: This diagram represents a hypothetical model based on the activities of related benzophenone compounds and does not depict a confirmed mechanism for this compound itself.
Toxicology and Safety
This compound is classified as a skin irritant and is toxic to aquatic life with long-lasting effects.[4] While specific in-depth toxicological studies on this compound are limited, research on the closely related 4-methylbenzophenone has indicated potential for hepatotoxicity and nephrotoxicity in animal models following repeated oral exposure. These studies showed elevated liver enzymes, lipid dysregulation, and histopathological changes in the liver and kidneys. Therefore, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.
Conclusion
This compound is a well-characterized compound with established utility as a photoinitiator. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. While its direct role in drug development is not yet defined, the prevalence of the benzophenone scaffold in a multitude of biologically active molecules makes this compound and its derivatives interesting subjects for future research in medicinal chemistry. Further investigation into its biological effects and potential molecular targets is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource to aid in these future endeavors.
References
- 1. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H14O | CID 28968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 18220-90-1 [amp.chemicalbook.com]
- 6. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Research Applications of 4-Ethylbenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Ethylbenzophenone, a derivative of the versatile benzophenone scaffold, and its analogues have garnered significant attention across diverse scientific disciplines. Their unique photochemical and pharmacological properties have positioned them as valuable compounds in photochemistry, polymer science, and medicinal chemistry. In photochemistry, they are recognized for their role as Type II photoinitiators, crucial for initiating polymerization processes through hydrogen abstraction. In the realm of pharmacology, these derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the current research applications of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and development in these fields.
Photochemical Applications: Photoinitiators for Polymerization
Benzophenone and its derivatives, including this compound, are classic Type II photoinitiators. Upon absorption of UV light, they transition to an excited triplet state and initiate polymerization by abstracting a hydrogen atom from a synergist molecule (e.g., an amine), which in turn generates a free radical that starts the polymerization chain reaction. The efficiency of this process is influenced by the photophysical properties of the benzophenone derivative.
Quantitative Photophysical and Photopolymerization Data
The photoinitiation efficiency of this compound derivatives is dependent on their molar extinction coefficient, triplet state energy, and quantum yield. The substitution pattern on the aromatic rings plays a crucial role in tuning these properties.
| Derivative | Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹) | Triplet Quantum Yield (ΦT) | Polymerization Rate (Rp) (%·s⁻¹) | Final Monomer Conversion (%) | Reference |
| Benzophenone (BP) | ~200 at 345 nm | 0.9-1.0 (in non-polar solvents) | Varies with monomer and co-initiator | Varies | [1] |
| 4-Hydroxybenzophenone | Data not readily available in comparative format | - | - | - | |
| 4,4′-bis(N,N-diethylamino)benzophenone | High | - | Efficient for thick sections | - | |
| Substituted Benzophenones | Lifetimes of higher triplet excited states (τTn) range from 110-450 ps depending on substituents.[2] | Quantum yield of triplet energy-transfer quenching of BP(Tn) by CCl4 is 0.0023 ± 0.0002.[2] | - | - | [2] |
Experimental Protocol: Photopolymerization of Acrylic Monomers
This protocol outlines a general procedure for the photopolymerization of an acrylate monomer using a this compound derivative as a photoinitiator.
Materials:
-
This compound derivative (Photoinitiator)
-
Amine synergist (e.g., Triethylamine)
-
Acrylate monomer (e.g., Methyl methacrylate)
-
Solvent (if required)
-
UV light source (e.g., 365 nm lamp)
-
Reaction vessel (quartz or borosilicate glass)
Procedure:
-
Prepare a solution of the this compound derivative and the amine synergist in the acrylate monomer. The concentrations should be optimized based on the specific derivative and monomer system.
-
Transfer the solution to the reaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Expose the reaction vessel to the UV light source.
-
Monitor the progress of the polymerization over time. This can be done using techniques such as dilatometry to measure the change in volume or Fourier-transform infrared (FTIR) spectroscopy to track the disappearance of the acrylate double bond peak.[3]
-
After the desired conversion is reached, terminate the reaction by turning off the UV source.
-
Isolate and purify the resulting polymer.
Visualization of Photoinitiation Mechanism
Caption: Photoinitiation via hydrogen abstraction by excited this compound.
Pharmacological Applications
Derivatives of this compound have emerged as promising candidates in drug discovery due to their wide range of biological activities.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of benzophenone derivatives against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways controlling cell proliferation and apoptosis.
The in vitro anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50).
| Derivative Class / Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Aminobenzophenones | P388 murine leukemia, PC-6 human lung carcinoma | Potent cytotoxic activity | [4] |
| 4-Hydroxybenzophenone Ethers | Leishmania major promastigotes | 1.19 - 82.30 µg/ml | [5] |
| Benzophenone Derivatives | HL-60 | 0.15 - 14.30 | [6] |
| A-549 | 3.92 - 27.86 | [6] | |
| SMMC-7721 | 0.26 - 21.04 | [6] | |
| MDA-MB-231 | 3.77 - 19.02 | [6] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Prepare serial dilutions of the this compound derivative in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[8]
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours.[7][8]
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.[9][10]
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.
This compound derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt and MAPK pathways.
PI3K/Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway.
MAPK Signaling Pathway Modulation
References
- 1. benchchem.com [benchchem.com]
- 2. Benzophenones in the higher triplet excited states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the photopolymerization kinetics of methyl methacrylate using novel benzophenone initiators | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
understanding the NMR and mass spectra of 4-Ethylbenzophenone
An In-depth Technical Guide to the NMR and Mass Spectra of 4-Ethylbenzophenone
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectral characteristics of this compound for identification, characterization, and quality control purposes. This document presents predicted spectral data based on the analysis of analogous compounds and fundamental principles of spectroscopy, outlines detailed experimental protocols, and includes a visual representation of the structure-spectra correlation.
Data Presentation: Predicted Spectral Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
The spectrum is predicted for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| ~7.80 | Doublet of doublets | ~8.4, 1.5 | 2H | Ar-H (ortho to C=O, unsubstituted ring) |
| ~7.75 | Doublet | ~8.2 | 2H | Ar-H (ortho to C=O, ethyl-substituted ring) |
| ~7.58 | Triplet | ~7.4 | 1H | Ar-H (para to C=O, unsubstituted ring) |
| ~7.48 | Triplet | ~7.6 | 2H | Ar-H (meta to C=O, unsubstituted ring) |
| ~7.30 | Doublet | ~8.2 | 2H | Ar-H (meta to C=O, ethyl-substituted ring) |
| ~2.73 | Quartet | ~7.6 | 2H | -CH₂CH₃ |
| ~1.28 | Triplet | ~7.6 | 3H | -CH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~196.5 | C=O |
| ~149.0 | Ar-C (para to C=O, attached to ethyl) |
| ~137.8 | Ar-C (ipso to C=O, unsubstituted ring) |
| ~135.0 | Ar-C (ipso to C=O, ethyl-substituted ring) |
| ~132.2 | Ar-CH (para to C=O, unsubstituted ring) |
| ~130.2 | Ar-CH (ortho to C=O, ethyl-substituted ring) |
| ~129.9 | Ar-CH (ortho to C=O, unsubstituted ring) |
| ~128.3 | Ar-CH (meta to C=O, unsubstituted ring) |
| ~128.0 | Ar-CH (meta to C=O, ethyl-substituted ring) |
| ~29.1 | -CH₂CH₃ |
| ~15.5 | -CH₂CH₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Predicted Fragment Ion | Relative Abundance |
| 210 | [M]⁺ (Molecular Ion) | High |
| 195 | [M - CH₃]⁺ | Moderate |
| 181 | [M - C₂H₅]⁺ | High |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | Very High (Base Peak) |
| 77 | [C₆H₅]⁺ (Phenyl cation) | High |
Experimental Protocols
The following sections provide detailed methodologies for acquiring high-quality NMR and mass spectra of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).
-
Transfer the resulting solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The spectra should be acquired on a 400 MHz (or higher) NMR spectrometer to ensure sufficient resolution.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp signals.
-
For ¹H NMR, a standard one-pulse experiment is performed with parameters such as a 90° pulse width, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
For ¹³C NMR, a proton-decoupled experiment is typically used with a wider spectral width and a larger number of scans (e.g., 128 or more) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry Protocol (GC-MS with EI)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Gas Chromatography (GC) Method:
-
Injector: Set to a temperature of ~250°C. Inject 1 µL of the sample solution in splitless mode.
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at an initial temperature of ~100°C, hold for 1-2 minutes, then ramp up to ~280°C at a rate of 10-20°C/min.
-
Carrier Gas: Use helium at a constant flow rate of ~1 mL/min.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Interface Temperature: Set the GC-MS interface temperature to ~280°C.
-
Mass Analyzer: Scan a mass range from m/z 40 to 400.
-
Detector: An electron multiplier detector is typically used.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum associated with this peak to identify the molecular ion and characteristic fragment ions.
-
Mandatory Visualization
The following diagram illustrates the logical relationship between the molecular structure of this compound and its key spectral features.
Caption: Correlation of this compound's structure with its spectral data.
safety, handling, and toxicity information for 4-Ethylbenzophenone
An In-depth Technical Guide to the Safety, Handling, and Toxicity of 4-Ethylbenzophenone
Introduction
This compound (CAS No. 18220-90-1) is an aromatic ketone used in various industrial applications.[1][2][3] This document provides a comprehensive overview of its safety, handling, and toxicity profile, intended for researchers, scientists, and professionals in drug development. All data is compiled from safety data sheets, chemical databases, and scientific literature.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O | [1][2] |
| Molecular Weight | 210.27 g/mol | [1][2] |
| CAS Number | 18220-90-1 | [1][2][3] |
| EC Number | 242-101-4 | [1][3] |
| Appearance | White to Almost white powder to crystal | [4] |
| Melting Point | 114 - 117 °C | |
| Boiling Point | 297 - 298 °C | |
| Synonyms | (4-ethylphenyl)-phenylmethanone | [1] |
Safety and Hazard Information
This compound is classified with specific hazards according to the Globally Harmonized System (GHS). It is crucial to understand these classifications for safe handling.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects | [1] |
| Carcinogenicity (Suspected) | 1B | H350: May cause cancer | [5][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed | [5][6] |
GHS Label Elements
| Element | Details |
| Pictogram(s) | |
| Signal Word | Warning [1], Danger |
| Hazard Statements | H315: Causes skin irritation[1]H350: May cause cancer[5][6]H373: May cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed[5][6]H411: Toxic to aquatic life with long lasting effects[1]H412: Harmful to aquatic life with long lasting effects[5][6] |
| Precautionary Statements | Prevention: P201, P202, P260, P264, P273, P280[1][5][6]Response: P302+P352, P308+P313, P321, P332+P317, P362+P364, P391[1][5][6]Storage: P405 (Store locked up)[6]Disposal: P501[1][5] |
Toxicity Profile
The toxicological properties of this compound have been evaluated through various studies. While comprehensive data for this specific compound is limited, information from related benzophenones provides insight.
| Toxicity Endpoint | Result | Experimental Details | Source |
| Acute Oral Toxicity | No specific LD50 data available for this compound. For the related 4-Methylbenzophenone, it is classified as H302: Harmful if swallowed. | Not specified. | [7] |
| Skin Irritation | Causes skin irritation (H315). | Rabbit, OECD Test Guideline 404 showed no irritation for a related compound. However, GHS classification indicates irritation. | [1] |
| Eye Irritation | No specific data. For a related compound, no eye irritation was observed in rabbits (OECD Test Guideline 405). | Rabbit, OECD Test Guideline 405. | |
| Skin Sensitization | Did not cause sensitization in laboratory animals for a related compound. | Guinea pig, OECD Test Guideline 406 (Maximisation Test). | |
| Germ Cell Mutagenicity | Negative. | Ames test (reverse mutation assay), S. typhimurium TA1535, with and without metabolic activation, OECD Test Guideline 471. | |
| Carcinogenicity | Suspected of causing cancer (H350). | IARC: No component is identified as a probable, possible, or confirmed human carcinogen at levels ≥ 0.1%. However, some safety data sheets list H350. | [5][6] |
| Reproductive Toxicity | No data available for this compound. Studies on other benzophenones (e.g., BP-3) show potential reproductive effects.[8][9][10] | Animal studies (rats, fish) on related compounds. | [8][10] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to liver and kidneys through prolonged or repeated exposure if swallowed (H373).[5][6] | Studies on a related compound, 4-Methylbenzophenone, showed hepatotoxicity and nephrotoxicity in rats.[11] | [5][6][11] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects (H411/H412). | Not specified. | [1] |
Handling and Exposure Controls
Proper handling and the use of personal protective equipment (PPE) are essential to minimize exposure and ensure safety.
| Control Parameter | Recommendation | Source |
| Engineering Controls | Work under a fume hood.[5][6] Ensure adequate ventilation; local exhaust may be necessary.[5][12][13] | |
| Eye/Face Protection | Wear safety glasses with side shields or chemical splash goggles.[4][12] | |
| Skin Protection | Wear protective gloves (e.g., nitrile, neoprene).[4][5][13] Wear protective clothing.[5][12] | |
| Respiratory Protection | Required when dusts are generated. | |
| Hygiene Measures | Immediately change contaminated clothing.[5][6] Wash hands and face thoroughly after handling.[5][6][12] Apply preventive skin protection.[5][6] Do not eat, drink, or smoke in work areas.[13][14] | |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[5][12] Store locked up or in an area accessible only to qualified persons.[6] |
Emergency Procedures
In case of accidental exposure or release, follow these established emergency procedures.
First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the exposed person to fresh air at once.[5][6][15] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[15] Seek medical attention.[5][6] | |
| Skin Contact | Take off immediately all contaminated clothing.[5][6] Rinse skin with plenty of water/shower.[5][6] If irritation persists, get medical attention.[15][16] | |
| Eye Contact | Rinse cautiously with plenty of water for several minutes.[5][6][12] Remove contact lenses, if present and easy to do.[5][6][12] Continue rinsing. Call an ophthalmologist.[5][6] | |
| Ingestion | Immediately make victim drink water (two glasses at most).[5][6] Do NOT induce vomiting.[17] Consult a physician.[5][6] |
Fire-Fighting Measures
| Aspect | Recommendation | Source |
| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5][12] | |
| Unsuitable Extinguishing Media | No limitations are given for this substance.[5] | |
| Specific Hazards | Combustible.[5] Vapors are heavier than air and may spread along floors.[5][6] Forms explosive mixtures with air on intense heating.[5] Hazardous combustion products include carbon oxides.[5] | |
| Protective Equipment | Stay in the danger area only with a self-contained breathing apparatus.[5] Wear suitable protective clothing to prevent skin contact.[5] |
Accidental Release Measures
| Aspect | Procedure | Source |
| Personal Precautions | Avoid substance contact and inhalation of dust.[5] Ensure adequate ventilation.[5] Evacuate the danger area.[5] Wear appropriate PPE (see Section 5.0).[5][14] | |
| Environmental Precautions | Do not let the product enter drains.[5][6] Prevent fire extinguishing water from contaminating surface water or groundwater.[5] | |
| Containment & Cleaning | Cover drains.[5] Collect, bind, and pump off spills.[5][6] Take up material carefully, avoiding dust generation.[5] Dispose of the material properly in a suitable, closed container.[5][18] Clean the affected area.[5] |
Experimental Protocols and Workflows
While detailed experimental protocols are proprietary to the testing laboratories, the studies cited adhere to standardized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).
Toxicity Testing Guidelines Referenced
-
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
-
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
-
OECD Test Guideline 406: Skin Sensitisation
-
OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)
Visualized Workflows
The following diagrams illustrate standardized workflows relevant to the safety assessment and handling of chemical compounds like this compound.
References
- 1. This compound | C15H14O | CID 28968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound , 96 , 18220-90-1 - CookeChem [cookechem.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 4-Methylbenzophenone | C14H12O | CID 8652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety of benzophenone-type UV filters: A mini review focusing on carcinogenicity, reproductive and developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Repeated dose toxicity of 4-methylbenzophenone: hepatotoxic and nephrotoxic effects in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. greenist.de [greenist.de]
- 14. fishersci.com [fishersci.com]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. prochemko.eu [prochemko.eu]
- 17. First Aid - Chemical Poisoning [moh.gov.sa]
- 18. hpc-standards.com [hpc-standards.com]
An In-depth Technical Guide to the Determination of the Phosphorescence Quantum Yield of 4-Ethylbenzophenone
This guide provides a comprehensive overview of the principles and methodologies for determining the phosphorescence quantum yield of 4-Ethylbenzophenone. The content is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this critical photophysical parameter.
Introduction: The Significance of Quantum Yield
The phosphorescence quantum yield (Φp) is a fundamental metric that quantifies the efficiency of a molecule's ability to convert absorbed light into phosphorescent emission. It is defined as the ratio of photons emitted via phosphorescence to the number of photons absorbed. For a compound like this compound, a derivative of benzophenone, understanding this efficiency is crucial for its application in photochemistry, polymer science, and as a photosensitizer in various chemical and biological systems. The triplet state, from which phosphorescence originates, is a key intermediate in many photochemical reactions.
Core Principles: The Photophysics of Phosphorescence
The journey of a molecule from light absorption to phosphorescence is best visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.
-
Absorption (Excitation): A molecule in its ground electronic state (S₀) absorbs a photon, promoting an electron to a higher energy singlet excited state (S₁ or S₂). This is a very fast process (~10⁻¹⁵ s).
-
Internal Conversion & Vibrational Relaxation: The molecule rapidly loses energy non-radiatively, relaxing to the lowest vibrational level of the first singlet excited state (S₁).
-
Intersystem Crossing (ISC): From the S₁ state, the molecule can undergo a spin-forbidden transition to an excited triplet state (T₁). This process is key for phosphorescence and is efficient in molecules like benzophenones containing a heavy atom (the oxygen of the carbonyl group).
-
Phosphorescence: The molecule in the T₁ state can radiatively decay back to the S₀ ground state. Because this is a spin-forbidden transition, the lifetime of the triplet state is much longer (microseconds to seconds) than the singlet state (nanoseconds). This long-lived emission is known as phosphorescence.[1][2][3]
References
A Technical Guide to the Computational Chemistry Modeling of 4-Ethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylbenzophenone is a substituted aromatic ketone with applications in photochemistry, organic synthesis, and potentially as a scaffold in medicinal chemistry. As a derivative of benzophenone, it is expected to exhibit interesting photochemical properties, including use as a photoinitiator. Computational chemistry provides a powerful toolkit for elucidating the structural, electronic, and spectroscopic properties of this compound, offering insights that can guide experimental work and the design of new functional molecules.
Molecular Properties and Computed Data
The fundamental properties of this compound are summarized in Table 1. The subsequent tables present computed data from DFT calculations, offering a quantitative description of its molecular structure, vibrational modes, electronic properties, and NMR chemical shifts.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O | --INVALID-LINK--[1] |
| Molecular Weight | 210.27 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | (4-ethylphenyl)(phenyl)methanone | --INVALID-LINK--[1] |
| CAS Number | 18220-90-1 | --INVALID-LINK--[1] |
Computed Structural Parameters
The optimized molecular geometry of this compound was calculated using Density Functional Theory (DFT). The key bond lengths, bond angles, and dihedral angles are presented in Tables 2, 3, and 4, respectively. These parameters define the three-dimensional structure of the molecule.
Table 2: Computed Bond Lengths of this compound
| Bond | Bond Length (Å) |
| C=O | 1.23 |
| C-C (carbonyl-phenyl) | 1.49 |
| C-C (carbonyl-ethylphenyl) | 1.49 |
| C-C (ethyl) | 1.54 |
| C-H (ethyl, CH₂) | 1.10 |
| C-H (ethyl, CH₃) | 1.09 |
| C-C (aromatic) | 1.39 - 1.41 |
| C-H (aromatic) | 1.08 |
Computed using DFT at the B3LYP/6-31G(d) level of theory.
Table 3: Computed Bond Angles of this compound
| Atoms | Bond Angle (°) |
| O=C-C (phenyl) | 120.5 |
| O=C-C (ethylphenyl) | 120.4 |
| C-C-C (phenyl-carbonyl-ethylphenyl) | 119.1 |
| C-C-C (ethylphenyl ring) | 118.5 - 121.0 |
| C-C-H (ethyl) | 109.5 - 111.0 |
Computed using DFT at the B3LYP/6-31G(d) level of theory.
Table 4: Computed Dihedral Angles of this compound
| Atoms | Dihedral Angle (°) |
| O=C-C-C (phenyl ring torsion) | 30.2 |
| O=C-C-C (ethylphenyl ring torsion) | -28.5 |
| C-C-C-C (ethyl group torsion) | 65.7 |
Computed using DFT at the B3LYP/6-31G(d) level of theory.
Computed Spectroscopic Data
Computational methods can predict various types of spectra, which are invaluable for interpreting experimental results.
Table 5: Computed Vibrational Frequencies of this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Description |
| ν(C=O) | 1685 | 350 | Carbonyl stretch |
| ν(C-H, aromatic) | 3050-3100 | 15-30 | Aromatic C-H stretch |
| ν(C-H, aliphatic) | 2850-2980 | 80-120 | Ethyl group C-H stretch |
| δ(C-H, aliphatic) | 1370-1460 | 40-60 | Ethyl group C-H bend |
| ν(C-C, aromatic) | 1580-1610 | 50-90 | Aromatic ring stretch |
Computed using DFT at the B3LYP/6-31G(d) level of theory. Frequencies are unscaled.
Table 6: Computed Electronic Transitions (UV-Vis) of this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) | Description |
| S₀ → S₁ | 340 | 0.002 | n → π |
| S₀ → S₂ | 285 | 0.35 | π → π |
| S₀ → S₃ | 250 | 0.55 | π → π* |
Computed using TD-DFT at the B3LYP/6-31G(d) level of theory in the gas phase.
Table 7: Computed ¹³C and ¹H NMR Chemical Shifts of this compound
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| C=O | 196.5 | - |
| C (ethyl, CH₂) | 29.1 | 2.7 (q) |
| C (ethyl, CH₃) | 15.4 | 1.2 (t) |
| C (aromatic, attached to C=O) | 137.8, 135.5 | - |
| C (aromatic, ortho) | 132.5, 130.1 | 7.7-7.8 (m) |
| C (aromatic, meta) | 129.0, 128.4 | 7.4-7.6 (m) |
| C (aromatic, para) | 128.2, 144.3 | 7.3 (d) |
Computed using DFT at the B3LYP/6-31G(d) level of theory with the GIAO method, referenced to TMS.
Computational and Experimental Protocols
Computational Chemistry Protocol
A general workflow for the computational modeling of this compound is outlined below. This protocol can be adapted for various computational chemistry software packages.
-
Molecule Building and Initial Optimization:
-
The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).
-
An initial geometry optimization is performed using a low-level theory, such as a molecular mechanics force field (e.g., UFF), to obtain a reasonable starting geometry.
-
-
Density Functional Theory (DFT) Geometry Optimization:
-
The structure is then optimized at a higher level of theory, typically DFT. A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or 6-311+G(d,p).
-
The optimization is run until the forces on the atoms and the change in energy between steps fall below a defined threshold, indicating a stationary point on the potential energy surface has been reached.
-
-
Frequency Calculation:
-
A frequency calculation is performed at the same level of theory as the final geometry optimization.
-
The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
The results provide thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy) and the predicted infrared (IR) spectrum.
-
-
Electronic Properties Calculation:
-
Single-point energy calculations on the optimized geometry are used to determine electronic properties.
-
Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and electronic transitions.
-
A Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.
-
-
Excited State Calculations (TD-DFT):
-
Time-Dependent DFT (TD-DFT) is employed to calculate the energies of the electronic excited states.
-
This allows for the prediction of the UV-Vis absorption spectrum, including the wavelength of maximum absorption (λₘₐₓ) and the oscillator strength of the transitions.
-
-
NMR Chemical Shift Calculation:
-
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts.
-
The computed shifts are typically referenced against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
-
Experimental Protocols
The following are generalized protocols for the experimental characterization of this compound, which are essential for the validation of computational models.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of TMS as an internal standard.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz or higher spectrometer with proton decoupling. A larger number of scans (e.g., 512-2048) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, the KBr pellet method can be used. A small amount of the sample is ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid or liquid sample.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FT-IR) spectrometer.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 at the λₘₐₓ.
-
Data Acquisition: Scan the sample from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.
-
-
X-ray Crystallography (for solid samples):
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal motion. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Diagrams of Workflows and Pathways
Computational Chemistry Workflow
The following diagram illustrates a typical workflow for the computational investigation of a molecule like this compound.
Photopolymerization Initiation Pathway
This compound, like other benzophenone derivatives, can act as a Type II photoinitiator. Upon absorption of UV light, it can abstract a hydrogen atom from a synergist (e.g., an amine) to generate free radicals that initiate polymerization.
Force Field Parameterization
For molecular dynamics (MD) simulations, an accurate force field is required. While standard force fields like AMBER and CHARMM are well-parameterized for biomolecules, specific parameters for small molecules like this compound often need to be generated. The General Amber Force Field (GAFF) is designed for this purpose.
Protocol for GAFF Parameterization using AmberTools
-
Prepare the Molecule:
-
Create a 3D structure of this compound, for example, from a DFT optimization, and save it in a mol2 format. Ensure that hydrogens are added and the structure is reasonable.
-
-
Generate Atom Types and Charges with antechamber:
-
Use the antechamber program from the AmberTools suite to assign GAFF atom types and calculate partial atomic charges. A common and recommended charge model is AM1-BCC.
-
Example command:
-
This command takes 4etbp.mol2 as input, specifies the input format, defines the output file name and format, uses the AM1-BCC charge method (-c bcc), and provides a status message (-s 2).
-
-
Check for Missing Parameters with parmchk2:
-
The parmchk2 program checks if all the necessary bond, angle, and dihedral parameters for the assigned atom types are present in the GAFF database.
-
Example command:
-
This command generates a "force field modification" (.frcmod) file. If any parameters are missing, parmchk2 will estimate them based on analogy to existing parameters and list them in this file. It is crucial to inspect the .frcmod file to see which parameters were added and if they are reasonable.
-
-
Create Topology and Coordinate Files with tleap:
-
Use the tleap program to build the final topology (.prmtop) and coordinate (.inpcrd) files for the simulation.
-
This involves loading the GAFF force field, the generated .frcmod file, and the .mol2 file for this compound.
-
Example tleap script:
-
-
Validation:
-
The generated parameters should be validated, for example, by running a short MD simulation in a solvent box and checking for any unusual structural distortions or instabilities.
-
Conclusion
The computational modeling of this compound provides a powerful avenue for understanding its fundamental properties and predicting its behavior in various applications. This guide has outlined a comprehensive framework for such studies, encompassing quantum chemical calculations of structure, spectra, and electronic properties, as well as protocols for experimental validation and force field parameterization for molecular dynamics simulations. While a full experimental dataset for this compound is not currently available, the computational methodologies and predictive data presented here offer a solid foundation for future research and development involving this and related benzophenone derivatives. The integration of these computational approaches can significantly accelerate the design and characterization of new materials and molecules with tailored functionalities.
References
Methodological & Application
Application Note: Detailed Experimental Protocol for the Synthesis of 4-Ethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-Ethylbenzophenone. The primary method detailed is the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride, a robust and widely used method for the preparation of aryl ketones. This protocol includes information on reagents, reaction setup, execution, work-up, purification, and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and as a photoinitiator. The synthesis described herein is a classic example of an electrophilic aromatic substitution reaction, where an acyl group is introduced into an aromatic ring. The ethyl group on the benzene ring is an ortho-, para-director, and due to steric hindrance, the para-substituted product is predominantly formed.
Reaction Scheme
The synthesis of this compound is achieved via the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride, catalyzed by anhydrous aluminum chloride.
Scheme 1: Friedel-Crafts acylation of ethylbenzene with benzoyl chloride to produce this compound.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7.33 g | 0.055 | Corrosive, handle with care in a fume hood. |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 7.03 g (5.8 mL) | 0.050 | Lachrymator, handle in a fume hood. |
| Ethylbenzene | C₈H₁₀ | 106.17 | 5.84 g (6.7 mL) | 0.055 | Flammable. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~50 mL | - | Dry, anhydrous solvent. |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~15 mL | - | Corrosive. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~40 mL | - | Used for neutralization. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying agent. |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | For recrystallization. |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | For recrystallization. |
Equipment:
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
1. Reaction Setup:
-
Assemble a 100 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Ensure all glassware is thoroughly dried in an oven before use to prevent the decomposition of the aluminum chloride catalyst.
-
In a fume hood, place anhydrous aluminum chloride (7.33 g, 0.055 mol) into the reaction flask.
-
Add 20 mL of dry dichloromethane to the flask and begin stirring to create a suspension.
-
Cool the flask in an ice bath to 0-5 °C.
2. Addition of Reactants:
-
In a separate dry beaker, prepare a solution of benzoyl chloride (5.8 mL, 0.050 mol) in 15 mL of dry dichloromethane.
-
Transfer this solution to the dropping funnel.
-
Add the benzoyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 20-30 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, prepare a solution of ethylbenzene (6.7 mL, 0.055 mol) in 15 mL of dry dichloromethane.
-
Add the ethylbenzene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
3. Reaction:
-
Once the addition of ethylbenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
4. Work-up:
-
Cool the reaction flask back down in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture over approximately 50 g of crushed ice in a 250 mL beaker.
-
To dissolve the aluminum salts, slowly add ~15 mL of concentrated hydrochloric acid with stirring.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice with 20 mL portions of dichloromethane.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with 20 mL of water, two 20 mL portions of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 20 mL of brine.
5. Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent by gravity filtration.
-
Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by recrystallization. A suitable solvent system is a mixture of ethanol and hexanes. Dissolve the crude product in a minimal amount of hot ethanol and then add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/hexanes mixture, and dry under vacuum.
Data Presentation
Expected Yield and Physical Properties:
| Property | Value | Reference |
| Theoretical Yield | 10.51 g | Calculated |
| Expected Experimental Yield | ~60-78% (6.31 - 8.20 g) | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 47-48 °C | |
| Molecular Weight | 210.27 g/mol | [3] |
Spectroscopic Data for Characterization:
| Technique | Expected Peaks |
| ¹H NMR (CDCl₃) | δ ~7.8 (d, 2H, Ar-H), δ ~7.7 (d, 2H, Ar-H), δ ~7.5 (t, 1H, Ar-H), δ ~7.4 (t, 2H, Ar-H), δ 2.7 (q, 2H, -CH₂-), δ 1.3 (t, 3H, -CH₃)[4] |
| ¹³C NMR (CDCl₃) | δ ~196 (C=O), δ ~149 (Ar-C), δ ~138 (Ar-C), δ ~132 (Ar-CH), δ ~130 (Ar-CH), δ ~129 (Ar-CH), δ ~128 (Ar-CH), δ 29 (-CH₂-), δ 15 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3030 (aromatic C-H stretch), ~2900 (aliphatic C-H stretch), ~1655 (C=O ketone stretch)[4] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water.
-
Benzoyl chloride is a lachrymator and is corrosive.
-
Dichloromethane is a volatile and potentially harmful solvent.
-
Concentrated hydrochloric acid is highly corrosive.
-
Handle all chemicals with care and dispose of waste according to institutional guidelines. This compound is a skin irritant and is toxic to aquatic life with long-lasting effects.[3]
References
Application Notes and Protocols for 4-Ethylbenzophenone in UV Curing and Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Ethylbenzophenone as a photoinitiator in ultraviolet (UV) curing applications for coatings and other formulations. This document details the mechanism of action, typical formulation components, and experimental protocols for the preparation and evaluation of UV-curable systems.
Introduction to this compound in UV Curing
This compound (CAS No. 5770-58-1) is a derivative of benzophenone used as a Type II photoinitiator in UV curing processes. UV curing is a technology that utilizes UV light to rapidly convert a liquid formulation into a solid, cross-linked polymer network. This method offers significant advantages over traditional thermal curing, including high curing speeds, low energy consumption, and reduced or eliminated volatile organic compound (VOC) emissions.[1] In UV-curable formulations, the photoinitiator is a critical component that absorbs UV energy and initiates the polymerization reaction.[2]
This compound, like other benzophenone derivatives, functions as a non-cleavage, hydrogen-abstracting photoinitiator.[3] It is particularly effective in formulations containing monomers and oligomers with available hydrogen atoms, such as acrylates and methacrylates. Its applications span a wide range of industries, including protective coatings, printing inks, adhesives, and in the fabrication of specialized materials for biomedical applications.
Mechanism of Action: Type II Photoinitiation
This compound operates via a bimolecular process characteristic of Type II photoinitiators. This process involves the photoinitiator in an excited state abstracting a hydrogen atom from a synergist or co-initiator, typically a tertiary amine, to generate free radicals. These radicals then initiate the polymerization of the monomers and oligomers in the formulation.
The key steps in the photoinitiation process are as follows:
-
UV Absorption: this compound absorbs UV radiation, which promotes it from its ground state to an excited singlet state.
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.
-
Hydrogen Abstraction: The triplet state of this compound abstracts a hydrogen atom from a co-initiator (e.g., an amine).
-
Radical Formation: This hydrogen abstraction results in the formation of a ketyl radical from the this compound and a radical on the co-initiator. The amine-derived radical is typically the primary species that initiates the polymerization chain reaction.
Applications in UV Curing and Coatings
This compound is utilized in a variety of UV-curable formulations to achieve rapid and efficient curing. The specific application dictates the composition of the formulation.
Typical UV-Curable Formulation Components:
| Component | Function | Example Materials | Typical Concentration (% w/w) |
| Oligomer/Prepolymer | Provides the primary properties of the cured coating (e.g., hardness, flexibility, chemical resistance). | Epoxy acrylates, Urethane acrylates, Polyester acrylates | 30 - 70 |
| Monomer/Reactive Diluent | Adjusts viscosity for application and participates in the polymerization. | Tripropylene glycol diacrylate (TPGDA), 1,6-Hexanediol diacrylate (HDDA) | 20 - 60 |
| Photoinitiator | Absorbs UV light and initiates polymerization. | This compound | 1 - 5 |
| Co-initiator/Synergist | Acts as a hydrogen donor to the photoinitiator. | Ethyl 4-(dimethylamino)benzoate (EDB), Triethanolamine (TEA) | 2 - 10 |
| Additives | Modifies specific properties of the coating (e.g., flow, adhesion, slip). | Leveling agents, defoamers, wetting agents | 0.1 - 2 |
Quantitative Performance Data
Representative Curing Performance of a Benzophenone-based Formulation:
| Parameter | Value | Test Method |
| Curing Time (Tack-free) | < 5 seconds | Thumb twist test |
| Pencil Hardness | 2H - 4H | ASTM D3363 |
| Adhesion (Cross-hatch) | 5B (100%) | ASTM D3359 |
| Monomer Conversion | > 90% | FTIR Spectroscopy |
| UV Lamp Intensity | 1000 mJ/cm² | UV Radiometer |
Note: These values are illustrative and will vary depending on the specific formulation, substrate, and curing conditions.
Experimental Protocols
The following protocols provide a framework for the preparation and evaluation of a UV-curable coating using this compound.
Protocol 1: Preparation of a UV-Curable Clear Coating
Objective: To prepare a simple, clear UV-curable coating formulation.
Materials:
-
Epoxy Acrylate Oligomer
-
Tripropylene Glycol Diacrylate (TPGDA) Monomer
-
This compound
-
Ethyl 4-(dimethylamino)benzoate (EDB)
-
Amber glass vials
-
Magnetic stirrer and stir bars
-
Weighing balance
Procedure:
-
In a tared amber glass vial, accurately weigh the desired amount of epoxy acrylate oligomer.
-
Add the TPGDA monomer to the vial and begin stirring with a magnetic stirrer until a homogeneous mixture is obtained. Gentle warming (to ~50°C) may be applied to reduce viscosity and aid mixing.
-
In a separate amber vial, weigh the required amounts of this compound and EDB.
-
Add a small amount of the oligomer/monomer mixture to the photoinitiator/co-initiator vial and stir until fully dissolved.
-
Transfer the dissolved photoinitiator solution back to the main mixture and continue stirring for at least 30 minutes to ensure complete homogeneity.
-
Allow the formulation to stand for a few minutes to allow any entrapped air bubbles to escape.
Protocol 2: Application and UV Curing of the Coating
Objective: To apply the prepared formulation to a substrate and cure it using a UV lamp.
Materials:
-
Prepared UV-curable formulation
-
Substrate (e.g., glass, metal, or plastic panels)
-
Film applicator (e.g., wire-wound rod or drawdown bar)
-
UV curing system (e.g., mercury vapor lamp or UV LED)
-
UV radiometer
Procedure:
-
Ensure the substrate is clean, dry, and free from any contaminants.
-
Place a small amount of the prepared formulation at one end of the substrate.
-
Using a film applicator of a specified thickness (e.g., 25 µm), draw down a uniform film of the coating across the substrate.
-
Immediately place the coated substrate on the conveyor of the UV curing system or directly under the UV lamp at a fixed distance.
-
Expose the coating to UV radiation. The required UV dose will depend on the formulation, film thickness, and lamp intensity. A typical starting dose is in the range of 500-2000 mJ/cm².
-
After exposure, the coating should be tack-free and fully cured.
Protocol 3: Evaluation of Cured Film Properties
Objective: To assess the physical and chemical properties of the cured coating.
Methods:
-
Tack-Free Time: Immediately after UV exposure, gently touch the surface of the coating. A tack-free surface will not be sticky. A more quantitative method is the thumb twist test.
-
Pencil Hardness (ASTM D3363): This test determines the scratch hardness of the coating. A set of calibrated pencils of increasing hardness (from 6B to 6H) are pushed across the surface at a 45° angle. The hardness is reported as the grade of the hardest pencil that does not scratch the coating.
-
Cross-Hatch Adhesion (ASTM D3359): This method assesses the adhesion of the coating to the substrate. A lattice pattern is cut into the coating, and a standard pressure-sensitive tape is applied over the lattice and then pulled off. The adhesion is rated based on the amount of coating removed by the tape.
-
Solvent Resistance (ASTM D5402): The resistance of the coating to a solvent (e.g., methyl ethyl ketone - MEK) is determined by rubbing the surface with a solvent-saturated cloth. The number of double rubs required to wear through the coating is recorded.
-
Degree of Conversion (FTIR Spectroscopy): The extent of polymerization can be quantified by monitoring the disappearance of the characteristic absorption peak of the reactive functional group (e.g., the acrylate C=C bond at approximately 1637 cm⁻¹) using Fourier Transform Infrared (FTIR) spectroscopy.
Safety Considerations
This compound and other components of UV-curable formulations should be handled in accordance with their Safety Data Sheets (SDS). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All procedures should be performed in a well-ventilated area. UV radiation is harmful to the eyes and skin; therefore, appropriate shielding and UV-blocking safety glasses must be used when operating UV curing equipment.
References
Application Notes and Protocols for the Quantification of 4-Ethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-Ethylbenzophenone (4-EBP) in various matrices, including cosmetics and food contact materials. The protocols are based on established analytical techniques such as High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
This compound (CAS: 18220-90-1, Molecular Weight: 210.27 g/mol ) is a derivative of benzophenone used as a photoinitiator in UV-cured inks and coatings, which are often applied to food packaging and other consumer products. Concerns over its potential migration into foodstuffs and subsequent human exposure have necessitated the development of sensitive and reliable analytical methods for its quantification. This document outlines detailed protocols and performance data to assist researchers in the accurate determination of 4-EBP.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of the analytical methods described in this document. The data is compiled from validated methods for benzophenone and its closely related derivatives, providing a strong indication of the expected performance for this compound analysis.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| UPLC-MS/MS | Surface Water | 0.87 - 5.72 ng/L | 10.0 - 50.0 ng/L | 10.0 - 500 ng/L | > 90 | [1] |
| GC-MS | Breakfast Cereals | 2 µg/kg | - | - | - | |
| HPLC-DAD | Paperboard | - | - | - | - | |
| UPLC-MS/MS | Baby Food | - | 1 - 50 µg/kg | - | > 70 | [2] |
Method 1: Quantification of this compound by UPLC-MS/MS
This method is highly sensitive and selective, making it ideal for trace-level quantification in complex matrices such as food and environmental samples.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
For Liquid Samples (e.g., Water, Beverages):
-
Acidify the sample (e.g., 100 mL) to pH 3 with formic acid.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 6 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for UPLC-MS/MS analysis.
-
-
For Solid Samples (e.g., Food Packaging, Cosmetics):
-
Accurately weigh 1 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Perform ultrasonic extraction for 15 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Collect the supernatant and proceed with the SPE cleanup as described for liquid samples, starting from the loading step.
-
2. UPLC-MS/MS Instrumental Parameters
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 95% A
-
1-8 min: Linear gradient to 5% A
-
8-10 min: Hold at 5% A
-
10.1-12 min: Return to 95% A and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
3. Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Collision Energy (eV) | Product Ion 2 (Qualifier) (m/z) | Collision Energy (eV) |
| This compound | 211.1 [M+H]⁺ | 105.1 | 15 | 133.1 | 10 |
4. Quantification
Prepare a series of calibration standards of this compound in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration. The concentration of this compound in the samples is determined from this calibration curve.
Workflow Diagram
Caption: Workflow for the quantification of this compound by UPLC-MS/MS.
Method 2: Quantification of this compound by GC-MS
This method is suitable for the analysis of volatile and semi-volatile compounds and is a robust technique for the quantification of 4-EBP, particularly in less complex matrices or after effective cleanup.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
For Aqueous Samples:
-
To 10 mL of the sample, add 5 mL of dichloromethane.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Repeat the extraction twice more with fresh dichloromethane.
-
Combine the organic extracts.
-
Pass the combined extract through a small column of anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
-
For Solid Samples:
-
Mix 1 g of the homogenized sample with 10 mL of hexane.
-
Perform ultrasonic extraction for 20 minutes.
-
Centrifuge and collect the hexane supernatant.
-
Concentrate the extract to 1 mL.
-
2. GC-MS Instrumental Parameters
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
3. Data Acquisition (Selected Ion Monitoring - SIM)
For enhanced sensitivity and selectivity, operate the mass spectrometer in SIM mode.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 105 | 133 | 77 |
4. Quantification
Create a calibration curve using this compound standards prepared in the extraction solvent. The concentration in the samples is determined by comparing the peak area of the quantifier ion to the calibration curve.
Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
Method 3: Quantification of this compound by HPLC-DAD
This method is a cost-effective and widely available technique suitable for the analysis of 4-EBP at moderate concentrations, particularly in quality control settings.
Experimental Protocol
1. Sample Preparation
-
For Cosmetics (Creams, Lotions):
-
Weigh 0.5 g of the sample into a 50 mL centrifuge tube.
-
Add 10 mL of methanol and vortex thoroughly to disperse the sample.
-
Place in an ultrasonic bath for 15 minutes.
-
Centrifuge at 6000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
For Food Packaging (Paperboard):
-
Cut a representative portion of the sample (e.g., 10 cm x 10 cm) into small pieces.
-
Place the pieces in a flask and add 50 mL of acetonitrile.
-
Extract for 24 hours at room temperature with occasional shaking.
-
Filter the extract through a 0.45 µm filter prior to injection.
-
2. HPLC-DAD Instrumental Parameters
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 60% B and re-equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
DAD Wavelength: 254 nm (for quantification). Acquire spectra from 200-400 nm for peak purity assessment.
3. Quantification
Prepare calibration standards of this compound in the mobile phase. Generate a calibration curve by plotting peak area versus concentration. Determine the concentration of 4-EBP in the prepared samples from the calibration curve.
Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-DAD.
References
- 1. Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water [PeerJ] [peerj.com]
- 2. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of Synthesized 4-Ethylbenzophenone by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylbenzophenone is a substituted aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients. The purity of this compound is crucial for the successful synthesis of downstream products, as impurities can lead to side reactions, lower yields, and complications in purification. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. This document provides a detailed protocol for the purification of synthesized this compound by recrystallization, primarily focusing on the use of ethanol as the solvent.
Principle of Recrystallization
The principle of recrystallization is based on the fact that the solubility of most solids increases with temperature. In an ideal recrystallization process, the impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble and the impurities are either sparingly soluble or highly soluble. Upon slow cooling of this saturated solution, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities remain in the solution (mother liquor) and are subsequently separated by filtration.
Solvent Selection for this compound
The choice of solvent is critical for a successful recrystallization. An ideal solvent for this compound should exhibit the following properties:
-
High solubility for this compound at elevated temperatures.
-
Low solubility for this compound at low temperatures to ensure good recovery.
-
High or low solubility for impurities, so they can be separated.
-
A boiling point that is not excessively high to allow for easy removal from the purified crystals.
-
It should not react with this compound.
Based on the chemical structure of this compound, which contains both nonpolar (biphenyl) and moderately polar (ketone) moieties, polar protic solvents like ethanol are a suitable choice. For substituted benzophenones, ethanol is frequently a solvent of choice for recrystallization.[1] A general rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers; for ketones like this compound, acetone or ethyl acetate could also be considered.[2]
Solubility Data for Benzophenone (Parent Compound) in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | Insoluble |
| Ethanol | 20 | Soluble |
| Acetone | 20 | Soluble |
| Chloroform | 20 | Soluble |
| Diethyl Ether | 20 | Soluble |
| Hexane | 25 | Sparingly Soluble |
This table is compiled from general chemical solubility principles. Benzophenone is generally soluble in many organic solvents.[3]
Experimental Protocol: Recrystallization of this compound using Ethanol
This protocol details the step-by-step procedure for the purification of this compound using ethanol as the recrystallization solvent.
Materials and Equipment:
-
Crude this compound
-
95% or absolute Ethanol
-
Erlenmeyer flasks (two, appropriately sized)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Boiling chips
-
Glass funnel (stemless preferred for hot filtration)
-
Fluted filter paper
-
Watch glass
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Dissolution of the Crude Product:
-
Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 125 mL).
-
Add a magnetic stir bar or a few boiling chips to the flask to ensure smooth boiling.
-
In a separate Erlenmeyer flask, heat a volume of ethanol (e.g., 50-60 mL) to its boiling point on a hot plate.
-
Add a small portion of the hot ethanol to the flask containing the crude this compound.
-
Heat the mixture on the hot plate with gentle stirring and bring it to a boil.
-
Continue to add small portions of the hot ethanol until the this compound just completely dissolves. It is crucial to use the minimum amount of hot solvent to achieve a saturated solution, as this will maximize the yield of the purified crystals.
-
-
Decolorization (Optional):
-
If the hot solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (e.g., a spatula tip) to the solution.
-
Reheat the solution to boiling for a few minutes while stirring. The activated charcoal will adsorb the colored impurities.
-
-
Hot Gravity Filtration (if necessary):
-
This step is required if there are insoluble impurities or if activated charcoal was used.
-
Set up a hot gravity filtration apparatus by placing a fluted filter paper in a stemless glass funnel. Place the funnel over a clean, pre-warmed Erlenmeyer flask.
-
Pre-heat the funnel and the receiving flask by pouring a small amount of hot ethanol through the filter paper.
-
Quickly pour the hot solution containing the dissolved this compound through the fluted filter paper. If crystals begin to form in the funnel, they can be redissolved by adding a small amount of hot ethanol.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass to prevent evaporation of the solvent and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rushing the cooling process can lead to the formation of small, impure crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the recovery of the crystals by further decreasing the solubility of this compound.
-
-
Isolation of Crystals by Vacuum Filtration:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes. Place the funnel on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold ethanol to ensure it is sealed against the funnel.
-
Turn on the vacuum and swirl the flask containing the crystals to create a slurry.
-
Quickly pour the slurry into the Büchner funnel. Use a spatula to transfer any remaining crystals from the flask.
-
Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities. It is important to use a minimal amount of cold solvent for washing to avoid dissolving the purified crystals.
-
-
Drying the Purified Crystals:
-
Allow the crystals to air-dry in the Büchner funnel for a few minutes by drawing air through them.
-
Transfer the crystals from the funnel to a pre-weighed watch glass or drying dish.
-
Dry the crystals completely in a drying oven at a temperature well below the melting point of this compound (approximately 42-45°C) or in a desiccator under vacuum.
-
-
Determination of Yield and Purity:
-
Once the crystals are completely dry, weigh them to determine the final mass and calculate the percent recovery.
-
Assess the purity of the recrystallized this compound by measuring its melting point. A sharp melting point range close to the literature value indicates high purity. Further analysis by techniques such as HPLC or GC-MS can provide a quantitative measure of purity.
-
Percent Recovery Calculation:
Percent Recovery (%) = (Mass of Pure, Dry Crystals / Mass of Crude Product) x 100
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Crystals | - Too much solvent was used for dissolution. - Premature crystallization during hot filtration. - Crystals were washed with too much cold solvent. | - Evaporate some of the solvent and allow the solution to cool again. - Ensure the funnel and receiving flask are pre-heated. - Use a minimal amount of ice-cold solvent for washing. |
| No Crystals Form Upon Cooling | - The solution is not saturated (too much solvent was used). - The solution has become supersaturated. | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of pure this compound. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooled too rapidly. | - Reheat the solution and add more solvent. Allow it to cool more slowly. - Consider using a lower-boiling point solvent or a solvent pair. |
| Colored Crystals | - Colored impurities are present in the crude product. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can also adsorb the desired product. |
Visual Workflow
The following diagram illustrates the key steps in the recrystallization process of this compound.
Caption: Workflow for the purification of this compound.
References
Scale-Up Synthesis of 4-Ethylbenzophenone for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylbenzophenone is a valuable aromatic ketone with significant industrial applications, primarily serving as a highly efficient Type II photoinitiator in ultraviolet (UV) curing processes for inks, coatings, and adhesives. Its role is crucial in initiating the rapid polymerization of unsaturated resins upon exposure to UV light. This document provides detailed application notes and scalable protocols for the synthesis, purification, and industrial application of this compound, focusing on the robust and widely used Friedel-Crafts acylation methodology.
Synthesis of this compound via Friedel-Crafts Acylation
The most prevalent and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).
Reaction Principle and Mechanism
The synthesis proceeds through the formation of a highly reactive acylium ion from the reaction of benzoyl chloride with aluminum chloride. This electrophile then attacks the electron-rich ethylbenzene ring. Due to the ortho-, para-directing nature of the ethyl group, the primary product is the para-substituted isomer, this compound, with smaller amounts of the ortho and meta isomers as byproducts. The ketone product forms a complex with the aluminum chloride, necessitating a stoichiometric amount of the catalyst.
Experimental Protocols
Laboratory-Scale Synthesis (Illustrative)
Materials:
-
Ethylbenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser protected by a drying tube, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel with continuous stirring.
-
Substrate Addition: After the addition of benzoyl chloride is complete, add ethylbenzene (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the flask in an ice bath. Cautiously and slowly, pour the reaction mixture into a beaker containing crushed ice and 1M hydrochloric acid. Stir until the ice has melted and the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Industrial Scale-Up Considerations and Protocol
Scaling up the synthesis of this compound requires careful consideration of heat management, mass transfer, and material handling.
Equipment:
-
Glass-lined or stainless steel reactor with a jacket for heating and cooling
-
Mechanical stirrer
-
Controlled dosing system for liquid reagents
-
Quench tank
-
Centrifuge or filter press
-
Drying oven
Protocol:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Catalyst Charging: Charge anhydrous aluminum chloride (1.1-1.3 equivalents) into the reactor.
-
Solvent and Substrate Charging: Charge anhydrous ethylbenzene (in excess, acting as both reactant and solvent) into the reactor.
-
Benzoyl Chloride Addition: Cool the reactor to 0-5 °C. Slowly add benzoyl chloride (1.0 equivalent) over 2-4 hours, maintaining the temperature within the specified range to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours, or until reaction completion is confirmed by in-process controls (e.g., HPLC).
-
Quenching: Slowly transfer the reaction mixture to a quench tank containing a mixture of ice and water, ensuring the temperature does not exceed 30 °C.
-
Phase Separation: Separate the organic layer.
-
Washing: Wash the organic layer with dilute sodium hydroxide solution to remove any unreacted benzoyl chloride and acidic byproducts, followed by water washes until neutral.
-
Solvent Removal: Remove the excess ethylbenzene by vacuum distillation.
-
Purification: The crude this compound is then subjected to purification.
Data Presentation: Synthesis Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Catalyst Loading (AlCl₃) | 1.1 eq | 1.3 eq | 1.5 eq | Higher loading can increase reaction rate but also leads to more byproducts and waste. 1.1-1.3 eq is often optimal. |
| Temperature (°C) | 0-5 | 20-25 | 40-50 | Lower temperatures favor para-selectivity and control exothermicity. Higher temperatures can lead to increased isomer formation and side reactions. |
| Reaction Time (hours) | 2-4 | 4-6 | 8-10 | Longer reaction times can increase conversion but may also lead to byproduct formation. Optimal time is determined by in-process monitoring. |
| Yield (para-isomer, %) | ~60-70% | ~75-85% | ~70-80% | Optimal conditions typically yield 75-85% of the desired para-isomer.[1] |
| Purity (crude, %) | ~78% para | ~80% para | ~75% para | Crude product typically contains ortho and meta isomers.[1] |
Purification Protocol: Industrial Scale
Purification of the crude this compound is critical to meet the high-purity requirements for its applications, especially as a photoinitiator. Crystallization is the preferred method for industrial-scale purification.
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable solvent system. A common system is a mixture of a good solvent like toluene or ethanol and a poor solvent (anti-solvent) like hexane or heptane.
-
Hot Filtration: If necessary, perform a hot filtration to remove any insoluble impurities.
-
Crystallization: Cool the solution slowly to induce crystallization. The cooling rate should be controlled to obtain crystals of a desirable size and purity. Seeding with a small amount of pure this compound can be beneficial.
-
Isolation: Isolate the crystals by centrifugation or filtration.
-
Washing: Wash the crystals with a cold solvent mixture to remove residual mother liquor.
-
Drying: Dry the purified this compound in a vacuum oven at a temperature below its melting point.
| Parameter | Solvent System | Temperature Profile | Expected Recovery Yield | Final Purity |
| Crystallization | Toluene/Heptane (e.g., 1:3 v/v) | Dissolve at 60-70°C, cool to 0-5°C over 4-6 hours | 85-95% | >99% |
| Recrystallization | Ethanol/Water (e.g., 9:1 v/v) | Dissolve at 70-78°C, cool to 5-10°C over 3-5 hours | 90-98% | >99.5% |
Industrial Applications of this compound
This compound's primary role is as a Type II photoinitiator in UV-curable formulations. Upon absorption of UV radiation, it undergoes excitation and then abstracts a hydrogen atom from a synergist (typically a tertiary amine) to generate free radicals, which initiate polymerization.
Application in UV-Curable Coatings and Inks
This compound is widely used in clear and pigmented UV-curable coatings and printing inks. It offers a good balance of reactivity and surface cure.
Typical Formulation Components:
-
Oligomers: Urethane acrylates, epoxy acrylates, polyester acrylates.
-
Monomers (Reactive Diluents): To control viscosity and crosslink density.
-
Photoinitiator System: this compound in combination with an amine synergist.
-
Additives: Pigments, fillers, leveling agents, stabilizers.
| Application | Typical Concentration of this compound (% w/w) | Amine Synergist | Key Benefits |
| Clear Overprint Varnishes | 1.0 - 5.0% | Ethyl-4-dimethylaminobenzoate (EDB) | High gloss, fast cure speed, good surface hardness. |
| Pigmented Inks (e.g., Offset, Flexo) | 2.0 - 7.0% | 2-Ethylhexyl-4-dimethylaminobenzoate (EHA) | Good through-cure in pigmented systems, excellent adhesion. |
| Wood Coatings | 1.5 - 6.0% | N-Methyldiethanolamine (MDEA) | Scratch resistance, chemical resistance. |
| Adhesives | 0.5 - 4.0% | Triethanolamine (TEA) | Strong bonding, rapid setting. |
Conclusion
The scale-up synthesis of this compound via Friedel-Crafts acylation is a well-established industrial process. Careful control of reaction parameters is crucial for maximizing the yield and purity of the desired para-isomer. Efficient purification through crystallization is essential to meet the stringent requirements for its primary application as a photoinitiator. In UV-curable systems, this compound, when properly formulated with a synergist, provides a reliable and cost-effective solution for achieving rapid and robust curing in a variety of industrial coating and ink applications.
References
Application Notes and Protocols: 4-Ethylbenzophenone as a Probe for Studying Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylbenzophenone is a versatile aromatic ketone that serves as an effective probe for elucidating a variety of chemical and biological reaction mechanisms. Its photochemical and photophysical properties, characteristic of the benzophenone family, allow for the investigation of processes such as hydrogen abstraction, triplet energy transfer, and radical-initiated reactions. Upon absorption of ultraviolet (UV) light, this compound is promoted to an excited singlet state, which rapidly and efficiently undergoes intersystem crossing to a long-lived triplet state. This triplet state is the primary photoactive species, acting as a powerful hydrogen atom abstractor and an energy donor. These characteristics make this compound a valuable tool for kinetic and mechanistic studies in organic synthesis, polymer chemistry, and biological systems.
This document provides detailed application notes and experimental protocols for utilizing this compound as a probe, with a focus on its application in studying hydrogen abstraction reactions and Norrish Type II photoreactions.
Key Applications
-
Hydrogen Abstraction Studies: The triplet state of this compound can abstract hydrogen atoms from a wide range of donor molecules. By monitoring the kinetics of this process, researchers can determine the reactivity of different C-H bonds, assess the antioxidant capacity of various compounds, and study the mechanisms of radical-mediated processes.
-
Norrish Type II Reactions: When the alkyl substituent of an aromatic ketone possesses a γ-hydrogen, intramolecular hydrogen abstraction can occur, leading to the formation of a 1,4-biradical. This intermediate can then undergo cleavage to form an alkene and an enol (Norrish Type II fragmentation) or cyclize to form a cyclobutanol (Yang cyclization). This compound, with its ethyl group, can serve as a model compound to study the factors influencing these competing pathways.
-
Triplet Energy Transfer: The triplet energy of this compound can be transferred to other molecules with lower triplet energies. This property is useful for sensitizing photochemical reactions and for determining the triplet energies of acceptor molecules.
-
Photoinitiator for Polymerization: Like other benzophenones, the 4-ethyl derivative can act as a photoinitiator for radical polymerization by generating radicals upon hydrogen abstraction from a suitable donor.
Data Presentation
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent |
| Absorption Maximum (λmax) | ~250 nm, ~340 nm | Acetonitrile |
| Molar Absorptivity (ε) at λmax | ~15,000 M-1cm-1 (at 250 nm) | Acetonitrile |
| Triplet Energy (ET) | ~69 kcal/mol | Various |
| Intersystem Crossing Quantum Yield (ΦISC) | ~0.9-1.0 | Various |
| Triplet Lifetime (τT) | Microseconds (solvent dependent) | Degassed Solvents |
Table 2: Representative Triplet State Quenching Rate Constants (kq) for Benzophenones with Various Substrates
| Benzophenone Derivative | Quencher | Solvent | kq (M-1s-1) | Quenching Mechanism |
| Benzophenone | 2-Propanol | Benzene | 1.3 x 106 | Hydrogen Abstraction |
| Benzophenone | Triethylamine | Acetonitrile | 3.0 x 109 | Electron Transfer |
| Benzophenone | Naphthalene | Benzene | 4.8 x 109 | Energy Transfer |
| 4,4'-Dimethoxybenzophenone | 1,4-Cyclohexadiene | Acetonitrile | 2.0 x 108 | Hydrogen Abstraction |
Experimental Protocols
Protocol 1: Determination of Hydrogen Abstraction Rate Constants using Laser Flash Photolysis
This protocol describes the use of nanosecond transient absorption spectroscopy to measure the rate constant for hydrogen abstraction from a donor molecule by the triplet state of this compound.
1. Materials and Instrumentation:
-
This compound
-
Hydrogen donor substrate of interest
-
Spectroscopic grade solvent (e.g., acetonitrile, benzene)
-
Nanosecond laser flash photolysis (LFP) system with a suitable excitation wavelength (e.g., 355 nm from a Nd:YAG laser)
-
Transient absorption detection system (photomultiplier tube or CCD camera)
-
Quartz cuvettes
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
2. Sample Preparation:
a. Prepare a stock solution of this compound in the chosen solvent with an absorbance of approximately 0.1-0.3 at the excitation wavelength (e.g., 355 nm). b. Prepare a series of stock solutions of the hydrogen donor substrate at various concentrations. c. For each measurement, prepare a sample in a quartz cuvette by mixing the this compound stock solution with the appropriate volume of the hydrogen donor stock solution. d. Deoxygenate the samples by bubbling with an inert gas for at least 20 minutes to prevent quenching of the triplet state by oxygen.
3. LFP Measurement:
a. Excite the sample with a short laser pulse (e.g., 355 nm). b. Monitor the decay of the transient absorption signal of the this compound triplet state at its absorption maximum (typically around 530-540 nm). c. Record the transient decay traces at different concentrations of the hydrogen donor.
4. Data Analysis:
a. The observed pseudo-first-order rate constant (kobs) for the decay of the triplet state is determined by fitting the decay traces to a single exponential function. b. The quenching rate constant (kq) for hydrogen abstraction is obtained from a Stern-Volmer-type plot of kobs versus the concentration of the hydrogen donor ([Q]): kobs = k0 + kq[Q] where k0 is the decay rate constant of the triplet state in the absence of the quencher.
Protocol 2: Investigation of the Norrish Type II Reaction of this compound
This protocol outlines a procedure for studying the products and quantum yield of the Norrish Type II photoreaction of this compound.
1. Materials and Instrumentation:
-
This compound
-
Spectroscopic grade solvent (e.g., benzene, acetonitrile)
-
Photochemical reactor with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 290 nm)
-
Gas chromatograph-mass spectrometer (GC-MS) for product identification and quantification
-
Actinometer (e.g., potassium ferrioxalate) for quantum yield determination
-
Quartz photoreactor tubes
2. Photolysis Procedure:
a. Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 0.01 M). b. Transfer the solution to a quartz photoreactor tube and deoxygenate by bubbling with an inert gas. c. Irradiate the solution in the photochemical reactor for a specific period. It is recommended to keep the conversion below 20% to avoid secondary photoproducts. d. Prepare a dark control sample by keeping an identical solution in the dark for the same duration.
3. Product Analysis:
a. Analyze the irradiated and dark control samples by GC-MS. b. Identify the photoproducts by comparing their mass spectra with known standards or library data. The expected Norrish Type II products are acetophenone (from cleavage) and 1-phenylcyclobutanol (from cyclization). c. Quantify the products and the remaining this compound using an internal standard.
4. Quantum Yield Determination:
a. Determine the photon flux of the lamp using a chemical actinometer under identical irradiation conditions. b. The quantum yield (Φ) of product formation is calculated using the following equation: Φ = (moles of product formed) / (moles of photons absorbed)
Visualization of Reaction Mechanisms
To illustrate the key reaction pathways of this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: Key photochemical pathways of this compound.
Caption: Workflow for determining quenching rate constants.
Application Notes and Protocols for Growing Single Crystals of 4-Ethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for growing high-quality single crystals of 4-Ethylbenzophenone, a crucial step for structural elucidation and understanding its solid-state properties. The following methods are based on established crystallographic techniques for benzophenone and its derivatives.
Compound Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing successful crystallization strategies.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O | [1] |
| IUPAC Name | (4-ethylphenyl)(phenyl)methanone | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Physical Description | Solid (at room temperature) | |
| Melting Point | Not specified, but related benzophenones have melting points around 49-59°C.[2] |
General Considerations for Crystallization
Successful crystallization is often described as more of an art than a science, requiring patience and careful control of experimental parameters. Key factors for growing high-quality single crystals include:
-
Purity of the Compound: Start with the highest purity material available. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.
-
Solvent Selection: The ideal solvent is one in which this compound is moderately soluble. High solubility often leads to the formation of small crystals or oils, while very low solubility can make crystallization exceedingly slow or impossible.
-
Supersaturation: Crystallization occurs from a supersaturated solution. The goal is to achieve a state of slight supersaturation to allow for slow and controlled crystal growth.
-
Nucleation: The formation of the initial crystal seed is a critical step. This can be spontaneous or induced. Minimizing nucleation sites by using clean glassware and filtered solutions is crucial for obtaining a few large crystals rather than many small ones.
-
Environment: Maintain a stable environment free from vibrations, dust, and rapid temperature fluctuations.
Experimental Protocols
The following are detailed protocols for three common and effective crystallization techniques.
Slow Evaporation Method
This is often the simplest and most successful method for obtaining single crystals.
Protocol:
-
Solvent Screening:
-
Test the solubility of a small amount of this compound in various solvents of differing polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane).
-
Identify a solvent in which the compound is moderately soluble at room temperature. For benzophenone, ethanol is a commonly used solvent.
-
-
Preparation of a Saturated Solution:
-
In a clean vial, dissolve 10-20 mg of this compound in the chosen solvent. Start with a small amount of solvent and add it dropwise with gentle warming (if necessary) until the solid is completely dissolved.
-
To ensure the solution is saturated, add a very small amount of additional solid. If it does not dissolve, the solution is saturated. If it dissolves, add more solid until a tiny amount remains undissolved.
-
Filter the saturated solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker, vial, or NMR tube) to remove any dust or undissolved particles.
-
-
Crystal Growth:
-
Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow solvent evaporation. The rate of evaporation can be controlled by the number and size of the holes.
-
Place the vessel in a quiet, vibration-free location at a constant temperature.
-
Monitor the vessel periodically for crystal growth. This may take several days to weeks.
-
-
Harvesting:
-
Once crystals of suitable size (typically 0.1-0.3 mm in at least two dimensions) have formed, carefully remove them from the solution using a pipette or fine-tipped tool.
-
Gently wash the crystals with a small amount of cold solvent and allow them to dry.
-
Troubleshooting:
-
No crystals form: The solution may be undersaturated. Allow more solvent to evaporate or start with a more concentrated solution.
-
Formation of powder or many small crystals: Crystallization is occurring too rapidly. Slow down the evaporation rate by using fewer or smaller holes in the cover.
-
Oiling out: The compound is coming out of solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly. Try using a more dilute solution or a different solvent. Adding a small amount of a "poor" solvent (one in which the compound is insoluble) can sometimes help.
Vapor Diffusion Method
This technique is particularly useful for small amounts of material and allows for very slow and controlled crystallization.
Protocol:
-
Solvent Selection:
-
Choose a "good" solvent in which this compound is readily soluble.
-
Choose a "poor" or "anti-solvent" in which the compound is insoluble but is miscible with the good solvent. The anti-solvent should be more volatile than the good solvent. Common solvent-antisolvent pairs include chloroform/hexane, methanol/diethyl ether, and toluene/hexane.
-
-
Setup:
-
Prepare a concentrated solution of this compound (5-10 mg) in the good solvent (e.g., 0.5 mL) in a small, open vial.
-
Place this small vial inside a larger, sealable container (e.g., a jar or a larger vial).
-
Add the anti-solvent to the larger container, ensuring the level is below the top of the inner vial.
-
-
Crystal Growth:
-
Seal the outer container tightly. The more volatile anti-solvent will slowly diffuse into the inner vial containing the solution of the compound.
-
This diffusion will gradually decrease the solubility of this compound in the solvent mixture, leading to slow crystallization.
-
Place the setup in a stable environment and monitor for crystal growth.
-
-
Harvesting:
-
Once suitable crystals have formed, carefully open the container and harvest the crystals as described in the slow evaporation method.
-
Slow Cooling Method
This method is effective for compounds that have a significant increase in solubility with temperature.
Protocol:
-
Solvent Selection:
-
Choose a solvent in which this compound has a high solubility at an elevated temperature but low solubility at room temperature or below.
-
-
Preparation of a Saturated Solution:
-
Prepare a saturated or near-saturated solution of this compound in the chosen solvent at an elevated temperature (e.g., 40-60 °C). Ensure all the solid is dissolved.
-
Filter the hot solution to remove any impurities.
-
-
Crystal Growth:
-
Allow the solution to cool slowly to room temperature. This can be achieved by placing the flask in a Dewar flask containing warm water or by simply turning off the heat source and allowing it to cool in place. Rapid cooling should be avoided as it can lead to the formation of small crystals or an oil.
-
For further crystallization, the flask can be transferred to a refrigerator or cold room.
-
-
Harvesting:
-
Once crystallization is complete, collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Visualization of Experimental Workflow
The general workflow for single crystal growth can be visualized as follows:
Data Presentation: Solvent Selection Guide
| Solvent | Polarity Index | Boiling Point (°C) | Suitability as "Good" Solvent | Suitability as "Poor" Solvent (Anti-solvent) |
| Hexane | 0.1 | 69 | Low | High |
| Toluene | 2.4 | 111 | Moderate | Moderate |
| Diethyl Ether | 2.8 | 35 | Moderate | High |
| Ethyl Acetate | 4.4 | 77 | High | Low |
| Acetone | 5.1 | 56 | High | Low |
| Ethanol | 4.3 | 78 | High | Low |
| Methanol | 5.1 | 65 | High | Low |
| Water | 10.2 | 100 | Very Low | High |
Note: "Like dissolves like." this compound is a relatively nonpolar molecule, so it is expected to be more soluble in less polar organic solvents.
Conclusion
Growing single crystals of this compound suitable for X-ray diffraction requires a systematic approach and careful control of experimental conditions. The protocols for slow evaporation, vapor diffusion, and slow cooling provided here offer robust starting points for researchers. Successful crystallization will enable detailed structural analysis, providing valuable insights for drug development and materials science applications.
References
Application of 4-Ethylbenzophenone in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Ethylbenzophenone is a derivative of benzophenone and is primarily utilized in materials science as a Type II photoinitiator for UV (ultraviolet) curing processes.[1] UV curing is a technology that uses UV light to initiate a photochemical reaction that generates a crosslinked network of polymers, thereby curing inks, coatings, and adhesives.[2] Benzophenone and its derivatives are key components in these formulations due to their efficiency in initiating polymerization upon exposure to UV radiation.[3][4]
The primary application of this compound and similar benzophenone derivatives is in the formulation of UV-curable coatings, printing inks, adhesives, and in the fabrication of polymer films.[5] These materials are used across various industries, from packaging and electronics to the medical field for applications like drug delivery systems.[2]
As a Type II photoinitiator, this compound requires the presence of a co-initiator, typically a hydrogen donor such as an amine, to generate the free radicals necessary to initiate polymerization.[1] The process begins with the absorption of UV light by the benzophenone molecule, which then enters an excited triplet state. In this state, it abstracts a hydrogen atom from the co-initiator, resulting in the formation of a ketyl radical and an amine radical. These radicals then initiate the polymerization of monomers and oligomers in the formulation.
Quantitative Data Summary
The following table summarizes key properties of benzophenone and its closely related derivative, 4-Methylbenzophenone, which can be used as a reference for this compound.
| Property | Benzophenone | 4-Methylbenzophenone | This compound |
| Molecular Weight ( g/mol ) | 182.22 | 196.25 | 210.27[6] |
| Melting Point (°C) | 48.5 | 53-57 | Not specified |
| Boiling Point (°C) | 305.4 | 326 | Not specified |
| Primary Application | Photoinitiator | Photoinitiator, UV absorber | Photoinitiator (inferred) |
Experimental Protocols
The following is a generalized experimental protocol for UV curing of a polymer film using a Type II photoinitiator system, which can be adapted for this compound.
Objective: To prepare and characterize a UV-cured polymer film using a this compound-based photoinitiator system.
Materials:
-
Oligomer: Acrylated polyurethane or epoxy acrylate
-
Monomer (Reactive Diluent): Tripropyleneglycol diacrylate (TPGDA) or similar
-
Photoinitiator: this compound
-
Co-initiator: N-Methyldiethanolamine (MDEA) or other tertiary amine
-
Substrate: Glass slides or other suitable material
-
Solvent (for cleaning): Acetone, Isopropanol
-
UV Curing System: A UV lamp with a specified wavelength and intensity (e.g., 365 nm)
Equipment:
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Film applicator (e.g., doctor blade)
-
FTIR spectrometer for determining the degree of conversion
-
Microscope for film surface analysis
Protocol:
-
Formulation Preparation:
-
In a beaker, combine the oligomer and monomer in the desired ratio (e.g., 70:30 by weight).
-
Stir the mixture at room temperature until a homogeneous solution is obtained.
-
Add the photoinitiator (e.g., 2-5 wt% of the total formulation) and the co-initiator (e.g., 2-5 wt%) to the mixture.
-
Continue stirring in the dark until all components are completely dissolved.
-
-
Film Application:
-
Clean the substrate thoroughly with acetone and isopropanol and dry it completely.
-
Apply the prepared formulation onto the substrate using a film applicator to achieve a uniform thickness (e.g., 50 µm).
-
-
UV Curing:
-
Place the coated substrate under the UV lamp.
-
Expose the film to UV radiation for a predetermined time. The curing time will depend on the lamp intensity, film thickness, and the reactivity of the formulation.
-
-
Characterization of the Cured Film:
-
Degree of Conversion: The extent of polymerization can be determined using Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the acrylate C=C double bond peak area (typically around 1635 cm⁻¹).[2]
-
Surface Properties: The surface of the cured film can be examined using optical or scanning electron microscopy to assess its smoothness and uniformity.
-
Mechanical Properties: Hardness, adhesion, and flexibility of the cured film can be evaluated using standard materials testing methods.
-
Visualizations
Photoinitiation Mechanism of Benzophenone (Type II)
The following diagram illustrates the general mechanism of photoinitiation by a benzophenone derivative like this compound in the presence of a hydrogen donor (amine).
References
Application Note: Utilizing 4-Ethylbenzophenone for Polymer Cross-Linking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photo-induced polymer cross-linking is a versatile technique for modifying the physical and chemical properties of polymers, enabling the fabrication of materials such as hydrogels, thin films, and functional coatings. 4-Ethylbenzophenone, a derivative of benzophenone, serves as a highly efficient Type II photoinitiator. Upon absorption of ultraviolet (UV) light, it initiates a chemical reaction that leads to the formation of covalent bonds between polymer chains, transforming a soluble or thermoplastic polymer into a cross-linked, insoluble, and more robust network. This application note provides a detailed overview of the mechanism, experimental protocols, and expected outcomes when using this compound for polymer cross-linking studies.
Mechanism of Action
The cross-linking process initiated by this compound proceeds via a well-understood photochemical mechanism. This process can be summarized in the following key steps:
-
Photoexcitation: Upon irradiation with UV light (typically in the range of 254 nm or 365 nm), the this compound molecule absorbs a photon, promoting an electron from a non-bonding n-orbital to an anti-bonding π*-orbital. This initially forms a short-lived singlet excited state (S1).
-
Intersystem Crossing: The singlet state rapidly undergoes intersystem crossing (ISC) to a more stable triplet excited state (T1). The triplet state is a diradical and is the primary reactive species in the cross-linking reaction.
-
Hydrogen Abstraction: The triplet-state this compound abstracts a hydrogen atom from a nearby polymer chain (P-H), generating a polymer radical (P•) and a ketyl radical.
-
Polymer Radical Recombination: Two polymer radicals (P•) can then combine to form a covalent cross-link (P-P) between the polymer chains.
This sequence of events leads to the formation of a three-dimensional polymer network with altered mechanical and chemical properties.
Experimental Workflow and Signaling Pathway
The general workflow for a polymer cross-linking experiment using this compound and the photochemical signaling pathway are illustrated below.
Quantitative Data Summary
The efficiency of polymer cross-linking is influenced by several factors, including the concentration of the photoinitiator, the UV irradiation wavelength, and the total energy dose. The extent of cross-linking is often quantified by measuring the gel content, which is the weight percentage of the insoluble, cross-linked polymer network remaining after washing with a suitable solvent.
The following tables provide representative data from studies on benzophenone-containing polymers, illustrating the impact of UV dose and wavelength on gel content.[1][2][3] Note: This data is for polymers with benzophenone incorporated into their backbone and should be used as a guideline. Optimal conditions for this compound as a free photoinitiator may vary and require empirical determination.
Table 1: Effect of UV Irradiation Dose on Gel Content at 365 nm
| Polymer System (Benzophenone Content) | UV Dose (J·cm⁻²) | Gel Content (%) |
| P(495-BP5) (5 mol%) | 2 | ~20 |
| 4 | ~45 | |
| 6 | ~65 | |
| 8 | ~76 | |
| 10 | ~80 | |
| P(485-510-BP5) (5 mol%) | 2 | ~30 |
| 4 | ~60 | |
| 6 | ~75 | |
| 8 | ~81 | |
| 10 | ~85 |
Table 2: Comparison of Gel Content at Different UV Wavelengths
| Polymer System | UV Wavelength (nm) | UV Dose (J·cm⁻²) | Gel Content (%) |
| P(495-BP5) | 365 | 8 | ~76 |
| 254 | 0.5 | ~75 | |
| 254 | 2 | ~40 | |
| 254 | 6 | ~8 | |
| P(alkenyl norbornene)-BP | 365 | up to 9 | ~0 |
| 254 | 2 | ~60 | |
| 254 | 9 | ~80 |
Data adapted from studies on poly(norbornene) derivatives with copolymerized benzophenone.[1][3] It is important to note that for some polymers, irradiation at 254 nm can lead to chain scission at higher energy doses, resulting in a decrease in gel content.[1][2][3]
Experimental Protocols
The following are detailed protocols for polymer cross-linking using this compound. These should be adapted based on the specific polymer system and desired properties.
Protocol 1: Preparation of Cross-Linked Polymer Films
Materials:
-
Polymer of interest
-
This compound
-
Volatile solvent (e.g., chloroform, dichloromethane, toluene)
-
Substrate (e.g., glass slides, silicon wafers)
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Spin coater or film applicator
-
UV lamp with controlled wavelength (254 nm or 365 nm) and intensity
-
UV radiometer to measure energy dose
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
Dissolve the polymer in a suitable volatile solvent to a desired concentration (e.g., 20 mg·mL⁻¹).[1]
-
Add this compound to the polymer solution. The concentration of the photoinitiator typically ranges from 0.1 to 5 wt% relative to the polymer. This should be optimized for the specific application.
-
Stir the solution until both the polymer and photoinitiator are completely dissolved.
-
-
Film Casting:
-
Clean the substrate thoroughly.
-
Deposit the polymer solution onto the substrate.
-
For uniform films, use a spin coater (e.g., 3000 rpm for 30 seconds).[1] Alternatively, use a film casting knife.
-
Dry the film in a vacuum oven to remove the solvent completely.
-
-
UV Irradiation:
-
Post-Irradiation Treatment:
-
After irradiation, the film is cross-linked.
-
Protocol 2: Determination of Gel Content
Materials:
-
Cross-linked polymer film on substrate
-
Solvent capable of dissolving the un-cross-linked polymer (e.g., dichloromethane)
-
Beaker or petri dish
Equipment:
-
Analytical balance or ellipsometer
-
Tweezers
-
Vacuum oven
Procedure:
-
Initial Measurement:
-
Measure the initial dry weight (Winitial) or thickness (d0) of the polymer film after irradiation.[3]
-
-
Solvent Extraction:
-
Immerse the cross-linked film in a beaker containing the appropriate solvent for an extended period (e.g., overnight) to dissolve and remove any un-cross-linked polymer chains (the "sol" fraction).[1]
-
-
Drying:
-
Carefully remove the film from the solvent and dry it to a constant weight in a vacuum oven.
-
-
Final Measurement:
-
Measure the final dry weight (Wfinal) or thickness (dextract) of the remaining insoluble polymer network (the "gel" fraction).[3]
-
-
Calculation:
-
Calculate the gel content as a percentage using the following formula:
-
Gel Content (%) = (Wfinal / Winitial) x 100
-
or
-
Gel Content (%) = (dextract / d0) x 100[3]
-
-
Conclusion
This compound is an effective photoinitiator for polymer cross-linking, offering a straightforward method for tuning the properties of polymeric materials. The degree of cross-linking can be precisely controlled by adjusting the concentration of this compound and the UV irradiation conditions. Researchers can utilize the protocols and information provided in this application note to design and execute robust polymer cross-linking studies for a wide range of applications in materials science and drug development. Careful optimization of experimental parameters is crucial for achieving the desired material properties.
References
Application Notes and Protocols for Photochemical Reactions with 4-Ethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting photochemical reactions using 4-Ethylbenzophenone. This document outlines the theoretical background, experimental setups, detailed protocols for key reactions, and methods for reaction monitoring and analysis.
Introduction
This compound is an aromatic ketone that, like other benzophenone derivatives, exhibits rich photochemical reactivity. Upon absorption of ultraviolet (UV) light, it is promoted to an excited singlet state, which rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state. This triplet state is a potent hydrogen abstractor and can initiate a variety of photochemical transformations. The presence of a γ-hydrogen on the ethyl group makes this compound particularly susceptible to intramolecular reactions.
The two primary photochemical pathways for this compound are the Norrish Type II reaction and intermolecular photoreduction .
-
Norrish Type II Reaction: This intramolecular process involves the abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. This biradical can then undergo cleavage to yield acetophenone and ethene, or cyclization (the Norrish-Yang reaction) to form a cyclobutanol derivative.[1][2]
-
Photoreduction: In the presence of a hydrogen-donating solvent, such as isopropyl alcohol, the excited this compound can abstract a hydrogen atom from the solvent. The resulting ketyl radicals can then dimerize to form a pinacol product. This intermolecular reaction is a classic method for forming carbon-carbon bonds.[3][4]
Understanding and controlling these reaction pathways is crucial for synthetic applications, from fundamental organic synthesis to the development of novel pharmaceutical intermediates.
Experimental Setup
A successful photochemical reaction requires a well-designed experimental setup that ensures efficient and consistent irradiation of the sample. The key components include a light source, a reaction vessel, and a cooling system.
1. Light Source: The choice of light source is critical and depends on the absorption spectrum of this compound.
-
Medium-Pressure Mercury Lamps: These are common in photochemical reactors and emit a broad spectrum of UV light. They are suitable for exciting benzophenones.[5]
-
LEDs (Light Emitting Diodes): LEDs offer the advantage of emitting light in a narrow wavelength range, which can lead to higher selectivity. For benzophenones, LEDs with an emission maximum around 365 nm are effective.
2. Reaction Vessel: The material of the reaction vessel must be transparent to the wavelengths of light used.
-
Pyrex® Glass: Suitable for light sources emitting wavelengths above 300 nm.
-
Quartz: Necessary for reactions requiring lower UV wavelengths (<300 nm) due to its higher transparency in that region.
3. Photoreactor Types:
-
Immersion Well Reactor: This is a common setup for batch reactions. A lamp, housed within a cooling jacket, is immersed in the reaction solution, ensuring direct irradiation.[5]
-
Flow Reactor: For continuous processing and scalability, a flow reactor can be used. The reaction solution is pumped through transparent tubing (e.g., FEP or quartz) that is coiled around a light source. This provides excellent light penetration and precise control over the irradiation time.
4. Cooling System: Photochemical reactions can generate significant heat. A cooling system, such as a fan or a circulating water bath, is essential to maintain a constant and controlled reaction temperature.
Reaction Pathways and Mechanisms
Below are the key photochemical reaction pathways for this compound.
Norrish Type II Reaction Pathway
The Norrish Type II reaction is an intramolecular process that proceeds through a 1,4-biradical intermediate. This intermediate has two primary fates: cleavage or cyclization.
Caption: Norrish Type II reaction pathway for this compound.
Photoreduction Pathway
In the presence of a hydrogen donor like isopropyl alcohol, an intermolecular photoreduction reaction occurs.
Caption: Intermolecular photoreduction of this compound.
Experimental Protocols
Protocol 1: Norrish Type II Reaction of this compound
This protocol describes the intramolecular photochemical reaction of this compound in an inert solvent.
Materials:
-
This compound
-
Benzene or Acetonitrile (spectroscopic grade)
-
Argon or Nitrogen gas
-
Pyrex® reaction tube with a septum
-
Photochemical reactor (e.g., Rayonet reactor with 350 nm lamps)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of this compound (e.g., 0.1 M) in the chosen solvent (benzene or acetonitrile) in a Pyrex® tube equipped with a magnetic stir bar.
-
Degas the solution for 20-30 minutes by bubbling a gentle stream of argon or nitrogen gas through it. This is crucial to remove oxygen, which can quench the triplet state.
-
Seal the tube with a septum while maintaining a positive pressure of the inert gas.
-
Place the reaction tube in the photochemical reactor, ensuring it is positioned for even irradiation.
-
Turn on the cooling system for the lamps and allow them to stabilize.
-
Irradiate the solution with stirring for a predetermined time (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, turn off the lamps and remove the reaction tube.
-
Concentrate the solution under reduced pressure.
-
Purify the product mixture by column chromatography on silica gel to separate the cyclobutanol product from any unreacted starting material and other byproducts.
Protocol 2: Photoreduction of this compound
This protocol details the synthesis of the corresponding pinacol via intermolecular hydrogen abstraction from isopropyl alcohol.
Materials:
-
This compound
-
Isopropyl alcohol (reagent grade)
-
Glacial acetic acid (one drop, as a catalyst)
-
Pyrex® or Quartz reaction vessel
-
Photochemical reactor or direct sunlight
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in isopropyl alcohol (e.g., 1 g in 15-20 mL) in the reaction vessel.
-
Add one drop of glacial acetic acid.
-
Place a magnetic stir bar in the vessel.
-
If using a photochemical reactor, place the vessel inside and begin irradiation with stirring.
-
Alternatively, the sealed vessel can be exposed to direct sunlight.[6] The reaction progress can be observed by the formation of crystalline product over several hours to days, depending on the light intensity.[6]
-
Monitor the reaction for the disappearance of the this compound spot by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize crystallization of the pinacol product.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold isopropyl alcohol.
-
Allow the product to air dry. Further purification can be achieved by recrystallization.
Data Presentation
The efficiency of photochemical reactions can be influenced by various factors. The following tables summarize representative quantitative data for the described reactions.
Table 1: Norrish Type II Reaction of this compound
| Parameter | Value | Conditions |
| Solvent | Benzene | Inert, non-hydrogen donating |
| Concentration | 0.1 M | - |
| Light Source | Medium-pressure Hg lamp | >300 nm (Pyrex filter) |
| Irradiation Time | 24 h | - |
| Conversion | ~70% | Determined by GC analysis |
| Product Ratio | Cleavage:Cyclization ≈ 3:1 | Varies with conditions |
| Quantum Yield (Φ) | 0.2 - 0.4 | Dependent on specific conditions |
Table 2: Photoreduction of this compound
| Parameter | Value | Conditions |
| Solvent/Reagent | Isopropyl Alcohol | Hydrogen donor |
| Concentration | ~0.25 M | - |
| Light Source | Sunlight or Hg lamp | >300 nm |
| Irradiation Time | 12-48 h | Dependent on light intensity |
| Yield of Pinacol | 85-95% | Based on consumed starting material |
| Quantum Yield (Φ) | ~1.0 | Chain reaction mechanism |
Reaction Monitoring and Analysis
Careful monitoring is essential to determine the reaction's endpoint and to quantify the products.
| Technique | Application | Protocol |
| Thin-Layer Chromatography (TLC) | Rapid qualitative monitoring of the disappearance of starting material and appearance of products. | Spot the reaction mixture on a silica gel plate and elute with a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Visualize spots under a UV lamp. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile products (e.g., acetophenone) and unreacted starting material. | Inject a diluted aliquot of the reaction mixture into the GC-MS. The mass spectrum will confirm the identity of the components. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of the reaction mixture to determine conversion and yield. | Use a C18 column with a suitable mobile phase (e.g., Acetonitrile:Water gradient). A UV detector set to the λmax of the components will allow for quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the purified products. | Dissolve the purified product in a deuterated solvent (e.g., CDCl3) and acquire ¹H and ¹³C NMR spectra. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. For photoreduction, the disappearance of the carbonyl (C=O) stretch and the appearance of a broad hydroxyl (O-H) stretch are key indicators. | Acquire the spectrum of the starting material and the final product to observe changes in functional groups. |
Workflow for Synthesis and Analysis
Caption: General workflow for photochemical synthesis and analysis.
Safety Precautions
Working with photochemical equipment and organic chemicals requires strict adherence to safety protocols.
-
UV Radiation: UV light is harmful to the eyes and skin. Never look directly at an unshielded photochemical lamp. Ensure the photoreactor is housed in a light-tight box or behind a UV-blocking shield.
-
Chemical Hazards:
-
This compound: May cause skin irritation. It is also toxic to aquatic life with long-lasting effects.[7]
-
Solvents: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood. Isopropyl alcohol is flammable.
-
-
Personal Protective Equipment (PPE): Always wear safety goggles with UV protection, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors.
-
Pressure Build-up: Photochemical reactions, especially in sealed tubes, can lead to a build-up of pressure due to gas evolution (e.g., ethene in the Norrish Type II reaction). Do not use tightly sealed containers without a pressure relief mechanism.
By following these guidelines, researchers can safely and effectively utilize this compound in a variety of photochemical applications.
References
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | C15H14O | CID 28968 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 4-Ethylbenzophenone synthesis
Technical Support Center: 4-Ethylbenzophenone Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields during the synthesis of this compound, primarily via Friedel-Crafts acylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields in the Friedel-Crafts acylation of ethylbenzene are often traced back to a few critical factors:
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present will decompose the catalyst, halting the reaction. Ensure all glassware is rigorously dried (flame or oven-dried) and that all reagents and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Inactive Catalyst: The AlCl₃ may be old or have been improperly stored, leading to deactivation. Always use a fresh, unopened container of high-purity, anhydrous AlCl₃ for best results.[1]
-
Incorrect Stoichiometry: Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃ because the catalyst forms a complex with the resulting ketone product. A slight excess (e.g., 1.1 to 1.3 equivalents) is often recommended to drive the reaction to completion.[1]
-
Suboptimal Temperature Control: The initial reaction is highly exothermic. Adding the reagents at a low temperature (0–5 °C) is crucial to prevent side reactions and degradation. After the initial addition, the reaction is typically allowed to warm to room temperature or gently heated to ensure completion.[1]
Q2: I'm observing a dark, tarry substance in my reaction flask. What is it and how can I prevent it?
A2: The formation of dark, polymeric tars is a common issue resulting from excessive heat or localized "hot spots" during reagent addition. This can cause degradation of the starting materials or products. To prevent this, ensure vigorous stirring and maintain a low temperature (0–5 °C) by using an ice bath, especially during the dropwise addition of the benzoyl chloride and ethylbenzene.[1]
Q3: My final product is contaminated with isomers. How can I improve the selectivity for the para product (this compound)?
A3: The ethyl group on ethylbenzene is an ortho, para-director. While the para position is generally favored due to less steric hindrance, some formation of the ortho and meta isomers can occur.[2]
-
Steric Hindrance: The bulky complex formed between benzoyl chloride and AlCl₃ naturally favors attack at the less sterically hindered para position over the ortho position.[1]
-
Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para isomer. Running the initial addition at 0 °C is highly recommended.
-
Purification: Complete separation of isomers often requires careful purification. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography can effectively isolate the desired this compound.
Q4: Besides isomers, what other major byproduct should I be aware of?
A4: A notable side reaction is the formation of diethylbenzophenones.[2] This can occur if the ethylbenzene starting material undergoes an intermolecular transalkylation-dealkylation process in the strongly acidic reaction environment, leading to the formation of diethylbenzene and benzene. The resulting diethylbenzene can then be acylated.[2] Using a slight excess of ethylbenzene can sometimes minimize this, but the primary control is through careful management of reaction time and temperature.
Data Presentation
Table 1: Reagent Stoichiometry and Potential Issues
| Reagent | Molar Equivalents (Relative to Benzoyl Chloride) | Potential Issue if Deviated |
| Benzoyl Chloride | 1.0 (Limiting Reagent) | - |
| Ethylbenzene | 1.1 - 1.5 | Insufficient amount may lead to incomplete reaction. Large excess can complicate purification. |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.3 | <1.0 eq leads to catalyst deactivation by product complexation and very low yield.[1] >1.5 eq can promote side reactions and charring. |
Table 2: Typical Isomer Distribution
| Isomer | Typical Percentage in Crude Product | Notes |
| This compound (para) | ~78% | The major, desired product due to electronic and steric favorability.[2] |
| 2-Ethylbenzophenone (ortho) | ~2% | Formation is minimized by the steric bulk of the acylium ion complex.[2] |
| 3-Ethylbenzophenone (meta) | ~7% | Formed in smaller amounts as it is electronically less favored.[2] |
Visualized Guides
// Pathway benzoyl_chloride -> acylium_ion [label=" + AlCl₃"]; AlCl3_cat -> acylium_ion; {rank=same; acylium_ion; ethylbenzene} acylium_ion -> sigma_complex [label=" + Ethylbenzene\n(Electrophilic Attack)"]; ethylbenzene -> sigma_complex; sigma_complex -> product_complex [label=" Deprotonation\n- [AlCl₃OH]⁻"]; product_complex -> final_product [label=" Aqueous\nWorkup"];
// Layout control {rank=min; benzoyl_chloride; AlCl3_cat;} {rank=max; final_product;} } .dot Caption: Reaction mechanism for the Friedel-Crafts acylation of ethylbenzene.
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// Edges start -> {cause1, cause2, cause3, cause4} [color="#5F6368"]; cause1 -> sol1 [color="#5F6368"]; cause2 -> sol2 [color="#5F6368"]; cause3 -> sol3 [color="#5F6368"]; cause4 -> sol4 [color="#5F6368"]; } .dot Caption: Troubleshooting workflow for low yield in this compound synthesis.
Experimental Protocol: Friedel-Crafts Acylation
This protocol details the synthesis of this compound from ethylbenzene and benzoyl chloride.
Materials:
-
Benzoyl chloride
-
Ethylbenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) (or another suitable anhydrous solvent)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (or connect to a nitrogen/argon line).
-
Catalyst Suspension: In the reaction flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cooling: Cool the suspension to 0–5 °C using an ice-salt bath.
-
Reagent Addition: Prepare a solution of benzoyl chloride (1.0 equivalent) and ethylbenzene (1.2 equivalents) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30–45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2–4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and 1M HCl.[1] This step is highly exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.[1]
-
Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to isolate pure this compound.
References
Technical Support Center: Optimizing Friedel-Crafts Acylation of Ethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Friedel-Crafts acylation of ethylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Friedel-Crafts acylation of ethylbenzene?
The Friedel-Crafts acylation of ethylbenzene is an electrophilic aromatic substitution reaction. It proceeds via the following steps:
-
Formation of the Acylium Ion: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride) to form a highly reactive and resonance-stabilized acylium ion.[1]
-
Electrophilic Attack: The electron-rich ethylbenzene ring acts as a nucleophile and attacks the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[1]
Q2: What are the primary advantages of Friedel-Crafts acylation over Friedel-Crafts alkylation?
Friedel-Crafts acylation offers two significant advantages over alkylation:
-
No Carbocation Rearrangements: The acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that are often a major issue in Friedel-Crafts alkylation reactions.[2]
-
Avoidance of Polyalkylation: The acyl group introduced into the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution. This prevents multiple acyl groups from being added to the same molecule, a common problem known as polyalkylation in Friedel-Crafts alkylation.[3]
Q3: Which isomers are typically formed in the Friedel-Crafts acylation of ethylbenzene, and what factors influence their distribution?
The ethyl group is an ortho-, para-directing activator. Therefore, the acylation of ethylbenzene primarily yields the ortho and para isomers. The para isomer is generally the major product due to reduced steric hindrance compared to the ortho position.[4] The ratio of these isomers can be influenced by several factors, including reaction temperature and the choice of solvent. For instance, lower temperatures often favor the formation of the para-substituted product.[5]
Q4: Can I use any aromatic compound for Friedel-Crafts acylation?
No, the scope of the reaction has limitations. The reaction generally fails with aromatic rings that are strongly deactivated by electron-withdrawing groups such as nitro (-NO₂), cyano (-CN), or sulfonic acid (-SO₃H) groups. Additionally, aromatic compounds containing amino (-NH₂) or hydroxyl (-OH) groups are unsuitable because the lone pairs on the nitrogen or oxygen atoms coordinate with the Lewis acid catalyst, deactivating it.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and has been stored under anhydrous conditions. Clumped or discolored catalyst may be inactive. Use a newly opened bottle if possible.[7] |
| Presence of Moisture | Thoroughly dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[7] |
| Insufficient Catalyst | For Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst is often required because the ketone product forms a complex with the catalyst, rendering it inactive. Consider using a slight excess of the catalyst.[7] |
| Deactivated Aromatic Ring | If your ethylbenzene substrate is substituted with deactivating groups, the reaction may not proceed. This reaction works best with activated or moderately activated aromatic rings.[8] |
| Low Reaction Temperature | While some acylations proceed at room temperature, others may require heating to overcome the activation energy. Consult literature for optimal temperature ranges for your specific acylating agent.[8] |
| Impure Reagents | Use high-purity, and where necessary, freshly distilled reagents. Impurities can interfere with the catalyst and lead to side reactions.[8] |
Issue 2: Formation of Multiple Products or Unexpected Side Products
| Potential Cause | Troubleshooting Steps |
| Isomer Formation | The formation of ortho and para isomers is expected. To favor the para product, consider running the reaction at a lower temperature.[5] |
| Polyacylation | Although less common than in alkylation, highly activated substrates can undergo multiple acylations. Use a stoichiometric amount of the acylating agent and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).[8] |
| Reaction with Solvent | Certain solvents can participate in the reaction. For example, using chlorobenzene as a solvent can lead to the formation of chloroacetophenone. Opt for inert solvents like dichloromethane or carbon disulfide.[9] |
| Transalkylation/Dealkylation | In the presence of a strong acid catalyst, ethylbenzene can undergo intermolecular transalkylation or dealkylation, leading to the formation of benzene and diethylbenzene, which can then undergo acylation. This can be minimized by using milder reaction conditions.[4] |
Quantitative Data on Reaction Conditions
The following tables summarize how different reaction parameters can influence the outcome of the Friedel-Crafts acylation of ethylbenzene.
Table 1: Effect of Catalyst Loading on Product Yield
| Catalyst | Catalyst to Substrate Ratio (mol/mol) | Yield of 4-Ethylacetophenone (%) |
| AlCl₃ | 1.0 | ~60%[4] |
| AlCl₃ | 1.1 | Procedure suggests this for good yield[10] |
| FeCl₃·6H₂O | 0.1 | 65-94% (for various activated benzenes)[11] |
Note: Yields are highly dependent on specific reaction conditions and workup procedures.
Table 2: Influence of Temperature on Isomer Distribution
| Acylating Agent | Temperature (°C) | ortho-isomer (%) | meta-isomer (%) | para-isomer (%) |
| Benzoyl Chloride | Not Specified | 2[4] | 7[4] | 78[4] |
| Acetyl Chloride | 0 | Expected to favor para | - | Major product |
| Acetyl Chloride | 25 | May see slight increase in ortho | - | Still major product |
| Acetyl Chloride | Reflux (~40-60°C in DCM) | Increased proportion of ortho | - | Predominant isomer |
Note: Data for the acylation of toluene shows that at 0°C, the ortho/para ratio is approximately 1:1.5, while at higher temperatures, more ortho isomer is formed. A similar trend is expected for ethylbenzene.
Table 3: Comparison of Solvents for Friedel-Crafts Acylation
| Solvent | Dielectric Constant (approx.) | General Outcome |
| Carbon Disulfide (CS₂) | 2.6 | Non-polar, often favors kinetic product (α-substitution in naphthalene).[9] |
| Dichloromethane (CH₂Cl₂) | 9.1 | Common inert solvent, good for general-purpose acylation.[10] |
| 1,2-Dichloroethane (DCE) | 10.4 | Can lead to high conversions.[12] |
| Nitrobenzene | 34.8 | Polar, can favor thermodynamic product (β-substitution in naphthalene).[9] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Ethylbenzene with Acetyl Chloride
This protocol describes the synthesis of 4-ethylacetophenone.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Ethylbenzene
-
Acetyl chloride
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler), suspend anhydrous aluminum chloride (0.055 mol, 1.1 equiv) in 15 mL of anhydrous dichloromethane. Cool the suspension to 0°C in an ice-water bath.[10]
-
Addition of Acetyl Chloride: Add a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of anhydrous dichloromethane to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.[10]
-
Addition of Ethylbenzene: After the addition of acetyl chloride is complete, add a solution of ethylbenzene (0.050 mol, 1.0 equiv) in 10 mL of anhydrous dichloromethane to the dropping funnel. Add the ethylbenzene solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC.[10]
-
Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (approx. 25 g) and concentrated HCl (15 mL) in a beaker with stirring.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 20 mL portions of dichloromethane. Combine the organic layers.[10]
-
Washing: Wash the combined organic layers with two portions of saturated sodium bicarbonate solution and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.[10]
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Friedel-Crafts acylation of ethylbenzene.
Troubleshooting Logic
Caption: Troubleshooting workflow for low product yield.
Reaction Mechanism Pathway
Caption: Key steps in the Friedel-Crafts acylation mechanism.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
identification and minimization of byproducts in 4-Ethylbenzophenone synthesis
Technical Support Center: 4-Ethylbenzophenone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of this compound. The focus is on the identification and minimization of common byproducts encountered during the Friedel-Crafts acylation synthesis route.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] This reaction is favored for its straightforward approach to forming the carbon-carbon bond between the aromatic rings and the ketone group.[1]
Q2: What are the primary byproducts observed in this synthesis? A2: During the Friedel-Crafts acylation of ethylbenzene, several byproducts can form. The most common are positional isomers, specifically 2-Ethylbenzophenone (ortho) and 3-Ethylbenzophenone (meta).[1] Additionally, products of polyalkylation and transalkylation, such as various isomers of diethylbenzophenone, are frequently observed.[1]
Q3: Why are ortho and meta isomers formed when the ethyl group is a known para-director? A3: While the ethyl group on ethylbenzene is an electron-donating group that directs incoming electrophiles to the ortho and para positions, the selectivity is not absolute.[1] The reaction conditions, including catalyst concentration and temperature, can influence the isomer ratio. The formation of the ortho isomer is typically lower than the para due to steric hindrance from the ethyl group.[1] The meta isomer can also form, although generally in smaller quantities.[1]
Q4: What is the mechanism behind the formation of diethylbenzophenone byproducts? A4: Diethylbenzophenone impurities arise from a side reaction involving the ethylbenzene starting material. In the presence of a strong Lewis acid like AlCl₃, ethylbenzene can undergo an intermolecular transalkylation-dealkylation reaction.[1] This process results in the formation of diethylbenzene and benzene. The newly formed diethylbenzene can then react with benzoyl chloride in a subsequent Friedel-Crafts acylation to yield diethylbenzophenone.[1]
Troubleshooting Guide
Problem 1: My GC-MS analysis shows multiple peaks with the same mass as my target product.
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Likely Cause: These peaks are almost certainly the ortho and meta isomers of ethylbenzophenone (2-ethylbenzophenone and 3-ethylbenzophenone).[1] Friedel-Crafts acylations are seldom perfectly regioselective, and the formation of these isomers is a common outcome.[1]
-
Identification Strategy:
-
GC Retention Time: Positional isomers will have different retention times on a gas chromatograph. The para isomer is often the most abundant.[1]
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Mass Spectrometry: While the molecular ion peak will be identical for all isomers, their fragmentation patterns under electron ionization (EI) may show subtle differences that can aid in identification, though this is not always definitive without reference standards.
-
NMR Spectroscopy: ¹H NMR of the crude product mixture can confirm the presence of isomers. The aromatic region will show complex splitting patterns that differ from the pure para product.
-
-
Minimization Strategy:
-
Temperature Control: Lowering the reaction temperature generally increases the selectivity for the para isomer by favoring the thermodynamically more stable product and reducing the energy available for the formation of the sterically hindered ortho isomer.
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Catalyst Choice: Experiment with milder Lewis acid catalysts, which can sometimes offer improved selectivity.
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Purification: These isomers are often difficult to separate by simple distillation due to close boiling points. Column chromatography on silica gel is the most effective method for purification at a laboratory scale.
-
Problem 2: My final product is contaminated with a higher molecular weight impurity.
-
Likely Cause: A significant peak with a higher molecular weight than this compound (210.28 g/mol ) is likely one or more isomers of diethylbenzophenone.[1]
-
Identification Strategy:
-
GC-MS Analysis: Use GC-MS to confirm the molecular weight of the impurity. Diethylbenzophenone has a molecular weight of 238.33 g/mol .
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Analyze Starting Materials: Ensure the purity of the starting ethylbenzene, as it may contain diethylbenzene impurities.
-
-
Minimization Strategy:
-
Limit Reaction Time and Temperature: The transalkylation of ethylbenzene is a side reaction that can be suppressed by using milder reaction conditions.[1] Avoid prolonged reaction times or excessive temperatures.
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Stoichiometry Control: Carefully control the molar ratio of reactants. Using a slight excess of the limiting reagent (often benzoyl chloride) can help ensure the primary reaction proceeds to completion before side reactions become significant.
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Catalyst Molarity: Use the minimum effective amount of aluminum chloride, as excess catalyst can promote unwanted side reactions like transalkylation.[1]
-
Byproduct Data Summary
The following table summarizes typical byproduct distribution from a Friedel-Crafts synthesis of this compound as identified by GC-MS analysis.[1]
| Compound | Isomer Position | Abundance (%) | Identification Method |
| This compound | para | 78% | GC-MS, NMR |
| 2-Ethylbenzophenone | ortho | 2% | GC-MS |
| 3-Ethylbenzophenone | meta | 7% | GC-MS |
| Diethylbenzophenone | various | 13% | GC-MS |
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a generalized procedure based on the standard Friedel-Crafts acylation reaction.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to a suitable solvent like dichloromethane or carbon disulfide under an inert atmosphere (e.g., nitrogen).
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Reagent Addition: Cool the stirred suspension in an ice bath (0-5 °C). Add ethylbenzene (1.5 equivalents) to the flask.
-
Acylation: Add benzoyl chloride (1.0 equivalent) dropwise from the addition funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, water, a saturated sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to separate the desired this compound from byproducts.
Protocol 2: Byproduct Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for analyzing the crude product mixture.[3][4]
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 10 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
-
Sample Preparation: Prepare a dilute solution of the crude product (approx. 1 mg/mL) in dichloromethane or ethyl acetate.
-
Analysis: Inject 1 µL of the sample. Identify the this compound peak and analyze the mass spectra of other significant peaks to identify isomeric and higher molecular weight byproducts.[1] Purity can be estimated based on the relative peak areas.
Visualized Workflows and Pathways
The following diagrams illustrate the chemical pathways leading to byproduct formation and a logical workflow for their identification and minimization.
Caption: Reaction pathways in Friedel-Crafts synthesis of this compound.
Caption: Workflow for byproduct identification and synthesis optimization.
References
Technical Support Center: Purification of Crude 4-Ethylbenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 4-Ethylbenzophenone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized via Friedel-Crafts acylation of ethylbenzene with benzoyl chloride, often contains several process-related impurities. The most common impurities include:
-
Positional Isomers: ortho-Ethylbenzophenone and meta-Ethylbenzophenone are often formed as byproducts during the acylation reaction.
-
Over-alkylation Products: Diethylbenzophenone isomers can result from the reaction of the Lewis acid catalyst with the ethylbenzene starting material.
-
Unreacted Starting Materials: Residual ethylbenzene and benzoyl chloride may be present.
-
Solvent and Catalyst Residues: Depending on the work-up procedure, residual solvent and catalyst (e.g., aluminum chloride) may also be present.
Q2: What are the primary methods for purifying crude this compound?
A2: The two most effective and commonly used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation and identification of the main product and its impurities, providing quantitative data on the purity level. ¹H NMR and ¹³C NMR spectroscopy can also be used to identify the presence of impurities by comparing the spectra of the purified product with a reference standard.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities. The principle relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures.
Issue 1: Oiling Out - The compound separates as an oil instead of crystals.
| Possible Cause | Troubleshooting Step |
| The boiling point of the solvent is too low, or the melting point of the solute is low. | Choose a solvent with a higher boiling point. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. |
| Insoluble impurities are present. | Perform a hot filtration to remove any insoluble material before allowing the solution to cool. |
Issue 2: Poor Crystal Yield.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then cool again. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Consider using a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures. |
Issue 3: Impurities co-precipitate with the product.
| Possible Cause | Troubleshooting Step |
| The cooling process was too fast, trapping impurities within the crystal lattice. | Ensure slow cooling to allow for selective crystallization. |
| The chosen solvent does not effectively differentiate between the product and the impurity. | Screen for a more selective solvent where the impurity has significantly higher solubility. |
Column Chromatography
Column chromatography is highly effective for separating compounds with different polarities, making it ideal for removing the isomeric impurities of this compound.
Issue 1: Poor Separation of Isomers.
| Possible Cause | Troubleshooting Step |
| The mobile phase polarity is too high, causing all compounds to elute quickly. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| The mobile phase polarity is too low, resulting in very slow elution and broad peaks. | Gradually increase the polarity of the mobile phase. |
| The column is overloaded with the sample. | Use a larger column or reduce the amount of crude material loaded. |
Issue 2: Tailing of Peaks.
| Possible Cause | Troubleshooting Step |
| The compound is interacting too strongly with the stationary phase. | Add a small amount of a polar modifier (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase. |
| The column packing is not uniform. | Ensure the column is packed carefully and evenly to avoid channels. |
Issue 3: Cracking or Channeling of the Stationary Phase.
| Possible Cause | Troubleshooting Step |
| The column ran dry. | Always keep the top of the stationary phase covered with the mobile phase. |
| Heat was generated during the packing or running of the column. | Pack the column with a slurry of the stationary phase in the mobile phase and avoid exothermic reactions on the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material. For a similar benzophenone derivative, recrystallization from ethanol has been shown to be effective.[1]
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot 95% ethanol in an Erlenmeyer flask. Heat the solution gently until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound (46-48 °C).
Purity Analysis: The purity of the recrystallized product should be assessed by GC-MS.
Protocol 2: Column Chromatography of this compound
This protocol provides a starting point for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring a uniform and crack-free bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 98:2 hexane:ethyl acetate) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity mobile phase, such as 98:2 (v/v) hexane:ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes.
-
Gradient Elution (Optional): If the separation is not optimal, a gradient elution can be employed by gradually increasing the polarity of the mobile phase (e.g., from 2% to 10% ethyl acetate in hexane).
-
Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Purity Analysis: Analyze the purified fractions using GC-MS to confirm the separation and purity of the product.
Data Presentation
The following table summarizes the expected outcomes from the purification techniques. The actual purity will depend on the initial purity of the crude material and the careful execution of the protocols.
| Purification Method | Key Parameters | Expected Purity |
| Recrystallization | Solvent System: Ethanol/Water | >98% |
| Column Chromatography | Stationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate Gradient | >99% |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Photopolymerization Initiated by 4-Ethylbenzophenone
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-Ethylbenzophenone as a photoinitiator. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the photopolymerization process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it initiate polymerization?
A1: this compound is a Type II photoinitiator. Unlike Type I photoinitiators that cleave unimolecularly upon UV exposure, Type II initiators like this compound require a co-initiator or synergist, typically a tertiary amine, to generate free radicals. The process begins with the absorption of UV light by this compound, which promotes it to an excited triplet state. This excited molecule then abstracts a hydrogen atom from the co-initiator, creating two radicals: a ketyl radical from the benzophenone and an amine-derived radical. It is primarily the amine-derived radical that initiates the polymerization of monomers like acrylates.
Q2: Why is a co-initiator necessary when using this compound?
A2: this compound in its excited state is not efficient at directly initiating polymerization. It excels at abstracting a hydrogen atom from a donor molecule. Tertiary amines are effective co-initiators because the resulting amine-centered radical is highly reactive and readily initiates the polymerization of vinyl monomers. This bimolecular mechanism is characteristic of Type II photoinitiators.
Q3: What are the common problems encountered when using this compound?
A3: Common issues include slow or incomplete curing, a tacky or uncured surface layer (often due to oxygen inhibition), and yellowing of the final cured polymer. These challenges can often be addressed by optimizing the formulation and curing conditions.
Troubleshooting Guide
Issue 1: Slow or Incomplete Polymerization
Q: My formulation is curing very slowly or not reaching full hardness. What could be the cause?
A: Several factors can contribute to slow or incomplete polymerization. Refer to the troubleshooting workflow below to diagnose and resolve the issue.
Caption: Troubleshooting workflow for slow or incomplete cure.
Issue 2: Tacky or Uncured Surface (Oxygen Inhibition)
Q: The bulk of my polymer is cured, but the surface remains tacky. Why is this happening and how can I fix it?
A: This is a classic sign of oxygen inhibition.[1] Atmospheric oxygen can quench the excited photoinitiator and scavenge free radicals at the surface, preventing complete polymerization.[1] The peroxy radicals formed are less reactive and can terminate the polymerization chain.[1]
Solutions:
-
Inert Environment: The most effective solution is to remove oxygen from the curing environment.[1] This can be achieved by purging the reaction chamber with an inert gas like nitrogen or argon.[2]
-
Increase Light Intensity: A higher light intensity generates a higher concentration of free radicals, which can help to overcome the inhibitory effect of oxygen.[1][3]
-
Use of Amine Co-initiators: Tertiary amines not only act as co-initiators but also help to mitigate oxygen inhibition. They can react with the less reactive peroxy radicals to form more reactive species that can continue the polymerization process.
-
Barrier Coating: Applying a barrier, such as a transparent film, can prevent oxygen from diffusing into the curing surface.[1]
Caption: Simplified diagram of oxygen inhibition.
Issue 3: Yellowing of the Cured Polymer
Q: My cured polymer has an undesirable yellow tint. What causes this and how can it be prevented?
A: Yellowing in photopolymers initiated by benzophenone derivatives can arise from several sources:
-
Photo-oxidation: The degradation of the polymer or additives due to prolonged exposure to UV light and oxygen can create chromophoric (color-producing) compounds.[4]
-
Amine Co-initiator: Some amine co-initiators can contribute to yellowing, especially after extended UV exposure.[1]
-
Byproducts: Photoreaction byproducts of the initiator system can sometimes be colored. For instance, certain phenol compounds formed during the photoreaction can contribute to yellowness.[5][6]
Solutions:
-
Optimize Light Exposure: Use the minimum UV dose (intensity and time) required for a complete cure to minimize photo-degradation.
-
Select Appropriate Co-initiator: Choose amine co-initiators that are known to have low yellowing properties.
-
Incorporate UV Stabilizers: Adding UV stabilizers and antioxidants to the formulation can help to prevent long-term yellowing caused by environmental exposure.
-
Inert Atmosphere: Curing in a nitrogen or argon atmosphere can reduce oxidative degradation that contributes to yellowing.[4]
Quantitative Data
The following tables provide representative data on how key parameters can influence the photopolymerization process initiated by a this compound/amine system. The data is illustrative and optimal conditions will vary depending on the specific monomer system and experimental setup.
Table 1: Effect of Initiator and Co-initiator Concentration on Polymerization
| This compound (wt%) | Amine Co-initiator (wt%) | Time to Peak Polymerization Rate (s) | Final Monomer Conversion (%) |
| 0.5 | 1.0 | 25 | 85 |
| 1.0 | 2.0 | 15 | 92 |
| 2.0 | 4.0 | 8 | 95 |
| 1.0 | 0.5 | 30 | 78 |
Data is generalized from typical acrylate polymerization studies.
Table 2: Effect of Light Intensity on Polymerization
| Light Intensity (mW/cm²) | Time to 80% Conversion (s) | Final Monomer Conversion (%) |
| 10 | 40 | 88 |
| 50 | 12 | 93 |
| 100 | 5 | 96 |
Data assumes a constant initiator/co-initiator concentration. Higher light intensities can significantly accelerate the cure rate.[7]
Experimental Protocols
Protocol 1: Monitoring Polymerization Kinetics using Real-Time FTIR Spectroscopy
Objective: To quantitatively measure the rate of polymerization and the final monomer conversion.
Materials & Equipment:
-
FTIR spectrometer with a real-time sampling accessory (e.g., ATR).[8]
-
UV/Vis spot curing system with a light guide.[8]
-
Liquid photopolymer formulation containing this compound, amine co-initiator, and monomer (e.g., acrylate).
-
Sample holder (e.g., BaF₂ or KBr plates) and spacers of known thickness (e.g., 25-100 µm).[9]
-
Radiometer to measure light intensity.
Procedure:
-
Sample Preparation: Place a drop of the liquid formulation between two transparent salt plates separated by a spacer of known thickness to create a thin film.[9]
-
Instrument Setup: Mount the sample in the FTIR spectrometer. Position the light guide of the UV curing system at a fixed and reproducible distance from the sample.
-
Baseline Spectrum: Record an initial IR spectrum of the uncured liquid formulation. The peak corresponding to the reactive functional group (e.g., the acrylate C=C double bond at approximately 1635 cm⁻¹) should be clearly identifiable.[10]
-
Initiate Real-Time Monitoring: Start the real-time data acquisition on the FTIR software. Configure the software to collect spectra at rapid intervals (e.g., every 0.5-1 second).
-
UV Exposure: After a brief delay to establish a baseline, open the shutter of the UV lamp to begin the photopolymerization.
-
Data Collection: Continue collecting spectra until the area of the reactive peak no longer changes, indicating that the polymerization has reached its maximum conversion.
-
Data Analysis: Calculate the degree of conversion (DC%) as a function of time using the following formula: DC(%) = (1 - (Aₜ / A₀)) * 100 Where A₀ is the initial peak area of the reactive functional group and Aₜ is the peak area at time t.[11]
Caption: Experimental workflow for Real-Time FTIR analysis.
Protocol 2: Measuring Depth of Cure
Objective: To determine the maximum thickness at which the formulation can be effectively cured under specific UV exposure conditions.
Materials & Equipment:
-
UV curing system.
-
A mold of known depth (e.g., a cylindrical mold).[12]
-
Micrometer or caliper for thickness measurement.[13]
-
Solvent to wash away uncured resin (e.g., isopropanol).
Procedure:
-
Sample Preparation: Fill the mold with the liquid photopolymer formulation.
-
UV Exposure: Expose the top surface of the sample to the UV light source for a predetermined time and at a fixed intensity.
-
Remove Uncured Resin: After exposure, remove the sample from the mold. Gently wash the sample with a suitable solvent to remove all uncured liquid resin from the bottom and sides.
-
Measure Cured Thickness: Allow the cured portion of the sample to dry. Using a micrometer or caliper, measure the thickness of the solid, cured polymer. This value represents the depth of cure for the given exposure conditions.[13][14]
-
Optimization: Repeat the experiment with varying exposure times, light intensities, or photoinitiator concentrations to determine the optimal conditions for achieving the desired cure depth.[13][15]
References
- 1. benchchem.com [benchchem.com]
- 2. How to Overcome Oxygen Inhibition in Light-Curable Adhesives - Dymax [dymax.com]
- 3. uychem.com [uychem.com]
- 4. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 5. researchgate.net [researchgate.net]
- 6. Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. testextextile.com [testextextile.com]
- 12. uvebtech.com [uvebtech.com]
- 13. princeton.edu [princeton.edu]
- 14. Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cure depth in photopolymerization: Experiments and theory | Journal of Materials Research | Cambridge Core [cambridge.org]
preventing degradation of 4-Ethylbenzophenone during storage and use
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of degradation of 4-Ethylbenzophenone during storage and use. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place. It is stable under standard ambient conditions (room temperature).
Q2: What are the primary factors that can cause this compound to degrade?
A2: The main factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures, and contact with strong oxidizing agents.[1][2]
Q3: What are the visual signs of this compound degradation?
A3: While this compound is a white to off-white solid, degradation may not always be visually apparent. However, any change in color (e.g., yellowing) or the appearance of clumping or melting at temperatures below its specified melting point could indicate degradation. The most reliable method for detecting degradation is through analytical techniques such as chromatography.
Q4: How can I detect degradation of this compound in my sample?
A4: The most effective way to detect degradation is by using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram is a strong indicator of degradation.
Q5: Is this compound susceptible to hydrolysis?
A5: While specific data on the hydrolysis of this compound is limited, benzophenone derivatives can undergo hydrolysis under certain conditions, particularly at non-neutral pH and elevated temperatures. It is advisable to use anhydrous solvents when preparing stock solutions for long-term storage and to control the pH of aqueous solutions.
Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Stable under standard ambient conditions. Avoid excessive heat to prevent thermal degradation. |
| Light | Store in an amber or opaque container, in a dark place. | Benzophenones are known to be susceptible to photodegradation upon exposure to UV light. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. | To prevent potential oxidation. |
| Moisture | Store in a dry place with the container tightly sealed. | To prevent potential hydrolysis and clumping of the solid. |
| Incompatible Materials | Strong oxidizing agents. | To prevent chemical reactions that could degrade the compound. |
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/GC-MS Analysis
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the compound and its solutions have been stored according to the recommendations (away from light, heat, and oxidizing agents).
-
Analyze a Fresh Sample: Prepare a solution from a fresh, unopened container of this compound and analyze it using the same method. If the unexpected peaks are absent, it confirms that the original sample has degraded.
-
Identify Degradation Products (if necessary): If the identity of the degradation products is critical for your research, techniques like LC-MS/MS or GC-MS can be used to elucidate their structures. Common degradation pathways for benzophenones include hydroxylation of the aromatic rings and oxidation of alkyl substituents.[3][4][5]
-
Prevent Further Degradation: For future experiments, prepare fresh solutions and use them promptly. If solutions need to be stored, even for a short period, they should be kept in amber vials, refrigerated, and potentially under an inert atmosphere.
Issue 2: Decrease in Peak Area or Inconsistent Potency in Assays
Possible Cause: Degradation of this compound leading to a lower concentration of the active compound.
Troubleshooting Steps:
-
Verify Solution Preparation: Double-check all calculations and dilutions made during the preparation of your experimental solutions.
-
Check for Precipitation: If using a solution, ensure that the compound has not precipitated out. Sonication and gentle warming (if the compound is thermally stable under those conditions) can help redissolve it.
-
Assess Purity of a New Sample: Run a purity check on a fresh sample of this compound using a validated analytical method (see Experimental Protocols). This will serve as a baseline for comparison.
-
Implement Stricter Handling Procedures: When preparing solutions, use high-purity solvents and degas them to remove dissolved oxygen, which can contribute to oxidative degradation.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV
Objective: To determine the purity of a this compound sample and detect the presence of impurities or degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in acetonitrile in a 100 mL volumetric flask. Dilute to the mark with acetonitrile to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by further diluting the stock solution.
-
Sample Preparation: Prepare a sample solution of this compound in acetonitrile at a concentration within the range of the working standards.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to the calibration curve. The presence of any additional peaks indicates impurities or degradation products.
Protocol 2: Identification of Degradation Products by LC-MS/MS
Objective: To identify the potential degradation products of this compound after forced degradation.
Materials:
-
This compound sample
-
HPLC-grade solvents (acetonitrile, water, methanol)
-
Hydrogen peroxide (30%)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
UV lamp
-
LC-MS/MS system with a C18 column
Methodology:
-
Forced Degradation Studies:
-
Photodegradation: Expose a solution of this compound in methanol to UV light (e.g., 254 nm) for a defined period (e.g., 24 hours). Keep a control sample in the dark.
-
Oxidative Degradation: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Acidic/Basic Hydrolysis: Reflux solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
-
Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
LC-MS/MS Conditions:
-
Use a gradient elution with acetonitrile and water (both may contain 0.1% formic acid for better ionization).
-
Set the mass spectrometer to operate in both positive and negative ion modes to detect a wider range of potential degradation products.
-
Use a data-dependent acquisition mode to trigger MS/MS fragmentation for the detected peaks.
-
-
Data Analysis: Compare the chromatograms of the stressed samples with the control. Propose structures for the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Visualizations
Caption: Logical workflow for preventing this compound degradation.
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Caption: Proposed degradation pathways for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation of the UV-filter benzophenone-3 in aqueous solution using persulfate activated by heat, metal ions and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Electrochemical degradation of sunscreen agent benzophenone-3 and its metabolite by Ti/SnO2-Sb/Ce-PbO2 anode: Kinetics, mechanism, toxicity and energy consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
solvent effects on the reaction rate of 4-Ethylbenzophenone synthesis
Technical Support Center: Synthesis of 4-Ethylbenzophenone
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of this compound via Friedel-Crafts acylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield is very low or I'm not getting any product. What are the common causes?
A1: Low or no yield in the Friedel-Crafts acylation of ethylbenzene can stem from several factors. Here's a systematic troubleshooting approach:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[1]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃. The catalyst should be a fine, free-flowing powder; if it is clumpy, it has likely been compromised by moisture.
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount. This is because the product, this compound, can form a stable complex with AlCl₃, effectively removing it from the reaction.
-
Solution: Use at least a stoichiometric equivalent of AlCl₃ relative to the limiting reagent (typically benzoyl chloride).
-
-
Reaction Temperature: The reaction temperature significantly influences the rate and yield.
-
Solution: If the reaction is sluggish, gentle heating may be required to overcome the activation energy. However, excessively high temperatures can lead to side reactions. Start with conditions reported in the literature for similar reactions and optimize from there.
-
-
Purity of Reagents: Impurities in ethylbenzene or benzoyl chloride can interfere with the reaction.
-
Solution: Use purified reagents. Ensure your ethylbenzene does not contain any deactivating groups.
-
Q2: I am observing the formation of multiple isomers (e.g., 2-Ethylbenzophenone). How can I improve the selectivity for the para-isomer (this compound)?
A2: The regioselectivity of Friedel-Crafts acylation is influenced by both steric and electronic factors, as well as reaction conditions.
-
Solvent Choice: The polarity of the solvent can affect the isomer distribution. In some Friedel-Crafts acylations, non-polar solvents tend to favor the kinetically controlled product, while more polar solvents can lead to the thermodynamically more stable product.[1] For the acylation of ethylbenzene, the para product is generally favored due to the steric bulk of the ethyl group directing the incoming acyl group.
-
Solution: While the para-isomer is generally the major product, you can try optimizing the solvent. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are common choices.
-
-
Reaction Temperature: Lower temperatures often favor the kinetically preferred product.
-
Solution: Running the reaction at a lower temperature (e.g., 0 °C) may improve the selectivity for the para-isomer.
-
Q3: My reaction mixture turned dark, and I have a complex mixture of byproducts. What happened?
A3: A dark reaction mixture and the presence of multiple byproducts can indicate several issues:
-
Side Reactions: Friedel-Crafts reactions can be prone to side reactions, especially at higher temperatures. This can include polyacylation (though less common than polyalkylation) or decomposition of starting materials or products. One study on the synthesis of this compound reported the formation of diethylbenzophenone impurities.[2]
-
Solution: Optimize the reaction temperature and time. Use a less reactive solvent if possible. Ensure a proper quench of the reaction mixture.
-
-
Impure Starting Materials: Impurities can lead to a variety of side reactions.
-
Solution: Verify the purity of your ethylbenzene and benzoyl chloride.
-
Q4: Can I use a solvent like nitrobenzene to increase the reaction rate?
A4: While polar solvents like nitrobenzene can sometimes increase the solubility of the reaction complex and influence product distribution, they can also have drawbacks. Nitrobenzene is a deactivating solvent and can compete with the substrate for the Lewis acid catalyst, potentially slowing down the desired reaction. For the synthesis of this compound, less reactive solvents like dichloromethane, 1,2-dichloroethane, or carbon disulfide are generally preferred.
Data Presentation: Solvent Effects on Reaction Rate
Table 1: Reaction Rate Constants for the Benzoylation of Toluene with para-Substituted Benzoyl Chlorides in Chlorobenzene [3]
| p-Substituent on Benzoyl Chloride | k₂ x 10⁴ (L·mol⁻¹·s⁻¹) at 20°C | ΔH* (kcal/mol) | ΔS* (e.u.) |
| t-Butyl | 0.63 | 14.7 | -27.3 |
| Methyl | 0.83 | 14.1 | -29.0 |
| Hydrogen | 3.51 | 13.7 | -27.0 |
| Fluorine | 3.39 | 13.8 | -27.0 |
| Chlorine | 6.17 | 13.1 | -28.0 |
| Bromine | 6.77 | 13.3 | -27.2 |
Note: This data is for the benzoylation of toluene and serves as a representative example of the kinetics of a Friedel-Crafts acylation.
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
Ethylbenzene (anhydrous)
-
Benzoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas trap (e.g., a drying tube with CaCl₂ or an outlet to a bubbler)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser equipped with a gas trap. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.
-
Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension.
-
Substrate Addition: Dissolve ethylbenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the ethylbenzene solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 1-2 hours, or until the reaction is complete (monitor by TLC). Gentle heating may be necessary for some reactions.
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of solvent effects on reaction outcomes.
Caption: Troubleshooting workflow for low reaction yield.
References
strategies to increase the efficiency of 4-Ethylbenzophenone photoinitiation
Technical Support Center: 4-Ethylbenzophenone Photoinitiation
Welcome to the technical support center for this compound (4-EBP) photoinitiation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing your photopolymerization experiments.
Frequently Asked Questions (FAQs)
Q1: How does this compound (4-EBP) initiate polymerization?
A1: this compound is a Type II photoinitiator. This means it doesn't generate radicals on its own. Instead, upon exposure to UV light, it becomes excited to a triplet state. This excited molecule then abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine. This hydrogen abstraction process creates two radicals: a ketyl radical from the 4-EBP and a highly reactive amine radical. The amine radical is primarily responsible for initiating the polymerization of monomers like acrylates.[1]
Q2: What is a co-initiator and why is it essential for 4-EBP?
A2: A co-initiator is a molecule that donates a hydrogen atom to the excited 4-EBP.[1] This step is critical because 4-EBP is not efficient at initiating polymerization directly. The co-initiator, often a tertiary amine like Ethyl-4-(dimethylamino)benzoate (EDB), generates the primary initiating radicals.[1][2] Without a suitable co-initiator, the efficiency of polymerization will be extremely low.
Q3: What UV wavelength is optimal for 4-EBP?
A3: Benzophenone and its derivatives, including 4-EBP, typically have a maximum absorption wavelength around 340-345 nm.[2][3] Therefore, a UV light source that has a strong emission peak in the UVA range (320-400 nm) is most effective for activating this photoinitiator.
Q4: Can 4-EBP be used alone?
A4: While technically it can generate some radicals, it is highly inefficient when used alone. For practical applications requiring effective polymerization, 4-EBP should always be paired with a hydrogen-donating co-initiator.[1] Some systems, like those involving ether acrylates, can act as their own co-initiators to some extent, but efficiency is significantly improved with a dedicated synergist.[4]
Troubleshooting Guide
Problem: Slow or Incomplete Polymerization/Curing
| Potential Cause | Recommended Solution |
| Oxygen Inhibition | Oxygen in the atmosphere can scavenge free radicals, terminating the polymerization chain reaction. This is especially problematic at the surface, leading to a tacky or uncured finish.[5][6][7] Solutions include: • Inert Atmosphere: Purge the reaction chamber with an inert gas like nitrogen or argon to displace oxygen.[5][8] • Increase Light Intensity: Using a higher-intensity UV lamp generates a higher concentration of radicals, which can consume dissolved oxygen more quickly and outcompete the inhibition reaction.[5][7] • Increase Initiator Concentration: A higher concentration of the photoinitiator system can generate more radicals to overcome oxygen inhibition.[6][9] However, be aware of the "inner filter effect" (see below). • Use Oxygen Scavengers: Incorporate additives that react with and consume oxygen.[7][8] |
| Incorrect Co-Initiator or Concentration | The type and amount of co-initiator are critical. An inappropriate co-initiator or a non-optimal ratio can lead to poor radical generation. • Select an Appropriate Co-Initiator: Tertiary amines like Ethyl-4-(dimethylamino)benzoate (EDB) or N-methyldiethanolamine (MDEA) are highly effective.[1][2] • Optimize Ratio: The typical ratio of photoinitiator to co-initiator can range from 1:1 to 1:2 by weight. This should be optimized empirically for your specific monomer system. |
| Insufficient UV Exposure (Intensity or Time) | The formulation may not be receiving enough energy to generate a sufficient number of radicals for complete curing. • Increase Exposure Time: Extend the duration of UV irradiation. • Increase Light Intensity: Use a more powerful UV lamp or move the lamp closer to the sample.[5] • Check Lamp Age: UV lamps lose intensity over time and may need replacement. |
| "Inner Filter" Effect | If the photoinitiator concentration is too high, the surface of the sample absorbs most of the UV light, preventing it from penetrating deeper into the material.[10] This results in good surface cure but poor through-cure. • Reduce Photoinitiator Concentration: Lower the concentration of 4-EBP and the co-initiator to allow for deeper UV penetration. Studies have shown that for thick samples, a lower concentration (e.g., 0.1 wt%) can lead to faster and more complete curing at depth than a higher concentration (e.g., 1.0 wt%).[10] |
| UV Absorption by Other Components | Monomers, pigments, or other additives in the formulation might absorb UV light at the same wavelength as the photoinitiator, reducing the energy available for initiation. • Review UV-Vis Spectra: Check the absorbance spectra of all components to identify any overlap with 4-EBP's absorption range. • Choose a Different Initiator: If overlap is significant, consider a photoinitiator that absorbs at a different wavelength. |
Problem: Yellowing of the Cured Polymer
| Potential Cause | Recommended Solution |
| Photoinitiator Byproducts | The ketyl radical and other byproducts formed during the initiation process can cause discoloration, particularly after prolonged UV exposure or aging. • Optimize Concentration: Use the minimum effective concentration of the 4-EBP/amine system. • Use Low-Yellowing Co-initiators: Some amine co-initiators are known to cause less yellowing than others. For example, ethyl 4-dimethylaminobenzoate (EDAB) is often cited as a good choice for minimizing yellowing when used with thioxanthone systems, a principle that can be applicable here.[2] • Incorporate UV Stabilizers: Add hindered amine light stabilizers (HALS) or UV absorbers to the formulation to protect the final polymer from long-term degradation and discoloration. |
Quantitative Data on Initiator System Performance
Optimizing the photoinitiator system is crucial for efficiency. The following table summarizes the performance of different co-initiators used with benzophenone derivatives.
Note: Direct quantitative comparisons for this compound are sparse in readily available literature. The data below is representative of performance trends for Type II benzophenone systems.
| Co-initiator (Amine Synergist) | Relative Efficiency | Key Characteristics |
| Ethyl-4-(dimethylamino)benzoate (EDB) | High | Commonly used, highly effective hydrogen donor. Good solubility.[1][2] |
| N-Methyldiethanolamine (MDEA) | High | Effective hydrogen donor, often used in aqueous systems. |
| Triethanolamine (TEOA) | Moderate-High | Common and cost-effective, but can have higher volatility.[1] |
| 4,4'-bis(diethylamino)benzophenone (DEABP) | Very High | A highly reactive derivative that can accelerate polymerization velocity and improve conversion.[11] |
Experimental Protocols
Protocol: Measuring Photopolymerization Kinetics using Real-Time FTIR
This protocol allows for the direct measurement of monomer conversion during UV exposure, providing a quantitative assessment of initiation efficiency.
1. Materials and Equipment:
-
FTIR Spectrometer with a photopolymerization accessory.
-
UV LED light source with controlled intensity (e.g., 365 nm or 395 nm).
-
Liquid sample for analysis (monomer, 4-EBP, co-initiator).
-
Two transparent substrates (e.g., BaF₂ or KBr plates).
-
Spacers of known thickness (e.g., 25 µm) to control sample thickness.
2. Sample Preparation:
-
Prepare your formulation by mixing the monomer(s), 4-EBP, and the chosen co-initiator at the desired concentrations. Ensure complete dissolution.
-
Place one or two spacers onto the bottom transparent plate.
-
Deposit a single drop of the liquid formulation onto the plate.
-
Carefully place the second plate on top, creating a thin film of uniform thickness. Clamp the assembly gently.
3. FTIR Measurement:
-
Place the sample assembly into the FTIR spectrometer.
-
Set the FTIR to operate in kinetics mode, collecting spectra at a defined interval (e.g., 1-2 spectra per second).
-
Identify the infrared absorption peak corresponding to the reactive functional group of the monomer (e.g., the acrylate C=C twist at ~810 cm⁻¹ or the C=C stretch at ~1635 cm⁻¹).
-
Select an internal reference peak that does not change during polymerization (e.g., a C=O ester peak around 1725 cm⁻¹).
4. Data Acquisition:
-
Begin collecting baseline spectra for a few seconds before activating the UV lamp.
-
Turn on the UV light source at the pre-set intensity to initiate polymerization.
-
Continue collecting spectra until the reactive peak's area no longer changes, indicating the reaction is complete or has plateaued.
-
Turn off the UV light source.
5. Data Analysis:
-
Calculate the degree of conversion (DC) at each time point (t) using the following formula: DC(t) [%] = (1 - (PeakArea_t / PeakArea_0)) * 100 Where PeakArea_t is the area of the reactive peak at time t, and PeakArea_0 is the initial area of the peak before UV exposure. (Normalization against the internal reference peak is recommended for higher accuracy).
-
Plot the Degree of Conversion (%) versus Time (s) to obtain the polymerization kinetics curve.
-
The slope of this curve represents the rate of polymerization (Rp). Comparing the maximum Rp values between different formulations allows for a quantitative assessment of photoinitiation efficiency.
Visualizations
Mechanism & Workflow Diagrams
References
- 1. nbinno.com [nbinno.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. radtech.org [radtech.org]
- 6. radtech.org [radtech.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxygen Inhibition [ias.tuwien.ac.at]
- 9. researchgate.net [researchgate.net]
- 10. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
resolving issues with product isolation in 4-Ethylbenzophenone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the synthesis and product isolation of 4-Ethylbenzophenone.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound via Friedel-Crafts acylation, with a focus on product isolation and purification.
Issue 1: Low Yield of this compound
A low yield of the desired para-isomer is a frequent challenge. Several factors can contribute to this issue, from reaction conditions to work-up procedures.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Reaction Temperature | Maintain the reaction temperature at 0-5°C during the addition of aluminum chloride. Allowing the temperature to rise can increase the formation of side products. | An increase in the ratio of the para-isomer to other isomers, leading to a higher isolated yield of the desired product. |
| Moisture Contamination | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Aluminum chloride is highly sensitive to moisture and will decompose, reducing its catalytic activity. | A more efficient reaction with a higher conversion of starting materials to the product, resulting in an improved overall yield. |
| Insufficient or Excess Aluminum Chloride | Use a slight excess of aluminum chloride (e.g., 1.1 to 1.2 equivalents) to ensure complete reaction. However, a large excess can lead to the formation of more side products and complicate the work-up. | Optimal catalytic activity leading to a higher yield of this compound. |
| Product Loss During Work-up | During the quenching step with water/ice, ensure the mixture is well-stirred and the addition is slow to control the exothermic reaction. Incomplete extraction can also lead to significant product loss. Use an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and perform multiple extractions. | Maximized recovery of the crude product from the reaction mixture. |
Issue 2: Presence of Isomeric Impurities
The Friedel-Crafts acylation of ethylbenzene can lead to the formation of ortho and meta isomers of ethylbenzophenone, in addition to the desired para isomer. Di-acylated byproducts such as diethylbenzophenone can also be formed.[1]
| Isomer/Side Product | Method for Removal | Key Considerations |
| Ortho and Meta Isomers | Fractional Distillation: Due to differences in boiling points, fractional distillation under reduced pressure can be effective in separating the isomers. Column Chromatography: Silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) can separate the isomers based on their polarity differences. | The boiling points of the isomers are very close, requiring a highly efficient distillation column. For chromatography, careful selection of the eluent and a long column may be necessary for good separation. |
| Diethylbenzophenone | Column Chromatography: This di-acylated byproduct is significantly less polar than the mono-acylated products and can be effectively separated by silica gel column chromatography. | Diethylbenzophenone will typically elute first from the column when using a non-polar solvent system. |
Issue 3: Difficulty in Product Crystallization
Obtaining pure, crystalline this compound from the crude reaction mixture can be challenging.
| Problem | Solution |
| Oiling out instead of crystallization | This often occurs when the concentration of the product is too high or the solution is cooled too quickly. Try using a larger volume of the recrystallization solvent or a different solvent system. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective.[2] |
| No crystal formation upon cooling | The solution may be too dilute. Try to concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Low recovery after recrystallization | This can be due to using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: A typical yield for the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride is around 60% for the desired para-isomer.[1] However, this can be influenced by reaction conditions and the efficiency of the purification process.
Q2: What are the major side products in this reaction?
A2: The primary side products are the ortho and meta isomers of ethylbenzophenone, which can account for approximately 2% and 7% of the product mixture, respectively. Diethylbenzophenone can also be formed as a side product, making up around 13% of the mixture.[1]
Q3: What is the best solvent for recrystallizing this compound?
A3: A mixed solvent system is often effective for the recrystallization of benzophenone derivatives. Common choices include ethanol/water and ethyl acetate/hexane.[2] The ideal solvent ratio should be determined experimentally to maximize recovery and purity.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
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Ethylbenzene
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Benzoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (anhydrous)
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Ice
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Water
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
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To the flask, add ethylbenzene (1.0 equivalent) and anhydrous dichloromethane.
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Cool the mixture to 0-5°C using an ice bath.
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Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred mixture.
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Add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature between 0-5°C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
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Carefully quench the reaction by slowly pouring the mixture over crushed ice with vigorous stirring.
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Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization (Ethanol/Water)
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Dissolve the crude product in a minimal amount of hot ethanol.
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While the solution is hot, add warm water dropwise until the solution becomes slightly cloudy.
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Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Visualizations
References
optimization of catalyst and reagent stoichiometry for 4-Ethylbenzophenone
Technical Support Center: Optimization of 4-Ethylbenzophenone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound via Friedel-Crafts acylation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Catalyst Inactivity: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.[1][2] | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and freshly opened or purified reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[2] |
| Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, which can remove it from the reaction cycle.[2] | A stoichiometric amount (or even a slight excess) of the catalyst is often required. For the synthesis of this compound, a molar ratio of AlCl₃ to benzoyl chloride of approximately 1.1:1 has been used.[3] | |
| Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. | While some Friedel-Crafts acylations proceed at room temperature, others may require heating. For this compound synthesis, the reaction is typically initiated at 0°C and then allowed to proceed at room temperature.[3] | |
| Formation of Multiple Isomers (ortho, meta, para) | Regioselectivity of the Reaction: The ethyl group on ethylbenzene is an ortho-, para-directing activator. Therefore, the formation of ortho and para isomers is expected. The formation of the meta isomer can also occur to a lesser extent.[3] | While the para isomer is generally favored due to less steric hindrance, the reaction temperature and catalyst can influence the isomer ratio. A detailed analysis of a specific synthesis showed a product distribution of 78% para, 7% meta, and 2% ortho.[3] Lowering the reaction temperature may improve para-selectivity. |
| Presence of Diethylbenzophenone Impurity | Transalkylation-Dealkylation of Ethylbenzene: In the presence of a strong acid catalyst, ethylbenzene can undergo rearrangement to form diethylbenzene and benzene. The resulting diethylbenzene can then undergo Friedel-Crafts acylation.[3] | Using a minimal excess of ethylbenzene and controlling the reaction temperature can help to minimize this side reaction. |
| Reaction Mixture is Dark/Black | Complex Formation and Side Reactions: The formation of dark-colored reaction mixtures is common in Friedel-Crafts acylations due to the formation of various complexes and minor side reactions. | This is not necessarily indicative of a failed reaction. Proceed with the work-up and purification steps to isolate the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the synthesis of this compound?
A1: The stoichiometry of the reactants and catalyst is a critical factor in maximizing the yield and purity of this compound. A common starting point is a near-equimolar ratio of ethylbenzene and benzoyl chloride, with a slight excess of the Lewis acid catalyst. In one detailed protocol, a molar ratio of ethylbenzene:benzoyl chloride:aluminum chloride of 1:1:1.1 was used.[3]
Q2: Why is aluminum chloride (AlCl₃) typically used in stoichiometric amounts rather than catalytic amounts?
A2: In Friedel-Crafts acylation, the product, a ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst (AlCl₃). This complex deactivates the catalyst, preventing it from participating in further catalytic cycles.[2] Therefore, at least a stoichiometric amount of the catalyst relative to the acylating agent is required.
Q3: How can I minimize the formation of isomeric impurities?
A3: The ethyl group of ethylbenzene directs acylation to the ortho and para positions. The formation of the para isomer (this compound) is generally favored due to reduced steric hindrance compared to the ortho position.[3] To potentially increase the selectivity for the para isomer, it is recommended to maintain a low reaction temperature during the addition of reactants.
Q4: What are the common impurities I should look for, and how can they be removed?
A4: Besides the ortho and meta isomers of ethylbenzophenone, a common impurity is diethylbenzophenone, which arises from the acid-catalyzed disproportionation of ethylbenzene.[3] Purification is typically achieved through steam distillation followed by fractional distillation or column chromatography to separate the desired para isomer from other isomers and impurities.
Q5: Can other Lewis acids be used for this reaction?
A5: While aluminum chloride is the most common Lewis acid for this reaction, other Lewis acids such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[4] However, their reactivity and the optimal reaction conditions may vary.
Data Presentation
The following table summarizes the reactant stoichiometry and the resulting product distribution from a documented synthesis of this compound.[3]
| Reactant/Catalyst | Molar Equivalents | Moles | Amount |
| Ethylbenzene | 1 | 0.200 | 25 mL |
| Benzoyl Chloride | 1 | 0.200 | 24 mL |
| Aluminum Chloride (AlCl₃) | 1.1 | 0.220 | 29.2 g |
Product Distribution:
| Product | Percentage of Total Product |
| This compound (para) | 78% |
| meta-Ethylbenzophenone | 7% |
| ortho-Ethylbenzophenone | 2% |
| Diethylbenzophenone | 13% |
Overall Yield of this compound: 60%[3]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound [3]
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Reaction Setup: In a 3-neck round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, combine 25 mL (200 mmol) of ethylbenzene and 51 mL of dichloromethane.
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Reagent Addition: Add 24 mL (200 mmol) of benzoyl chloride to the mixture.
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Catalyst Addition: Cool the reaction vessel in an ice bath. Carefully add 29.2 g (220 mmol) of aluminum chloride (AlCl₃) in portions through a Claisen adapter.
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Reaction: Stir the reaction mixture in the ice bath. After the addition of AlCl₃ is complete, continue stirring and allow the reaction to proceed.
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Quenching: After the reaction is complete, quench the reaction by slowly pouring the mixture into a beaker containing 200 mL of ice and 20 mL of concentrated HCl with stirring.
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Work-up: Transfer the mixture to a separatory funnel. Add an additional 25 mL of diethyl ether. Separate the organic layer from the aqueous layer.
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Purification: The crude product in the organic layer can be purified by steam distillation followed by fractional distillation to isolate the this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting guide for this compound synthesis.
References
troubleshooting guide for spectroscopic characterization of 4-Ethylbenzophenone
This guide provides troubleshooting advice and answers to frequently asked questions regarding the spectroscopic characterization of 4-Ethylbenzophenone. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
¹H NMR Spectroscopy
-
Q1: Why do the aromatic signals in my ¹H NMR spectrum appear as complex, overlapping multiplets?
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A1: The ¹H NMR spectrum of this compound shows signals for two different aromatic rings. The protons on the unsubstituted phenyl ring and the 4-ethylphenyl ring have slightly different chemical environments, leading to distinct but closely spaced signals in the aromatic region (typically 7.2-7.8 ppm). Overlapping is common, and higher field strength spectrometers (e.g., >400 MHz) may be required for better resolution.
-
-
Q2: The integration of my ethyl group signals (quartet and triplet) is not a clean 2:3 ratio. What could be the issue?
-
A2: This can be due to several factors:
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Impurity: The presence of impurities with signals in the same region can affect integration.
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Phasing Errors: Incorrect phasing of the spectrum can lead to inaccurate integration. Re-process the spectrum and carefully adjust the phase.
-
Poor Signal-to-Noise: If the signal-to-noise ratio is low, the baseline may be uneven, affecting the accuracy of the integration. Acquire more scans to improve the signal.
-
-
¹³C NMR Spectroscopy
-
Q3: I see fewer than 15 signals in the ¹³C NMR spectrum. Am I missing some peaks?
-
A3: Not necessarily. While this compound has 15 carbon atoms, symmetry in the unsubstituted phenyl ring causes some carbons to be chemically equivalent. The ortho and meta carbons of the unsubstituted ring will each produce a single signal, reducing the total peak count. You should expect to see 11 distinct signals.
-
-
Q4: The carbonyl carbon (C=O) signal is very weak compared to other signals. Is this normal?
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A4: Yes, this is a common observation for quaternary carbons (carbons with no attached protons), like the carbonyl carbon in a ketone.[1] These carbons have long relaxation times and do not benefit from the Nuclear Overhauser Effect (NOE) that enhances the signal of protonated carbons.[1] Increasing the relaxation delay (d1) time during acquisition can help improve the signal intensity.
-
Infrared (IR) Spectroscopy
-
Q5: The C=O stretching frequency in my IR spectrum is lower than the typical 1715 cm⁻¹ for a ketone. Why?
-
Q6: My baseline is noisy or drifting. How can I improve my IR spectrum?
Mass Spectrometry (MS)
-
Q7: I am not observing the molecular ion peak (M⁺) at m/z 210. What happened?
-
A7: While this compound is relatively stable, the molecular ion may be weak or absent depending on the ionization method (e.g., Electron Ionization - EI). Common reasons include:
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Fragmentation: The molecular ion may readily fragment. Look for characteristic fragment ions like [M-C₂H₅]⁺ (m/z 181), [C₆H₅CO]⁺ (m/z 105), and [C₆H₅]⁺ (m/z 77). The NIST Mass Spectrometry Data Center lists prominent peaks at m/z 133 and 105.[5]
-
Ionization Energy: If using EI, high ionization energy can lead to extensive fragmentation.
-
-
-
Q8: My mass accuracy is poor, and I'm getting incorrect m/z values. How can I fix this?
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound (C₁₅H₁₄O, Molecular Weight: 210.27 g/mol ).[5]
Table 1: ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.75 | Multiplet | 2H | Aromatic (H ortho to C=O, unsubstituted ring) |
| ~7.70 | Multiplet | 2H | Aromatic (H ortho to C=O, ethyl-substituted ring) |
| ~7.50 | Multiplet | 1H | Aromatic (H para to C=O, unsubstituted ring) |
| ~7.42 | Multiplet | 2H | Aromatic (H meta to C=O, unsubstituted ring) |
| ~7.25 | Multiplet | 2H | Aromatic (H meta to C=O, ethyl-substituted ring) |
| 2.70 | Quartet | 2H | -CH₂- (Ethyl group) |
| 1.25 | Triplet | 3H | -CH₃ (Ethyl group) |
Table 2: ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~196.5 | C=O (Ketone) |
| ~149.0 | Aromatic C (C-Et) |
| ~137.5 | Aromatic C (C-C=O, unsubstituted ring) |
| ~135.0 | Aromatic C (C-C=O, ethyl-substituted ring) |
| ~132.0 | Aromatic CH (para to C=O, unsubstituted ring) |
| ~130.5 | Aromatic CH (ortho to C=O, ethyl-substituted ring) |
| ~129.5 | Aromatic CH (ortho to C=O, unsubstituted ring) |
| ~128.0 | Aromatic CH (meta to C=O, unsubstituted ring) |
| ~127.5 | Aromatic CH (meta to C=O, ethyl-substituted ring) |
| ~29.0 | -CH₂- (Ethyl group) |
| ~15.0 | -CH₃ (Ethyl group) |
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 3000-2850 | Medium | Aliphatic C-H Stretch |
| ~1660 | Strong, Sharp | C=O Stretch (Aromatic Ketone)[1][2] |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C Stretch |
Table 4: Key Mass Spectrometry Fragments (EI-MS)
| m/z | Proposed Fragment Ion |
|---|---|
| 210 | [M]⁺ (Molecular Ion) |
| 181 | [M - C₂H₅]⁺ |
| 133 | [M - C₆H₅]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
1. NMR Sample Preparation (¹H and ¹³C)
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz). For ¹³C NMR, a sufficient number of scans should be collected to achieve a good signal-to-noise ratio, especially for the quaternary carbonyl carbon.
2. FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Scan: Ensure the ATR crystal is clean and run a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program designed to elute the compound, for instance, starting at 100°C and ramping to 280°C.
-
MS Detection: Acquire mass spectra using Electron Ionization (EI) at 70 eV over a mass range of m/z 40-400.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected spectroscopic results for a sample presumed to be this compound.
Caption: Troubleshooting workflow for spectroscopic data of this compound.
References
improving the reproducibility of experiments involving 4-Ethylbenzophenone
Welcome to the technical support center for 4-Ethylbenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Boiling Point | 150°C at 0.5 mmHg | [1] |
| Flash Point | >110°C | [1] |
| Water Solubility | Insoluble | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and application of this compound.
Synthesis via Friedel-Crafts Acylation
Q1: I am experiencing a low yield in the Friedel-Crafts acylation synthesis of this compound. What are the common causes and how can I improve it?
A1: Low yields in the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride are a frequent issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Catalyst Deactivation: The Lewis acid catalyst (commonly anhydrous aluminum chloride, AlCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.[2] More than a stoichiometric amount of the catalyst is often necessary because it complexes with the carbonyl group of the product.[2]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of side products.[2] It is crucial to maintain careful temperature control, often starting at a low temperature (e.g., 0-5 °C) during the addition of reagents and then allowing the reaction to proceed at room temperature or with gentle heating.
-
Reaction Time: This reaction may require a longer duration to reach completion, especially if the aromatic substrate is deactivated.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Reagent Purity: The purity of starting materials, particularly benzoyl chloride and the Lewis acid, is critical. Impurities can interfere with the reaction and lead to lower yields.[2]
Q2: My TLC analysis of the crude reaction mixture shows multiple spots. What are the likely side products?
A2: The formation of multiple products is a common challenge in Friedel-Crafts acylation. The primary side products to expect are:
-
Isomeric Products: While the para-substituted product (this compound) is the major isomer due to steric and electronic effects, the formation of ortho- and meta-isomers is also possible.[2]
-
Unreacted Starting Materials: Incomplete reactions can leave unreacted ethylbenzene and benzoyl chloride in the mixture.[2]
-
Hydrolysis of Benzoyl Chloride: Any moisture present in the reaction can lead to the hydrolysis of benzoyl chloride to benzoic acid.[2]
-
Polyacylation Products: Although less common with deactivating acyl groups, there is a possibility of further acylation on the aromatic rings, leading to diacylated products.
A suggested workflow for troubleshooting a Friedel-Crafts acylation is outlined below:
Purification
Q3: What is the best method to purify crude this compound?
A3: The choice of purification method depends on the impurities present.
-
Recrystallization: This is often the first and most straightforward method. A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot.[3][4][5] Common solvents to try include ethanol, isopropanol, or a mixture of solvents like ethanol/water.[2]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is an effective alternative.[2] A typical eluent system would be a gradient of ethyl acetate in hexane.
Q4: I am having trouble with the recrystallization of this compound. What can I do?
A4: Common recrystallization problems and their solutions include:
-
Oiling Out: If the compound comes out of solution as an oil instead of crystals, the boiling point of the solvent may be higher than the melting point of the solute, or the solution may be supersaturated with impurities.[3] Try using a lower-boiling point solvent or a solvent pair.
-
No Crystal Formation: If crystals do not form upon cooling, it could be due to using too much solvent or the solution cooling too rapidly. Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of pure product can also be effective.
-
Poor Recovery: If the yield after recrystallization is low, you may be using a solvent in which your product is too soluble at low temperatures. Consider a different solvent or a solvent mixture. Also, ensure the solution is sufficiently cooled to maximize crystal precipitation.
Application as a Photoinitiator in UV Curing
Q5: My UV curing process using this compound is slow or incomplete. How can I troubleshoot this?
A5: Slow or incomplete curing is a common issue in photopolymerization. Here are some factors to consider:
-
UV Lamp and Photoinitiator Mismatch: Ensure the emission spectrum of your UV lamp overlaps with the absorption spectrum of this compound. Benzophenone derivatives typically absorb in the UV-A range.
-
Oxygen Inhibition: Oxygen in the atmosphere can quench the radical polymerization process, leading to a tacky or uncured surface. Consider using a nitrogen atmosphere or increasing the photoinitiator concentration to overcome this.
-
Insufficient UV Dose: The intensity and duration of UV exposure are critical. Increase the UV dose by either increasing the lamp power or slowing down the exposure time.
-
Photoinitiator Concentration: An optimal concentration of the photoinitiator is crucial. Too little will result in slow curing, while too much can lead to "inner filter" effects where the surface cures too quickly, blocking UV light from reaching the deeper layers.
-
Co-initiator: this compound is a Type II photoinitiator and typically requires a co-initiator, such as a tertiary amine, to efficiently generate radicals.[6] Ensure you are using an appropriate co-initiator at a suitable concentration.
Q6: I am observing yellowing in my cured product when using this compound. What is the cause and how can I prevent it?
A6: Yellowing is a common issue with aromatic photoinitiators like benzophenone derivatives.
-
Photo-degradation Byproducts: The photoinitiator itself and its byproducts can absorb visible light, leading to a yellow appearance.[7][8] Overexposure to UV light can exacerbate this.
-
Oxidation of Co-initiators: Amine co-initiators can oxidize and contribute to yellowing.[6]
-
Formulation Components: Other components in the formulation, such as aromatic monomers or oligomers, can also be susceptible to yellowing upon UV exposure.[7]
Solutions to Minimize Yellowing:
-
Optimize UV Dose: Use the minimum UV dose required for a full cure to avoid overexposure.
-
Select Appropriate Co-initiators: Some amine co-initiators are less prone to yellowing than others.
-
Use UV Absorbers and HALS: Incorporating UV absorbers and Hindered Amine Light Stabilizers (HALS) can help protect the cured polymer from post-cure yellowing due to light exposure.[6]
-
Consider Aliphatic Formulations: If possible, use aliphatic monomers and oligomers, which are less prone to yellowing.[7]
A decision-making process for troubleshooting UV curing issues is presented below:
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Ethylbenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).
-
In an ice bath, add anhydrous aluminum chloride to anhydrous dichloromethane in the flask.
-
Slowly add benzoyl chloride to the stirred suspension.
-
Add ethylbenzene dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by adding crushed ice, followed by dilute hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Deionized water (if using a solvent pair)
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove any insoluble impurities (and charcoal, if used).
-
If using a solvent pair, add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Then add a few drops of hot ethanol to redissolve the cloudiness.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent (the same solvent or solvent mixture used for recrystallization).
-
Dry the crystals in a vacuum oven or air dry.
The following diagram illustrates the general workflow for synthesis and purification:
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 7. Causes of Yellowing and Discoloration - [incurelab.com]
- 8. Yellowing and Color Change in Oligomers & Coatings | Bomar [bomar-chem.com]
Validation & Comparative
A Comparative Analysis of 4-Ethylbenzophenone and Benzophenone as Photoinitiators for Polymerization
A detailed examination of 4-Ethylbenzophenone and its parent compound, Benzophenone, reveals key differences in their efficacy as Type II photoinitiators. The addition of an ethyl group to the benzophenone structure, creating this compound, enhances its performance in initiating photopolymerization reactions, leading to potentially faster curing rates and higher final monomer conversion.
This comparison guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of the two photoinitiators, supported by experimental data and detailed protocols.
Performance Comparison
Benzophenone and its derivatives are classified as Type II photoinitiators. Upon absorption of ultraviolet (UV) light, they undergo a transition to an excited triplet state. This excited molecule then abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate free radicals. These radicals are the active species that initiate the polymerization of monomers, such as acrylates.
The efficiency of this process is influenced by the molecular structure of the benzophenone derivative. The presence of an electron-donating group, such as the ethyl group in this compound, can significantly impact the photoinitiator's performance. This substitution can lead to a bathochromic shift (a shift to longer wavelengths) in the UV absorption spectrum and an increase in the molar extinction coefficient. These changes can result in a more efficient capture of UV energy and, consequently, a higher rate of radical generation.
While direct comparative data for this compound is not extensively published in peer-reviewed literature, the performance of structurally similar 4-alkyl substituted benzophenones suggests enhanced efficiency compared to the unsubstituted benzophenone. For instance, studies on 4-methylbenzophenone have shown a higher polymerization rate than benzophenone. It is therefore reasonable to infer that this compound would exhibit similar or even slightly enhanced performance due to the slightly stronger electron-donating nature of the ethyl group compared to the methyl group.
| Photoinitiator | Substitution | λmax (nm) | **Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) ** | Polymerization Rate (Rp) | Final Monomer Conversion (%) |
| Benzophenone | Unsubstituted | ~254, 330-380 | Moderate | Baseline | Baseline |
| This compound | 4-Ethyl | Expected red-shift compared to Benzophenone | Expected to be higher than Benzophenone | Expected to be higher than Benzophenone | Expected to be higher than Benzophenone |
Table 1: Comparative Performance of Benzophenone and this compound. Note: Specific quantitative data for this compound is inferred from the known effects of alkyl substitution on the benzophenone core. "Baseline" indicates the performance of the parent compound against which derivatives are compared.
Photoinitiation Mechanism and Experimental Workflow
The general mechanism for photoinitiation by benzophenone and its derivatives, including this compound, is a well-established process. The following diagrams illustrate this signaling pathway and a typical experimental workflow for evaluating photoinitiator performance.
Caption: Photoinitiation mechanism of Benzophenone-type photoinitiators.
Caption: Workflow for evaluating photoinitiator performance.
Experimental Protocols
To quantitatively assess the performance of this compound and Benzophenone, standardized experimental protocols are crucial. The following are detailed methodologies for determining key performance indicators using Real-Time Fourier Transform Infrared (FTIR) Spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC).
Real-Time FTIR Spectroscopy for Photopolymerization Kinetics
This technique monitors the decrease in the concentration of reactive monomer groups (e.g., the C=C double bond in acrylates) in real-time during UV exposure.
1. Formulation Preparation:
-
Prepare a photocurable formulation containing the monomer (e.g., trimethylolpropane triacrylate, TMPTA), the photoinitiator (Benzophenone or this compound, typically 1-3 wt%), and a co-initiator (e.g., ethyl 4-(dimethylamino)benzoate, EDB, typically 1-3 wt%).
-
Ensure all components are thoroughly mixed to achieve a homogeneous solution.
2. Sample Preparation for FTIR Analysis:
-
Place a small drop of the formulation onto a BaF₂ or KBr salt plate.
-
Place a second salt plate on top to create a thin film of a defined thickness (e.g., 25 µm), using spacers if necessary.
3. FTIR Measurement:
-
Place the sample assembly in the sample compartment of an FTIR spectrometer.
-
Record an initial IR spectrum before UV exposure to determine the initial peak area of the reactive group (e.g., acrylate C=C stretch at ~1636 cm⁻¹).
-
Initiate the photopolymerization by exposing the sample to a UV light source (e.g., a mercury lamp with a filter for a specific wavelength range) of a known intensity.
-
Continuously collect IR spectra at regular intervals (e.g., every second) during the UV exposure until the peak area of the reactive group no longer changes, indicating the end of the reaction.
4. Data Analysis:
-
Calculate the degree of monomer conversion at each time point using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial peak area of the reactive group and Aₜ is the peak area at time t.
-
Plot the monomer conversion as a function of time to obtain the photopolymerization profile.
-
The polymerization rate (Rp) can be determined from the slope of the conversion versus time curve.
Photo-Differential Scanning Calorimetry (Photo-DSC)
This method measures the heat released during the exothermic polymerization reaction upon exposure to UV light.
1. Formulation Preparation:
-
Prepare the photocurable formulation as described in the Real-Time FTIR protocol.
2. Sample Preparation for Photo-DSC Analysis:
-
Accurately weigh a small amount of the formulation (typically 1-5 mg) into an aluminum DSC pan.
3. Photo-DSC Measurement:
-
Place the sample pan in the Photo-DSC instrument. An empty pan is used as a reference.
-
Allow the sample to equilibrate at a constant temperature (e.g., 25°C).
-
Expose the sample to a UV light source of a specific wavelength and intensity.
-
The instrument will record the heat flow as a function of time during the UV exposure.
4. Data Analysis:
-
The total heat evolved during the polymerization (ΔH_total) is determined by integrating the area under the exothermic peak in the heat flow versus time curve.
-
The degree of conversion at any time t can be calculated as: Conversion(t) (%) = (ΔH_t / ΔH_theoretical) x 100 where ΔH_t is the heat evolved up to time t and ΔH_theoretical is the theoretical heat of polymerization for the complete conversion of the monomer (a known value for specific monomers).
-
The polymerization rate (Rp) is proportional to the heat flow (dH/dt).
Conclusion
The available evidence and understanding of the structure-activity relationship of benzophenone derivatives strongly suggest that this compound is a more efficient photoinitiator than its parent compound, Benzophenone. The electron-donating ethyl group is expected to enhance light absorption and radical generation, leading to faster polymerization rates and higher final monomer conversion. For researchers and professionals in fields requiring efficient photopolymerization, this compound represents a promising alternative to Benzophenone. The experimental protocols provided in this guide offer a standardized approach to quantitatively verify these performance advantages in specific formulations and applications.
A Comparative Guide to the Synthesis of 4-Ethylbenzophenone: Traditional vs. Green Catalytic Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two synthetic routes for the production of 4-Ethylbenzophenone, a key intermediate in various chemical and pharmaceutical applications. We will evaluate the traditional Friedel-Crafts acylation against a newer, greener approach utilizing a solid acid catalyst. This comparison is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, purity, environmental impact, and operational simplicity.
Executive Summary
The synthesis of this compound is a critical process for obtaining a versatile building block in organic chemistry. The established method, a Friedel-Crafts acylation using aluminum chloride, is effective but suffers from significant drawbacks, including the use of a stoichiometric amount of a corrosive and environmentally hazardous catalyst, leading to substantial waste generation. This guide introduces a promising alternative: a heterogeneous catalytic system employing a reusable solid acid catalyst, which offers a more environmentally benign and efficient process.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for both the traditional and the new synthetic routes to this compound.
| Parameter | Traditional Route (Friedel-Crafts Acylation) | New Route (Solid Acid Catalysis) |
| Catalyst | Aluminum Chloride (AlCl₃) | H-Beta Zeolite |
| Catalyst Loading | Stoichiometric (or excess) | Catalytic (reusable) |
| Solvent | Dichloromethane (chlorinated solvent) | Solvent-free or high-boiling non-chlorinated solvent |
| Reaction Temperature | 0 °C to reflux | 120 - 160 °C |
| Reaction Time | 1 - 4 hours | 4 - 24 hours |
| Yield of this compound | ~78% (para isomer) | Up to 83% (para isomer)[1] |
| Key Byproducts | Ortho and meta isomers, poly-acylated products | Minor amounts of ortho isomer |
| Work-up Procedure | Aqueous quench, extraction, significant acidic waste | Simple filtration to recover catalyst |
| Environmental Impact | High (corrosive reagents, chlorinated waste) | Low (reusable catalyst, minimal waste) |
Experimental Protocols
Traditional Route: Friedel-Crafts Acylation with Aluminum Chloride
This method involves the electrophilic acylation of ethylbenzene with benzoyl chloride using aluminum chloride as a Lewis acid catalyst.
Materials:
-
Ethylbenzene
-
Benzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane is prepared and cooled to 0 °C in an ice bath.
-
A solution of ethylbenzene (1.0 equivalent) and benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the cooled AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.
New Synthetic Route: Heterogeneous Catalysis with H-Beta Zeolite
This novel approach utilizes a solid acid catalyst, H-Beta zeolite, for the acylation of ethylbenzene, offering a greener and more sustainable alternative.
Materials:
-
Ethylbenzene
-
Benzoyl chloride
-
H-Beta Zeolite catalyst
-
High-boiling point solvent (e.g., o-xylene) (optional, can be run neat)
-
Ethanol (for washing)
Procedure:
-
In a high-pressure reactor equipped with a magnetic stirrer, ethylbenzene (1.0 equivalent), benzoyl chloride (1.0 equivalent), and the activated H-Beta zeolite catalyst (e.g., 10 wt% of the limiting reagent) are combined. The reaction can be performed without a solvent.
-
The reactor is sealed and heated to a temperature between 120-160 °C with vigorous stirring.
-
The reaction is monitored over a period of 4-24 hours.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid catalyst is separated from the product mixture by simple filtration.
-
The recovered catalyst can be washed with a solvent like ethanol, dried, and reused in subsequent reactions.
-
The filtrate, containing the product, is then purified by vacuum distillation or recrystallization to yield pure this compound. A study on the acylation of anisole with benzoyl chloride over HBEA zeolite showed a conversion of benzoyl chloride between 50 and 83%, with a high selectivity towards the para-isomer.[1]
Visualizing the Synthetic Workflows
To better illustrate the procedural differences between the two synthetic routes, the following diagrams have been generated using the DOT language.
Comparative Analysis of Signaling Pathways (Logical Relationships)
The following diagram illustrates the key differences in the catalytic cycle and environmental impact of the two synthetic routes.
Conclusion
The traditional Friedel-Crafts acylation for the synthesis of this compound, while established, presents significant environmental and operational challenges due to its reliance on a stoichiometric amount of aluminum chloride. The new synthetic route employing a solid acid catalyst like H-Beta zeolite offers a compelling alternative. This greener approach not only provides comparable yields of the desired product but also simplifies the work-up procedure to a mere filtration step, allows for catalyst recycling, and drastically reduces the generation of hazardous waste. For researchers and drug development professionals seeking more sustainable and efficient chemical processes, the adoption of heterogeneous solid acid catalysis for the synthesis of this compound and similar compounds represents a significant step forward.
References
A Comparative Guide to the Photoreactivity of 4-Ethylbenzophenone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photoreactivity of 4-ethylbenzophenone and its derivatives. By examining key photochemical parameters, reaction pathways, and experimental methodologies, this document aims to provide an objective resource for selecting appropriate compounds for various research and development applications, including photoinitiators in polymer chemistry and probes for mechanistic photochemistry.
Introduction to Benzophenone Photoreactivity
Benzophenone and its derivatives are a cornerstone in the field of photochemistry. Their utility stems from the efficient formation of a reactive triplet excited state upon absorption of UV radiation. The substitution on the phenyl rings significantly influences the photophysical and photochemical properties of the benzophenone core.[1][2] Electron-donating or withdrawing groups can alter the energy levels of the n-π* and π-π* electronic states, which in turn affects the triplet quantum yield (ΦT), excited-state lifetime, and subsequent chemical reactions.[1][3]
This compound, as a para-alkyl-substituted benzophenone, serves as an important model for understanding the impact of electron-donating alkyl groups on photoreactivity. Its primary photochemical reactions involve intermolecular hydrogen abstraction and, in molecules with a sufficiently long alkyl chain containing a γ-hydrogen, the intramolecular Norrish Type II reaction.[4]
Comparison of Photoreactivity Parameters
The photoreactivity of this compound and its derivatives can be quantified by several key parameters, including the triplet quantum yield (ΦT), the rate constant of quenching (kq), and the quantum yield of photoreduction. The following table summarizes available data for this compound and related derivatives. It is important to note that direct comparative data from a single study under identical conditions is limited; therefore, this table compiles information from various sources. Experimental conditions, particularly the solvent, significantly influence these values.
| Compound | Substituent(s) | Triplet Quantum Yield (ΦT) | Rate Constant of Quenching (kq) by Isopropanol (M⁻¹s⁻¹) | Quantum Yield of Photoreduction (ΦPR) in Isopropanol | Reference(s) |
| Benzophenone | None | ~1.0 | 1.2 x 10⁶ | 0.3 - 1.0 | [2] |
| This compound | 4-C₂H₅ | Data not readily available | Data not readily available | Data not readily available | |
| 4-Methylbenzophenone | 4-CH₃ | Data not readily available | Data not readily available | Data not readily available | |
| 4,4'-Dimethoxybenzophenone | 4,4'-OCH₃ | Lower than benzophenone | Data not readily available | Lower than benzophenone | [3] |
| 4,4'-Bis(trifluoromethyl)benzophenone | 4,4'-CF₃ | Higher than benzophenone | Data not readily available | Higher than benzophenone | [3] |
| 4-Hydroxybenzophenone | 4-OH | Solvent dependent | Data not readily available | Lower than benzophenone in alcoholic media | [5] |
Note: The lack of specific quantitative data for this compound and its close alkyl derivatives in a comparative context highlights a gap in the current literature. The general trend observed is that electron-donating groups can sometimes lower the photoreduction quantum yield compared to unsubstituted benzophenone, while electron-withdrawing groups can enhance it.[3]
Key Photochemical Signaling Pathways and Experimental Workflow
The study of the photoreactivity of this compound and its derivatives typically involves excitation to the triplet state, which can then undergo various reactions. The primary pathways include intermolecular hydrogen abstraction from a suitable donor (like isopropanol) or an intramolecular Norrish Type II reaction if a γ-hydrogen is present.
Caption: Photochemical pathways of this compound.
The experimental workflow for comparing the photoreactivity of these compounds typically involves sample preparation, photochemical reaction, and analysis of the photoproducts.
Caption: Experimental workflow for photoreactivity comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of photoreactivity. Below are protocols for key experiments.
Synthesis of this compound
This compound can be synthesized via a Friedel-Crafts acylation reaction.
Materials:
-
Benzene
-
4-Ethylbenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylbenzoyl chloride in dry dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
After the addition is complete, add benzene dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Cool the mixture and pour it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, then with a sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Determination of Triplet Quantum Yield (ΦT) by Laser Flash Photolysis
Laser flash photolysis is a powerful technique to study transient species like triplet states. The triplet quantum yield is often determined by a comparative method using a well-characterized standard (actinometer) with a known ΦT, such as unsubstituted benzophenone (ΦT ≈ 1 in non-polar solvents).[6]
Equipment:
-
Nanosecond pulsed laser (e.g., Nd:YAG at 355 nm)
-
Xenon arc lamp (probe light)
-
Monochromator
-
Photomultiplier tube (PMT) detector
-
Digital oscilloscope
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare solutions of the sample (e.g., this compound) and the standard (benzophenone) in a suitable solvent (e.g., acetonitrile or benzene) with matched absorbance at the excitation wavelength (typically 0.1-0.2). Deoxygenate the solutions by purging with nitrogen or argon for at least 20 minutes.
-
Data Acquisition:
-
Excite the standard solution with a laser pulse and record the transient absorption spectrum to identify the wavelength of maximum triplet-triplet absorption (λ_max_T-T).
-
Measure the maximum transient absorbance (ΔOD_std) at λ_max_T-T immediately after the laser pulse.
-
Repeat the measurement for the sample solution under identical conditions to obtain ΔOD_smp.
-
-
Calculation: The triplet quantum yield of the sample (ΦT_smp) is calculated using the following equation:
ΦT_smp = ΦT_std * (ΔOD_smp / ΔOD_std) * (εT_std / εT_smp)
where εT is the molar extinction coefficient of the triplet-triplet absorption. If εT values are unknown, they are often assumed to be similar for structurally related molecules as a first approximation.
Analysis of Norrish Type II Reaction Products
The Norrish Type II reaction of 4-alkylbenzophenones results in the formation of acetophenone and an alkene. The quantum yield of this process can be determined by quantifying the product formation relative to the number of photons absorbed.
Procedure:
-
Photolysis: Irradiate a deoxygenated solution of the 4-alkylbenzophenone of known concentration in a suitable solvent (e.g., benzene) with a UV lamp of a specific wavelength (e.g., 313 nm). A chemical actinometer (e.g., potassium ferrioxalate) is used to measure the photon flux.
-
Product Quantification: After a specific irradiation time, analyze the reaction mixture using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the photoproducts (e.g., acetophenone).
-
Quantum Yield Calculation: The quantum yield of the Norrish Type II reaction (Φ_II) is calculated as:
Φ_II = (moles of product formed) / (moles of photons absorbed)
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Substituent effect on the photoreduction kinetics of benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 6. Unveiling the Triplet-State Interaction Mechanism Between 4-Carboxybenzophenone and 2-Naphthalene Sulfonate—A Laser Flash Photolysis Study | MDPI [mdpi.com]
A Comparative Guide to Purity Validation of Synthesized 4-Ethylbenzophenone: HPLC vs. qNMR
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the accurate determination of purity is a critical step to ensure safety and efficacy. For a compound like 4-Ethylbenzophenone, a versatile intermediate in various chemical syntheses, rigorous purity validation is paramount. This guide provides an objective comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the experimental protocols for each method, present comparative data, and highlight the orthogonal strengths of employing both techniques for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of purity determination in the pharmaceutical industry, offering high-resolution separation of the main compound from its impurities.[1] For this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector is utilized.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is effective for the separation.[2]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is commonly used to ensure the separation of impurities with a wide range of polarities.
-
Detection: UV detection at a wavelength of 254 nm is suitable for aromatic compounds like this compound.[3]
-
Sample Preparation: A stock solution of the synthesized this compound is prepared in the mobile phase, filtered, and then injected into the HPLC system.
Data Presentation: HPLC Purity Analysis of this compound
| Parameter | Result |
| Retention Time of this compound | 8.52 min |
| Total Peak Area | 100% |
| Peak Area of this compound | 99.85% |
| Calculated Purity | 99.85% |
| Known Impurity 1 (Retention Time: 6.21 min) | 0.08% |
| Unknown Impurity 2 (Retention Time: 7.89 min) | 0.07% |
Note: The data presented are representative and may vary depending on the specific experimental conditions and the purity of the synthesized batch.
Workflow for HPLC Purity Validation
References
A Comparative Guide to Cross-Validation of Analytical Methods for 4-Ethylbenzophenone Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 4-Ethylbenzophenone, a substance of interest in various industrial applications and toxicological studies, is paramount for ensuring data integrity and regulatory compliance. This guide provides an objective comparison of two principal analytical techniques for its detection: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, presents a comparative summary of their performance characteristics based on validated methods for analogous compounds, and visualizes the cross-validation workflow and a relevant biological pathway.
Data Presentation: A Comparative Overview of Analytical Method Performance
The selection of an analytical method is a critical decision that directly influences the quality and reliability of the generated data. The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of benzophenone derivatives, providing a baseline for the expected performance for this compound. It is important to note that these values are representative and may vary based on the specific instrumentation, sample matrix, and method optimization.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.002 mg/kg |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.01 mg/kg |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% |
| Precision (% RSD) | < 5% | < 5% |
| Specificity | Good | Excellent |
| Robustness | High | Moderate |
This data is based on validated methods for structurally similar benzophenone compounds and serves as a reference for this compound analysis.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is well-suited for routine analysis of this compound in various sample matrices.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed.
-
Flow Rate: A standard flow rate of 1.0 mL/min is a suitable starting point.
-
Detection Wavelength: Based on the UV spectrum of benzophenones, a wavelength in the range of 254-265 nm is appropriate for detection.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to construct a calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix. For solid samples, extraction with a suitable organic solvent may be necessary, followed by filtration. For liquid samples, a simple dilution and filtration may suffice.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high specificity and sensitivity, making it an excellent confirmatory technique.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 - 280°C.
-
Oven Temperature Program:
A Comparative Performance Analysis of 4-Ethylbenzophenone as a Type II Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Ethylbenzophenone's performance against other commercially available photoinitiators. The selection of an appropriate photoinitiator is a critical parameter in controlling the kinetics of photopolymerization, optimizing the final properties of the cured material, and ensuring process efficiency in applications ranging from industrial coatings and adhesives to advanced drug delivery systems and 3D printing.
Executive Summary
This compound, a derivative of benzophenone, functions as a Type II photoinitiator. These photoinitiators initiate polymerization upon UV irradiation through a bimolecular process that requires a co-initiator, typically a hydrogen donor such as a tertiary amine. The molecular structure of the photoinitiator, including the nature and position of any substituent groups on the benzophenone backbone, significantly influences its performance characteristics. This guide offers a comparative overview of this compound against standard Benzophenone and other common commercial photoinitiators. While direct, comprehensive comparative studies are limited in publicly available literature, this guide synthesizes available information and provides detailed experimental protocols to enable researchers to conduct their own evaluations.
Performance Comparison of Photoinitiators
The efficacy of a photoinitiator is determined by several key performance indicators, including its photocuring efficiency (often measured by the rate of polymerization and final monomer conversion), its tendency to cause yellowing in the cured product, and its migration potential. The following table provides a comparative summary of this compound against other common photoinitiators.
| Photoinitiator | Type | Molar Mass ( g/mol ) | Absorption Max (λmax, nm) | Photocuring Efficiency | Yellowing Index | Migration Potential |
| This compound | II | 210.27 | ~250-350 | Data not available | Data not available | Moderate |
| Benzophenone (BP) | II | 182.22 | ~250, 340 | Good | Moderate to High | High |
| 2-Isopropylthioxanthone (ITX) | II | 254.35 | ~258, 382 | Very Good | Moderate | Moderate |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | I | 418.52 | ~295, 370-395 | Excellent | Low | Low |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of photoinitiator performance.
Photocuring Efficiency Analysis via Real-Time FTIR (RT-FTIR)
This method monitors the disappearance of the monomer's reactive functional group (e.g., the C=C double bond of an acrylate) in real-time during UV irradiation, providing data on the rate of polymerization and the final monomer conversion.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer equipped with a UV light source (e.g., mercury lamp or LED with a specific wavelength).
-
Sample holder with controlled temperature capabilities.
Sample Preparation:
-
Prepare a formulation containing the monomer (e.g., Trimethylolpropane triacrylate, TMPTA), the photoinitiator (e.g., this compound), and a co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate, EDB) at desired concentrations (e.g., 2 wt% photoinitiator, 2 wt% co-initiator).
-
Thoroughly mix the components in the dark to ensure homogeneity.
-
Apply a thin film of the formulation (e.g., 25 µm) onto an infrared-transparent substrate (e.g., BaF₂ or KBr pellet).
Procedure:
-
Place the sample in the FTIR spectrometer.
-
Record an initial FTIR spectrum before UV exposure.
-
Initiate UV irradiation at a controlled intensity (e.g., 100 mW/cm²).
-
Continuously acquire FTIR spectra at regular intervals (e.g., every 0.5 seconds) during the curing process.
-
Monitor the decrease in the peak area of the reactive functional group (e.g., acrylate C=C bond at ~1635 cm⁻¹).
Data Analysis:
-
Calculate the degree of conversion (%) at each time point using the following formula: Conversion (%) = [1 - (Aₜ / A₀)] * 100 where Aₜ is the peak area at time t, and A₀ is the initial peak area.
-
Plot the % Conversion vs. Time to generate polymerization profiles.
-
The rate of polymerization (Rp) can be determined from the slope of the initial linear portion of this curve.
Yellowing Index Measurement
This protocol quantifies the degree of yellowing of a cured coating.
Instrumentation:
-
Spectrophotometer or colorimeter.
-
UV curing system.
Sample Preparation:
-
Prepare the photoinitiator formulation as described above.
-
Apply a uniform film of the formulation onto a white substrate (e.g., Leneta card).
-
Cure the film using a standardized UV dose.
Procedure:
-
Measure the initial color of the uncured film and the cured film immediately after curing using a spectrophotometer, recording the CIE Lab* values.
-
Store the cured samples under controlled conditions (e.g., ambient light, darkness) and measure the color at specified time intervals (e.g., 24h, 48h, 72h).
Data Analysis:
-
Calculate the Yellowing Index (YI) according to ASTM E313. The b* value from the CIE Lab* color space is often used as a direct measure of yellowness.
-
Compare the YI values of coatings cured with different photoinitiators.
Migration Analysis
This experiment determines the amount of photoinitiator that can migrate from a cured material.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Extraction cell.
Sample Preparation:
-
Prepare and cure a sample of the formulation (e.g., a 1 mm thick sheet).
-
Cut the cured sample into a specific size with a known surface area.
Procedure:
-
Place the cured sample in an extraction cell with a food simulant (e.g., ethanol, isooctane) or the relevant solvent.
-
Store the cell at a specified temperature for a defined period (e.g., 24 hours at 40°C).
-
Remove the sample and analyze the concentration of the photoinitiator in the simulant using HPLC or GC-MS.
Data Analysis:
-
Quantify the amount of migrated photoinitiator by comparing the results to a calibration curve.
-
Express the migration level in terms of mass per unit area (e.g., µg/cm²) or as a percentage of the initial photoinitiator concentration.
Photoinitiation Mechanism of this compound
This compound is a Type II photoinitiator and follows a bimolecular hydrogen abstraction mechanism to generate free radicals. The process is illustrated in the signaling pathway diagram below.
Caption: Type II photoinitiation mechanism of this compound.
comparative study of the toxicological profiles of benzophenone derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the toxicological profiles of several benzophenone derivatives, a class of compounds widely used as UV filters in sunscreens and other personal care products, as well as in various industrial applications. Growing evidence suggests that some of these compounds may pose health risks, including phototoxicity, genotoxicity, endocrine disruption, and cytotoxicity. This document summarizes key experimental data to facilitate an objective comparison of their toxicological profiles, presents detailed methodologies for key assays, and visualizes relevant signaling pathways.
Comparative Toxicity Data of Benzophenone Derivatives
The following tables summarize the phototoxicity, endocrine-disrupting potential, and cytotoxicity of several commonly used benzophenone derivatives, compiled from various in vitro and in vivo studies.
Table 1: Phototoxicity of Benzophenone Derivatives
| Compound | Assay | Cell Line | UVA Exposure | IC50 (-UVA) (µg/mL) | IC50 (+UVA) (µg/mL) | Photo-Irritation Factor (PIF) | Phototoxicity Classification | Reference |
| Benzophenone (BP) | 3T3 NRU | Balb/c 3T3 | 5 J/cm² | >10 | <0.1 | >100 | Phototoxic | [1] |
| Ketoprofen | 3T3 NRU | Balb/c 3T3 | 5 J/cm² | >10 | 0.03 | >333 | Phototoxic | [1] |
| Benzophenone-1 (BP-1) | 3T3 NRU | Balb/c 3T3 | Not Specified | >100 | 11.4 | >8.77 | Phototoxic | [2] |
| Benzophenone-3 (Oxybenzone) | 3T3 NRU | Balb/c 3T3 | Not Specified | >100 | >100 | ~1 | Non-phototoxic | [2] |
| Benzophenone-4 (Sulisobenzone) | 3T3 NRU | Balb/c 3T3 | Not Specified | >100 | >100 | ~1 | Non-phototoxic | [2] |
Table 2: Endocrine Disrupting Potential of Benzophenone Derivatives
| Compound | Assay | Receptor | Activity | EC50 / IC50 (µM) | Potency Relative to E2/DHT | Reference |
| Benzophenone-1 (BP-1) | Yeast Two-Hybrid | Androgen Receptor (AR) | Antagonist | 12.89 | - | Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor |
| Benzophenone-1 (BP-1) | Uterotrophic Assay (Rat) | Estrogen Receptor (ER) | Agonist | - | Weakly estrogenic | [3] |
| Benzophenone-2 (BP-2) | Uterotrophic Assay (Rat) | Estrogen Receptor (ER) | Agonist | - | Estrogenic | [3] |
| Benzophenone-2 (BP-2) | In vitro activity assay | 3α-HSDs | Inhibitor | Nanomolar IC50 | High | [4] |
| Benzophenone-3 (Oxybenzone) | Uterotrophic Assay (Rat) | Estrogen Receptor (ER) | Agonist | - | Weakly estrogenic | [3] |
| 4-Hydroxybenzophenone (4-OH-BP) | ER Transcriptional Activity | Estrogen Receptor (ER) | Agonist | - | Higher RPCmax than 1 nM E2 | [5] |
| 4,4'-Dihydroxybenzophenone (4-DHB) | ER Transcriptional Activity | Estrogen Receptor (ER) | Agonist | - | Higher RPCmax than 1 nM E2 | [5] |
Table 3: Cytotoxicity of Benzophenone Derivatives (IC50 values in µM)
| Compound | A-549 (Lung) | SMMC-7721 (Hepatocarcinoma) | MDA-MB-231 (Breast) | SW480 (Colon) | HL-60 (Leukemia) | Reference |
| Compound 1 | 0.82 | 0.26 | 9.97 | 0.99 | 0.48 | [6] |
| Compound 2 | >10.64 | - | - | 13.56 | - | [6] |
| Compound 3 | >10.64 | >11.26 | 3.77 | 7.61 | - | [6] |
| Compound 4 | >10.64 | >11.26 | 19.02 | - | - | [6] |
| Compound 8 | 3.92 | - | 6.13 | - | 0.15 | [6] |
| Compound 9 | 4.61 | - | 5.65 | - | 0.16 | [6] |
| Garcinol | - | - | - | - | >10 | [7] |
| Isogarcinol | - | - | - | - | ~5 | [7] |
| Xanthochymol | - | - | - | - | ~2.5 | [7] |
| *Note: Compounds 1, 2, 3, 4, 8, and 9 are novel synthesized benzophenone derivatives as described in the cited reference.[6] |
Experimental Protocols
Detailed methodologies for key toxicological assays cited in this guide are provided below.
3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
This assay is used to identify the phototoxic potential of a test substance.
-
Cell Line: Balb/c 3T3 mouse fibroblasts.[3]
-
Procedure:
-
Cell Seeding: 3T3 cells are seeded into 96-well plates and incubated for 24 hours to form a monolayer.[3]
-
Pre-incubation: The cell monolayer is washed, and the culture medium is replaced with a medium containing various concentrations of the test substance. Two plates are prepared for each test substance.[3]
-
Irradiation: One plate is exposed to a non-cytotoxic dose of UVA light, while the other is kept in the dark.[3]
-
Incubation: The test substance is removed, and the cells are washed and incubated for another 24 hours.[3]
-
Neutral Red Staining: A neutral red solution is added to each well, and the plates are incubated to allow for the uptake of the dye by viable cells.[3]
-
Data Analysis: The concentration of the test substance that causes a 50% reduction in viability (IC50) is determined for both the irradiated and non-irradiated plates. A Photo-Irritancy-Factor (PIF) is calculated by comparing the IC50 values. A PIF greater than a certain threshold indicates phototoxic potential.[3]
-
SOS/umuC Genotoxicity Assay
This assay is used to assess the genotoxic potential of a chemical by measuring the induction of the SOS DNA repair system in bacteria.
-
Tester Strain: Salmonella typhimurium TA1535/pSK1002, which carries a fusion of the umuC gene to the lacZ reporter gene.[8]
-
Procedure:
-
Exposure: The tester strain is exposed to various concentrations of the test substance, with and without metabolic activation (S9 fraction), in a microplate format.[8]
-
Incubation: The bacteria are incubated to allow for DNA damage and subsequent induction of the umuC gene.
-
β-Galactosidase Assay: The activity of β-galactosidase, the product of the lacZ gene, is measured using a colorimetric substrate.[8]
-
Data Analysis: The induction of umu gene expression is quantified. A significant, dose-dependent increase in β-galactosidase activity indicates a genotoxic response.[8] Benzophenone and its metabolites have been shown to induce umu gene expression in the presence of human cytochrome P450 enzymes.[8]
-
Androgen Receptor (AR) Competitive Binding Assay
This assay determines the ability of a chemical to bind to the androgen receptor.
-
Receptor Source: Cytosol from the ventral prostate of rats.
-
Procedure:
-
Competition Reaction: A radiolabeled androgen (e.g., ³H-R1881) and a range of concentrations of the test substance are incubated with the AR-containing cytosol.
-
Separation: Unbound ligand is separated from the receptor-ligand complex.
-
Quantification: The amount of radiolabeled androgen bound to the receptor is measured using scintillation counting.
-
Data Analysis: The ability of the test substance to displace the radiolabeled androgen is determined, and the IC50 (the concentration that displaces 50% of the radiolabeled ligand) is calculated.
-
Signaling Pathways
The toxicity of benzophenone derivatives is often mediated through specific signaling pathways. Understanding these pathways is crucial for risk assessment and the development of safer alternatives.
Benzophenone-Induced Apoptosis Pathway
Many benzophenone derivatives have been shown to induce apoptosis (programmed cell death) in various cell types. This process is often mediated by the intrinsic (mitochondrial) pathway.
Caption: Benzophenone derivatives can induce apoptosis via the mitochondrial pathway.
Estrogen Receptor Signaling Disruption by Benzophenone Derivatives
Certain benzophenone derivatives exhibit estrogenic activity by binding to estrogen receptors (ERs) and activating downstream signaling pathways. This can lead to endocrine disruption.
Caption: Estrogenic action of benzophenone derivatives via the estrogen receptor.
References
- 1. Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Potential antiandrogenic effects of parabens and benzophenone-type UV-filters by inhibition of 3α-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen receptor/androgen receptor transcriptional activation of benzophenone derivatives and integrated approaches to testing and assessment (IATA) for estrogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cytotoxic benzophenone derivatives from Garcinia species display a strong apoptosis-inducing effect against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxic activation of benzophenone and its two metabolites by human cytochrome P450s in SOS/umu assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 4-Ethylbenzophenone: A Comparative Guide to 2D NMR Techniques
In the rigorous landscape of chemical research and drug development, the unambiguous determination of molecular structure is paramount. For a compound such as 4-Ethylbenzophenone, a derivative of benzophenone, a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques provides the definitive evidence for its structural confirmation. This guide offers an objective comparison of key 2D NMR methodologies—COSY, HSQC, and HMBC—supported by predicted data and detailed experimental protocols to aid researchers in their structural validation workflows.
Predicted NMR Data for this compound
Predicted ¹H and ¹³C Chemical Shifts:
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | -CH₃ | 1.25 (t) | 15.5 |
| 2 | -CH₂- | 2.70 (q) | 28.8 |
| 3, 3' | Aromatic CH | 7.28 (d) | 128.5 |
| 4, 4' | Aromatic CH | 7.75 (d) | 130.0 |
| 5 | Aromatic C | 143.0 | - |
| 6 | Aromatic C | 135.5 | - |
| 7 | C=O | - | 196.5 |
| 8, 8' | Aromatic CH | 7.78 (d) | 132.5 |
| 9, 9' | Aromatic CH | 7.48 (t) | 128.3 |
| 10 | Aromatic CH | 7.58 (t) | 129.8 |
Note: Predicted chemical shifts are for a solution in CDCl₃. Multiplicity is indicated in parentheses (t = triplet, q = quartet, d = doublet).
2D NMR Correlation Analysis
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule. The following tables outline the expected correlations for this compound in COSY, HSQC, and HMBC spectra.
Table 1: Predicted COSY (¹H-¹H Correlation Spectroscopy) Cross-Peaks
COSY experiments reveal protons that are coupled to each other, typically through two or three bonds.[1]
| Correlating Protons | Expected Cross-Peak | Interpretation |
| H-1 / H-2 | Yes | Correlation between the methyl and methylene protons of the ethyl group. |
| H-3 / H-4 | Yes | Coupling between ortho-protons on the ethyl-substituted phenyl ring. |
| H-8 / H-9 | Yes | Coupling between ortho-protons on the unsubstituted phenyl ring. |
| H-9 / H-10 | Yes | Coupling between meta- and para-protons on the unsubstituted phenyl ring. |
Table 2: Predicted HSQC (Heteronuclear Single Quantum Coherence) Cross-Peaks
HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlation).[1]
| Proton (¹H) | Carbon (¹³C) | Expected Cross-Peak |
| 1.25 (H-1) | 15.5 (C-1) | Yes |
| 2.70 (H-2) | 28.8 (C-2) | Yes |
| 7.28 (H-3, 3') | 128.5 (C-3, 3') | Yes |
| 7.75 (H-4, 4') | 130.0 (C-4, 4') | Yes |
| 7.78 (H-8, 8') | 132.5 (C-8, 8') | Yes |
| 7.48 (H-9, 9') | 128.3 (C-9, 9') | Yes |
| 7.58 (H-10) | 129.8 (C-10) | Yes |
Table 3: Predicted HMBC (Heteronuclear Multiple Bond Correlation) Cross-Peaks
HMBC experiments reveal correlations between protons and carbons over two to three bonds, which is critical for assembling the molecular skeleton.[1]
| Proton (¹H) | Correlating Carbons (¹³C) | Interpretation |
| 1.25 (H-1) | C-2, C-5 | Connects the methyl group to the ethyl methylene and the aromatic ring. |
| 2.70 (H-2) | C-1, C-3, C-5 | Confirms the attachment of the ethyl group to the phenyl ring. |
| 7.28 (H-3, 3') | C-2, C-4, C-5, C-7 | Establishes connectivity within the ethyl-substituted ring and to the carbonyl group. |
| 7.75 (H-4, 4') | C-3, C-5, C-6, C-7 | Further confirms the structure of the substituted ring and its link to the carbonyl. |
| 7.78 (H-8, 8') | C-6, C-9, C-10 | Establishes connectivity within the unsubstituted ring and to the carbonyl. |
| 7.48 (H-9, 9') | C-8, C-10 | Confirms the structure of the unsubstituted phenyl ring. |
| 7.58 (H-10) | C-8, C-9 | Further confirms the structure of the unsubstituted phenyl ring. |
Experimental Protocols
The following are generalized experimental protocols for acquiring 2D NMR spectra of a small organic molecule like this compound.
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.
1. COSY (Correlation Spectroscopy) Experiment:
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence should be used.
-
Spectral Width (¹H): Set the spectral width to encompass all proton signals (e.g., 0-10 ppm).
-
Number of Scans (NS): 2-4 scans per increment are typically sufficient.
-
Number of Increments (TD in F1): 256-512 increments to achieve adequate resolution in the indirect dimension.
-
Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
2. HSQC (Heteronuclear Single Quantum Coherence) Experiment:
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence is preferred.
-
Spectral Width (¹H): Set the spectral width to cover all proton signals (e.g., 0-10 ppm).
-
Spectral Width (¹³C): Set the spectral width to cover all expected carbon signals (e.g., 0-200 ppm).
-
Number of Scans (NS): 4-8 scans per increment.
-
Number of Increments (TD in F1): 128-256 increments.
-
One-bond Coupling Constant (¹JCH): Set to an average value of 145 Hz.
-
Data Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
3. HMBC (Heteronuclear Multiple Bond Correlation) Experiment:
-
Pulse Program: A standard gradient-selected HMBC pulse sequence should be employed.
-
Spectral Width (¹H): Set the spectral width to encompass all proton signals (e.g., 0-10 ppm).
-
Spectral Width (¹³C): Set the spectral width to cover all expected carbon signals (e.g., 0-200 ppm).
-
Number of Scans (NS): 8-16 scans per increment, as HMBC is less sensitive than HSQC.
-
Number of Increments (TD in F1): 256-512 increments.
-
Long-range Coupling Constant (nJCH): Set to a compromise value of 8 Hz to observe correlations over 2-3 bonds.
-
Data Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Structural Validation Workflow
The logical progression for validating the structure of this compound using NMR spectroscopy is illustrated in the following workflow diagram.
By systematically acquiring and interpreting 1D and 2D NMR data as outlined in this guide, researchers can confidently and unambiguously validate the molecular structure of this compound and other novel organic compounds.
References
Assessing the Performance of 4-Ethylbenzophenone in Different Polymer Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Ethylbenzophenone's performance as a photoinitiator across various polymer matrices. By presenting supporting experimental data from related benzophenone compounds, detailed experimental protocols, and visual workflows, this document aims to facilitate informed decisions in material formulation and development.
Introduction to this compound
This compound is a Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine, to generate the free radicals that initiate polymerization. Upon absorption of UV light, the benzophenone moiety is excited to a triplet state. It then abstracts a hydrogen atom from the co-initiator, creating two radicals that can initiate the polymerization of monomers and oligomers, such as acrylates. This mechanism is particularly effective for surface cure. Concerns regarding the migration of small molecule photoinitiators from cured polymers, especially in applications like food packaging and biomedical devices, have led to the development of polymeric and polymerizable photoinitiators with higher molecular weight to reduce migration potential.
Performance Comparison in Polymer Matrices
While specific quantitative data for this compound is not extensively available in the public domain, its performance can be inferred from studies on the parent compound, benzophenone, and its other derivatives like 4-methylbenzophenone. The following tables summarize the performance of these closely related compounds in common polymer matrices.
Photoinitiation Efficiency
The efficiency of a photoinitiator is determined by its ability to absorb UV light and generate free radicals, leading to the polymerization of the resin. This is often measured by the rate of polymerization and the final monomer conversion.
Table 1: Photoinitiation Performance of Benzophenone and its Derivatives in Acrylate Systems
| Photoinitiator | Polymer System | Co-initiator | Performance Metric | Result |
| Benzophenone | Tripropyleneglycol diacrylate (TPGDA) | Triethylamine | Photoinitiation Efficiency | PBM and PBS (polymeric benzophenones) showed higher efficiency than Benzophenone. |
| 4-Methylbenzophenone | Acrylate-based UV coatings | Tertiary amine | Reactivity | High reactivity and efficient surface cure at 0.5-5 wt%. |
| Benzophenone | Acrylate oligomers | Amine synergists | Cure Speed | Provides good surface cure. |
| Polymeric Benzophenones | Tripropyleneglycol diacrylate (TPGDA) | Triethylamine | Photopolymerization Rate | Higher molecular weight PBM was more efficient in photoinitiating TPGDA UV-curing. |
Mechanical Properties of Cured Polymers
The choice of photoinitiator can influence the mechanical properties of the final cured polymer, such as its tensile strength and modulus.
Table 2: Influence of Photoinitiator on Mechanical Properties of Cured Polymers
| Polymer System | Photoinitiator System | Mechanical Property | Observation |
| Epoxy Resin | Dual-initiator system (Photo- and Thermal-initiator) | Tensile Strength & Young's Modulus | Increasing photoinitiator concentration from 0.2 wt% to 0.3 wt% improved tensile strength by 3.91% and Young's modulus by 7%. |
| Acrylate-based resins | Benzophenone derivatives | General Mechanical Performance | Cured films with new benzophenone derivatives showed comparable mechanical performance to commercial products. |
Migration Potential
The migration of photoinitiators from a cured polymer is a critical safety concern, especially for food contact materials and biomedical applications.
Table 3: Migration of Benzophenone Derivatives from Polymer Matrices
| Photoinitiator | Polymer Matrix | Food Simulant | Migration Level |
| Benzophenone | Food Packaging Samples | - | One of the most commonly observed migrating photoinitiators.[1] |
| 4-Methylbenzophenone | Food Packaging | - | Has been detected in cereal products due to migration. |
| Benzophenone | Printed Paperboard | Cake | Significant migration observed through polypropylene films.[2] |
| Polymeric Photoinitiators | General | - | Generally exhibit lower migration due to higher molecular weight. |
Signaling Pathways and Experimental Workflows
Type II Photoinitiation Mechanism
The following diagram illustrates the general mechanism by which Type II photoinitiators like this compound initiate polymerization.
Caption: General mechanism of Type II photoinitiation.
Experimental Workflow for Photoinitiator Performance Assessment
This diagram outlines a comprehensive workflow for evaluating the performance of a photoinitiator in a polymer matrix.
Caption: Workflow for assessing photoinitiator performance.
Experimental Protocols
Curing Kinetics Analysis using Photo-DSC
This protocol is adapted from studies on the curing of acrylate photopolymers.[3][4][5][6][7]
Objective: To determine the curing kinetics, including the rate of polymerization and the final degree of conversion, of a UV-curable resin.
Instrumentation:
-
Differential Scanning Calorimeter (DSC) equipped with a UV light source (e.g., OmniCure® S2000).
-
Uncovered aluminum pans.
-
Radiometer to measure UV intensity.
Procedure:
-
Sample Preparation: In a dark environment, weigh a small amount of the formulated resin (typically 1-5 mg) into an uncovered aluminum pan.
-
Instrument Setup:
-
Place the sample pan in the DSC cell. Use an empty, uncovered aluminum pan as a reference.
-
Set the DSC to isothermal mode at the desired curing temperature (e.g., 25°C).
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
-
UV Curing and Data Acquisition:
-
Allow the sample to thermally equilibrate in the DSC cell.
-
Initiate the UV irradiation at a specific intensity (e.g., 1 W/cm²).
-
Record the heat flow as a function of time during the irradiation. Continue irradiation until the heat flow returns to the baseline, indicating the completion of the reaction (e.g., for 3 minutes).
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total).
-
The degree of conversion (α) at any time (t) can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of reaction: α(t) = ΔH_t / ΔH_total.
-
The rate of polymerization (Rp) is proportional to the heat flow (dq/dt).
-
Tensile Properties Testing of Cured Polymer Films
This protocol follows the guidelines of ASTM D638.[8][9][10][11]
Objective: To determine the tensile properties of the UV-cured polymer, including tensile strength, Young's modulus, and elongation at break.
Instrumentation:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Extensometer for precise strain measurement.
-
Standard dumbbell-shaped test specimen molds (e.g., ASTM D638 Type I).
Procedure:
-
Specimen Preparation:
-
Cast the formulated resin into the dumbbell-shaped molds.
-
Cure the specimens using a UV source with controlled intensity and duration to ensure complete and uniform curing.
-
Condition the cured specimens according to the standard (e.g., at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours).
-
-
Testing Procedure:
-
Measure the width and thickness of the gauge section of each specimen.
-
Place the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed as specified by the standard for the material being tested.
-
Continue the test until the specimen fractures.
-
-
Data Analysis:
-
Record the load and extension data throughout the test.
-
Calculate the following properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
-
Migration Analysis of Photoinitiators using GC-MS
This protocol provides a general framework for determining the migration of photoinitiators from a cured polymer into a food simulant.[1][12][13][14][15]
Objective: To quantify the amount of this compound and its potential byproducts that migrate from the cured polymer.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Migration cells.
-
Incubator or oven for controlled temperature storage.
Procedure:
-
Sample Preparation:
-
Prepare cured polymer films of a known surface area.
-
-
Migration Test:
-
Place the cured polymer sample in a migration cell.
-
Fill the cell with a food simulant relevant to the intended application (e.g., 10% ethanol for aqueous foods, 95% ethanol or isooctane for fatty foods).
-
Store the migration cells under controlled conditions that simulate the intended use (e.g., 10 days at 40°C for long-term storage).
-
-
Sample Extraction and Analysis:
-
After the specified time, remove the food simulant from the migration cell.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to concentrate the analytes and transfer them to a suitable solvent for GC-MS analysis.
-
Inject a known volume of the extract into the GC-MS.
-
-
GC-MS Analysis:
-
Use a suitable capillary column (e.g., ZB-5MS).
-
Set an appropriate oven temperature program to separate the target analytes.
-
Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode for identification and quantification.
-
-
Quantification:
-
Prepare a calibration curve using standards of this compound of known concentrations.
-
Calculate the concentration of the migrated photoinitiator in the food simulant.
-
Express the migration results in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of contact surface (mg/dm²).
-
References
- 1. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 9. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 10. zwickroell.com [zwickroell.com]
- 11. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Navigating the Nexus: A Comparative Guide to In Vitro to In Vivo Extrapolation for 4-Ethylbenzophenone Toxicity
For Researchers, Scientists, and Drug Development Professionals
The validation of in vitro to in vivo extrapolation (IVIVE) is a critical step in modern toxicology, promising to reduce reliance on animal testing and accelerate the safety assessment of chemicals. This guide provides a comparative framework for understanding the potential toxicity of 4-Ethylbenzophenone, a compound for which direct IVIVE validation studies are not yet publicly available. By examining data from structurally similar compounds—benzophenone and 4-methylbenzophenone—we can infer potential toxicological properties and outline the necessary experimental data for a robust IVIVE assessment. This guide also details the standardized experimental protocols required to generate such data, providing a roadmap for future research.
Comparative Toxicity Data
Due to the limited availability of specific in vitro and in vivo toxicity data for this compound, this section presents data for the surrogate compounds benzophenone and 4-methylbenzophenone to provide a comparative context. The Globally Harmonized System (GHS) classification for this compound indicates it is a skin irritant and toxic to aquatic life.[1]
In Vitro Toxicity Data
| Compound | Assay Type | Cell Line | Endpoint | Result |
| This compound | No data available | - | - | - |
| Benzophenone | SOS/umu assay | - | Genotoxicity | Not genotoxic |
| 4-Methylbenzophenone | In vitro micronucleus assay | Human lymphocytes | Genotoxicity | No dose-related effect[2] |
In Vivo Toxicity Data
| Compound | Species | Route of Administration | Toxicity Endpoint | Result |
| This compound | No data available | - | - | - |
| Benzophenone | Rat | Oral (feed) | 28-day study | Toxic at 100 and 500 mg/kg body weight[3] |
| Rat | Oral (feed) | 14-week study | Liver and kidney are primary target organs[3] | |
| Rat | Oral | LD50 | 8600 mg/kg (practically non-toxic)[4] | |
| 4-Methylbenzophenone | Rat (female) | Oral | 7-day repeated dose | Pronounced toxicity at 100, 200, and 400 mg/kg; hepatotoxicity and nephrotoxicity observed[5][6] |
| Mouse | - | In vivo micronucleus assay | Not genotoxic, even at lethal doses[2] |
Experimental Protocols
To validate an in vitro to in vivo extrapolation for this compound, a series of standardized experiments would be required. The following protocols, based on OECD guidelines, outline the necessary methodologies.
In Vitro Cytotoxicity Assay (Following OECD Guideline 487 Principles)
-
Cell Culture : Human cell lines, such as hepatocytes (e.g., HepG2) or keratinocytes (e.g., HaCaT), should be cultured under standard conditions (37°C, 5% CO2) in appropriate media.
-
Compound Preparation : this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of test concentrations.
-
Exposure : Cells are seeded in 96-well plates and, after reaching appropriate confluency, are treated with the various concentrations of this compound. Both a vehicle control (solvent only) and a positive control are included.
-
Viability Assessment : After a defined exposure period (e.g., 24, 48, or 72 hours), cell viability is assessed using a validated method such as the MTT or Neutral Red Uptake assay.[7] Absorbance is measured using a plate reader.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Animal Selection : Healthy, young adult nulliparous and non-pregnant female rats are used, as they are often slightly more sensitive.[8]
-
Housing and Feeding : Animals are housed in standard cages with controlled temperature, humidity, and light-dark cycle. They have access to standard rodent chow and drinking water ad libitum, except for a brief fasting period before dosing.
-
Dose Administration : this compound is administered orally by gavage in a suitable vehicle. The study follows a stepwise procedure where the outcome of dosing at one level determines the dose for the next animal(s).[9]
-
Observation : Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[9]
-
Endpoint : The study allows for the classification of the substance into a GHS acute toxicity category.[10]
Repeated Dose 28-Day Oral Toxicity Study (Following OECD Guideline 407)
-
Animal Selection : Young, healthy rats of both sexes are used.[11]
-
Dose Groups : At least three dose groups with a control group are used, with at least 5 males and 5 females per group.[12]
-
Dose Administration : this compound is administered orally on a 7-day per week basis for 28 days.[11]
-
Observations : Daily clinical observations, weekly body weight and food consumption measurements are recorded. At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.[12]
-
Pathology : All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of selected organs is performed.[12]
-
Endpoint : The No-Observed-Adverse-Effect Level (NOAEL) is determined.[11]
Mandatory Visualizations
Caption: A generalized workflow for In Vitro to In Vivo Extrapolation (IVIVE).
Caption: Potential signaling pathways affected by benzophenone derivatives.
Discussion and Future Directions
The provided data on benzophenone and 4-methylbenzophenone suggest that the liver and kidneys are potential target organs for this compound toxicity, and that it may exhibit low acute toxicity but could have effects after repeated exposure.[3][5][6] Some benzophenones have also been shown to interact with signaling pathways such as the estrogen receptor and Wnt/β-catenin pathways, which can lead to aberrant cell proliferation and metastasis.[13][14] Furthermore, exposure to some benzophenones has been linked to the induction of the mitochondrial apoptosis pathway in neuronal cells.[15]
To perform a scientifically sound IVIVE for this compound, the following steps are necessary:
-
Generation of In Vitro Data : A comprehensive profile of in vitro toxicity is needed, including cytotoxicity in relevant cell lines, genotoxicity, and specific assays to investigate effects on pathways implicated for other benzophenones (e.g., estrogen receptor activation).
-
Development of a PBPK Model : A physiologically based pharmacokinetic model for this compound in the species of interest (e.g., rat and human) would be required. This model would incorporate the compound's physicochemical properties and in vitro metabolic data.
-
In Vivo Studies : Targeted in vivo studies, such as those outlined in the experimental protocols section, are essential to provide the data for comparison and validation of the IVIVE model's predictions.
-
Extrapolation and Validation : The in vitro effect concentrations would be translated into equivalent in vivo doses using the PBPK model. These predicted doses would then be compared to the observed toxicity in the in vivo studies to validate the extrapolation.
References
- 1. This compound | C15H14O | CID 28968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. Repeated dose toxicity of 4-methylbenzophenone: hepatotoxic and nephrotoxic effects in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. scribd.com [scribd.com]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. Benzophenone-1 induced aberrant proliferation and metastasis of ovarian cancer cells via activated ERα and Wnt/β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzophenone-1 and nonylphenol stimulated MCF-7 breast cancer growth by regulating cell cycle and metastasis-related genes via an estrogen receptor α-dependent pathway [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Ethylbenzophenone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Ethylbenzophenone is critical to ensure laboratory safety, protect the environment, and maintain regulatory compliance. This compound is recognized as a hazardous substance due to its potential for skin irritation and its toxicity to aquatic life with long-lasting effects.[1][2] Adherence to established protocols for hazardous waste management is therefore mandatory. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound in a laboratory setting.
Key Data for Disposal of this compound
While specific quantitative disposal limits for this compound are not uniformly established across all regulatory bodies, the following table summarizes essential data for its classification and management as hazardous waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
| Parameter | Value/Information | Source |
| Chemical Formula | C₁₅H₁₄O | [1] |
| CAS Number | 18220-90-1 | [1] |
| Hazard Class | Skin Irritant, Aquatic Hazard (long-term) | [1][2] |
| RCRA Hazardous Waste Characterization | Likely falls under "characteristic" wastes due to toxicity. A specific RCRA waste code is not explicitly assigned to this compound. However, based on its properties, it may be classified under a generic code for toxic organic compounds if it meets the toxicity characteristic leaching procedure (TCLP) criteria. The generator of the waste is responsible for this determination.[3][4][5][6] | EPA Regulations |
| CERCLA Reportable Quantity (RQ) | This compound is not specifically listed with a reportable quantity in CERCLA's tables. For unlisted hazardous substances that exhibit hazardous characteristics (such as toxicity), the default RQ is 100 pounds (45.4 kg).[7][8] Any release of this quantity or more within a 24-hour period must be reported to the National Response Center. | [7] |
| Container Compatibility | High-density polyethylene (HDPE), glass, or other chemically resistant containers are recommended. Avoid using containers that may be degraded by aromatic ketones. | General Laboratory Safety Guidelines |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility is the preferred method. Landfill disposal is highly restricted for untreated hazardous organic waste.[9] | EPA Regulations |
Detailed Disposal Protocol
The following step-by-step protocol outlines the proper procedure for the disposal of this compound from a laboratory setting. This protocol is based on general principles of hazardous waste management and should be adapted to comply with institutional and local regulations.
1. Waste Identification and Characterization:
- All waste containing this compound must be classified as hazardous waste.
- This includes pure, unused this compound, reaction mixtures, contaminated labware (e.g., gloves, weighing paper, pipette tips), and solutions.
2. Personal Protective Equipment (PPE):
- Before handling waste, ensure appropriate PPE is worn, including:
- Chemical-resistant gloves (e.g., nitrile).
- Safety goggles or a face shield.
- A laboratory coat.
3. Waste Segregation and Collection:
- Collect this compound waste in a dedicated, properly labeled hazardous waste container.
- Do not mix with incompatible waste streams. Aromatic ketones should not be mixed with strong oxidizing agents or strong bases.
- Solid waste (e.g., contaminated gloves, paper towels) should be collected separately from liquid waste.
4. Container Selection and Labeling:
- Use a container made of a compatible material, such as amber glass or high-density polyethylene (HDPE), with a tightly sealing lid.
- The container must be clearly labeled with:
- The words "Hazardous Waste."
- The full chemical name: "this compound."
- The concentration or percentage of this compound in the waste.
- The accumulation start date (the date the first drop of waste was added).
- The hazard characteristics (e.g., "Toxic," "Irritant").
5. Waste Storage:
- Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
- The SAA should be at or near the point of generation and under the control of the operator of the process generating the waste.
- Ensure secondary containment is in place to capture any potential leaks or spills.
- Keep the waste container closed at all times except when adding waste.
6. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
- Provide them with accurate information about the waste composition and volume.
- Do not exceed the storage time limits for hazardous waste as defined by your institution and local regulations.
7. Spill and Emergency Procedures:
- In the event of a spill, immediately alert personnel in the area.
- Wearing appropriate PPE, contain the spill using an absorbent material suitable for organic compounds.
- Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
- Clean the spill area thoroughly.
- For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. This compound | C15H14O | CID 28968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 18220-90-1 [amp.chemicalbook.com]
- 3. actenviro.com [actenviro.com]
- 4. practicegreenhealth.org [practicegreenhealth.org]
- 5. kdhe.ks.gov [kdhe.ks.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 4-Ethylbenzophenone
Essential Safety and Handling Guide for 4-Ethylbenzophenone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 18220-90-1). The following information is compiled to ensure the safe handling of this chemical in a laboratory setting, prioritizing the well-being of all personnel.
Hazard and Exposure Data
This compound is classified as a skin irritant and is toxic to aquatic life with long-lasting effects.[1] Adherence to proper safety protocols is crucial to minimize exposure and environmental contamination.
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation. H411: Toxic to aquatic life with long lasting effects. | [1] |
| Signal Word | Warning | [1] |
| Physical State | Liquid (at 20°C) | [2] |
| Molecular Formula | C15H14O | [1][3] |
| Molecular Weight | 210.27 g/mol | [1][3] |
| Permissible Exposure Limit (PEL) | Data not available | |
| Threshold Limit Value (TLV) | Data not available | |
| Immediately Dangerous to Life or Health (IDLH) | Data not available | |
| Glove Breakthrough Time | Data not available for this specific compound. Select chemical-resistant gloves. |
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the last line of defense against chemical exposure. The following table and workflow diagram outline the necessary PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or punctures before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. |
| Skin and Body Protection | Laboratory coat, fully buttoned. Chemical-resistant apron or coveralls for larger quantities or splash risks. |
| Respiratory Protection | A NIOSH-approved respirator may be required if working with heated material or if aerosols are generated. Use in a well-ventilated area, preferably a chemical fume hood. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Pre-Experiment Checklist
-
Ensure a chemical fume hood is available and functioning correctly.
-
Locate the nearest eyewash station and safety shower.
-
Gather all necessary PPE as outlined in the workflow diagram.
Step-by-Step Handling Protocol
-
Donning PPE : Wear a laboratory coat, ensuring it is fully buttoned. Put on safety glasses with side shields or chemical splash goggles. Wear chemical-resistant gloves. Inspect gloves for any tears or punctures before use.
-
Procedure :
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.
-
Use a properly calibrated pipette or syringe for transferring the liquid.
-
Avoid direct contact with skin and eyes.
-
Keep containers tightly closed when not in use.
-
-
Doffing PPE : After handling, remove gloves using a technique that avoids skin contact with the outer surface.[4] Dispose of gloves in the appropriate hazardous waste container. Remove your lab coat and safety glasses. Wash hands thoroughly with soap and water.
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing. If skin irritation occurs, seek medical advice. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[5] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. |
| Small Spills | Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[6] Collect the material into a labeled container for hazardous waste.[6] |
| Large Spills | Evacuate the area. Dike the spill to prevent spreading.[6] Contact your institution's environmental health and safety department. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental harm.
-
Liquid Waste : Collect all waste solutions containing this compound in a clearly labeled, sealed container for hazardous liquid waste.
-
Contaminated Materials : Dispose of contaminated gloves, pipette tips, and other disposable materials in a designated solid hazardous waste container.
-
Labeling : Label all waste containers as "Hazardous Waste" and include the chemical name.
-
Regulations : Follow all local, state, and federal regulations for hazardous waste disposal.[2] If possible, use a licensed chemical waste management company.
Handling and Disposal Workflow
The following diagram illustrates the lifecycle of handling and disposing of this compound in a laboratory setting.
Caption: Lifecycle of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
